Pempidine tartrate
Description
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFNEINEQRQMTF-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-48-5 | |
| Record name | Piperidine, 1,2,2,6,6-pentamethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pempidine tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pempidine hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEMPIDINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THI82M7N4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Differentiated Mechanisms of Pempidine Tartrate in the Central and Peripheral Nervous Systems
Executive Summary
Pempidine, a nicotinic acetylcholine receptor (nAChR) antagonist, presents a fascinating case of dual-action pharmacology, exerting distinct effects within the central nervous system (CNS) and the periphery.[1][2][3] Historically utilized as a ganglionic blocker for hypertension, its clinical application has been superseded by more selective agents.[4] However, its unique chemical properties and broad-spectrum nAChR antagonism make it an invaluable tool for neuroscience research. This guide elucidates the nuanced mechanisms of pempidine, contrasting its canonical role as a ganglionic blocker in the autonomic nervous system with its more complex modulatory effects in the brain. We will explore the structural determinants of its blood-brain barrier permeability, its interaction with diverse nAChR subtypes, and the downstream physiological consequences, providing a comprehensive resource for researchers and drug development professionals.
Introduction: A Tale of Two Systems
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a tertiary amine that acts as a non-competitive antagonist of nAChRs.[5] Unlike quaternary ammonium compounds such as hexamethonium, which are permanently charged and largely confined to the periphery, pempidine's ability to exist in both ionized and non-ionized forms at physiological pH allows it to traverse the blood-brain barrier (BBB).[6][7] This fundamental pharmacokinetic difference is the primary determinant of its divergent actions in the CNS and the peripheral nervous system. In the periphery, its effects are dominated by the blockade of autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic tone.[8][9] Within the CNS, however, it interacts with a heterogeneous population of nAChR subtypes, resulting in a more complex and subtle modulation of neuronal activity.[10] This guide will dissect these two mechanistic pathways, providing the technical details and experimental frameworks necessary to leverage pempidine as a precise pharmacological probe.
Part 1: The Periphery - A Clear-Cut Case of Ganglionic Blockade
The primary peripheral action of pempidine is the blockade of neurotransmission through the autonomic ganglia.[1][9][11] This effect is responsible for its historical use as an antihypertensive agent and also for the constellation of side effects that limited its therapeutic utility.[4][8]
Mechanism of Peripheral Ganglionic Blockade
Autonomic ganglia serve as critical relay stations where preganglionic neurons, originating from the CNS, synapse with postganglionic neurons that innervate target organs.[9] The principal neurotransmitter in this synapse is acetylcholine (ACh), which acts on nAChRs located on the postganglionic neuron.[9] Pempidine functions as a non-competitive antagonist at these ganglionic nAChRs.[5] It is believed to act as an open-channel blocker, physically occluding the ion pore of the receptor after it has been opened by ACh. This prevents the influx of sodium and calcium ions, thereby inhibiting depolarization of the postganglionic neuron and blocking the transmission of the nerve impulse.[5] The consequences of this blockade are widespread, affecting all organ systems under autonomic control. The specific effect on a given organ depends on the dominant autonomic tone in that tissue.[12]
Caption: Peripheral Ganglionic Blockade by Pempidine.
Quantitative Analysis of Peripheral Activity
While specific Ki or IC50 values for pempidine at defined peripheral ganglionic nAChR subtypes are not extensively reported in modern literature, its potency has been historically compared to other ganglionic blockers like hexamethonium and mecamylamine.[1][2] Early studies on isolated tissues and in vivo animal models established its efficacy in blocking sympathetically and parasympathetically mediated responses.[1][2]
| Parameter | Value/Observation | Species/Model | Citation |
| Potency vs. Hexamethonium | Similar potency on preganglionically stimulated nictitating membrane | Cat | [1] |
| Oral Absorption | Well absorbed from the gastro-intestinal tract | Mouse, Cat | [1] |
| Effect on Nicotine Contractions | Inhibits nicotine-induced contractions | Guinea-pig ileum | [1] |
| Neuromuscular Blockade | Occurs at doses ~100x higher than those for ganglionic blockade | N/A | [2] |
Experimental Protocol: Isolated Guinea Pig Ileum Assay
This classic pharmacological preparation is a robust method for quantifying the antagonistic effects of substances like pempidine on nAChR-mediated smooth muscle contraction.
Objective: To determine the potency of pempidine in antagonizing nicotine-induced contractions of the guinea pig ileum.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit buffer, continuously aerated with 95% O2 / 5% CO2.
-
Cut the ileum into 2-3 cm segments and mount one end to a fixed hook in an organ bath and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 gram, with buffer changes every 15 minutes.
-
-
Agonist Concentration-Response Curve:
-
Establish a cumulative concentration-response curve for nicotine. Add increasing concentrations of nicotine to the organ bath and record the contractile response until a maximal effect is achieved.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Introduce a known concentration of pempidine tartrate into the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
-
Post-Antagonist Curve:
-
In the continued presence of pempidine, repeat the cumulative nicotine concentration-response curve.
-
-
Data Analysis:
-
Compare the nicotine concentration-response curves in the absence and presence of pempidine. A non-competitive antagonist like pempidine will cause a rightward shift in the EC50 and a depression of the maximal response.
-
Calculate the pA2 value or IC50 to quantify the antagonist potency.
-
Part 2: The Central Nervous System - A Spectrum of Neuromodulation
Pempidine's ability to cross the BBB opens up a far more intricate pharmacological landscape within the CNS.[1][6] Here, it does not cause a simple, widespread blockade but rather a nuanced modulation of various neural circuits, owing to the diversity of CNS nAChR subtypes.[10]
Blood-Brain Barrier Permeability: The Structural Key
Pempidine's lipophilicity and its nature as a tertiary amine are crucial for its CNS access.[7][13] Unlike permanently charged quaternary amines, tertiary amines can be deprotonated, rendering them more lipid-soluble and capable of passive diffusion across the lipid bilayers of the BBB endothelial cells.[7]
Caption: Pempidine Crossing the Blood-Brain Barrier.
Interaction with Diverse CNS nAChR Subtypes
The brain expresses a wide variety of nAChR subtypes, which are pentameric channels formed by different combinations of α (α2-α10) and β (β2-β4) subunits.[10] These subtypes have distinct pharmacological properties, anatomical distributions, and physiological roles. Pempidine, being a broad-spectrum antagonist, interacts with multiple of these subtypes.[3] For example, it can antagonize the nicotine-induced increase in striatal dopamine, suggesting an interaction with nAChRs that modulate dopamine release, likely α4β2* or α6β2* subtypes (* denotes the possible presence of other subunits).[3] Early studies also noted that near-toxic doses could induce central effects like tremors, indicating a powerful disruption of motor control circuits.[1][2] More recent research has used pempidine and its analogue mecamylamine to antagonize both central and peripheral effects of nicotine in experimental models.[5]
| CNS nAChR Subtype (Example) | Putative Function | Effect of Pempidine Blockade |
| α4β2 * | Dopamine release, reward, cognition | Antagonism of nicotine-induced dopamine release |
| α7 | Cognitive function, synaptic plasticity | Potential modulation of cognitive processes |
| Various subtypes in motor circuits | Regulation of movement | Induction of tremors at high doses |
Experimental Protocol: In Vivo Microdialysis in Rodents
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of a freely moving animal, providing a powerful method to study the CNS effects of pempidine.
Objective: To assess the effect of pempidine on nicotine-stimulated dopamine release in the nucleus accumbens.
Methodology:
-
Surgical Implantation:
-
Anesthetize a rat or mouse and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the nucleus accumbens.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
-
Baseline and Drug Administration:
-
Collect several baseline samples to establish stable neurotransmitter levels.
-
Administer pempidine (e.g., via intraperitoneal injection) and continue collecting samples.
-
After a suitable pre-treatment time, administer nicotine and continue sample collection to observe the effect on dopamine release in the presence of the antagonist.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Interpretation:
-
Express dopamine levels as a percentage of the baseline. Compare the nicotine-induced dopamine surge in control animals versus those pre-treated with pempidine to quantify the central antagonistic effect.
-
Part 3: Comparative Analysis and Implications for Drug Development
The dual peripheral and central activity of pempidine is a direct consequence of its physicochemical properties. While its ganglionic blockade is a liability for systemic therapeutics, its ability to enter the CNS makes it a valuable research tool.
Structure-Activity Relationship: The Tertiary Amine Advantage
The key structural feature differentiating pempidine from peripherally restricted blockers is its tertiary amine structure, which allows for BBB penetration.[13][14] This highlights a critical principle in CNS drug development: small changes in molecular structure can dramatically alter the pharmacokinetic profile and, consequently, the site of action.
Caption: Drug Development Workflow for CNS vs. Periphery.
Therapeutic Implications and Research Utility
The non-selective nature of pempidine that led to its clinical obsolescence is precisely what makes it useful in a research context. It can be used to:
-
Establish a baseline of broad nAChR blockade to unmask the effects of more selective agents.
-
Differentiate central versus peripheral effects of nicotine or other nAChR agonists in behavioral studies.
-
Investigate the overall role of the cholinergic system in various physiological processes.
However, researchers must be cautious. The central effects observed with pempidine could be a composite of actions at multiple nAChR subtypes in various brain regions. Attributing an observed CNS effect to a single mechanism is challenging without further, more targeted experiments.
Conclusion
This compound operates via two distinct mechanistic paradigms dictated by its ability to cross the blood-brain barrier. In the periphery, it is a potent, non-competitive ganglionic blocker, indiscriminately inhibiting both sympathetic and parasympathetic outflow. In the CNS, it acts as a broad-spectrum neuromodulator, antagonizing a diverse array of nAChR subtypes to produce complex physiological and behavioral effects. Understanding this dichotomy is essential for its effective use as a pharmacological tool and provides a salient lesson in the importance of pharmacokinetics in determining drug action. Future research employing subtype-selective antagonists in conjunction with pempidine will be critical to dissecting the specific contributions of different nAChR populations to its overall CNS profile.
References
-
Corne, S. J., & Edge, N. D. (1958). Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. British Journal of Pharmacology and Chemotherapy, 13(3), 339–349. [Link]
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Spinks, A., Young, E. H., & Farr, M. J. (1958). The pharmacological actions of pempidine and its ethyl homologue. British Journal of Pharmacology and Chemotherapy, 13(4), 501–512. [Link]
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Drug Central. (n.d.). pempidine. Retrieved from [Link]
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Dhawan, K. N., & Bhargava, K. P. (1960). Central vasomotor effects of a new ganglion-blocking agent--1: 2: 2: 6: 6-pentamethyl piperidine (pempidine). British Journal of Pharmacology and Chemotherapy, 15(2), 215–218. [Link]
-
Dhawan, K. N., & Bhargava, K. P. (1960). Central vasomotor effects of a new ganglion-blocking agent—1:2:2:6:6-pentamethyl piperidine (pempidine). British Journal of Pharmacology and Chemotherapy, 15(2), 215-218. [Link]
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Wikipedia. (n.d.). Pempidine. Retrieved from [Link]
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USMLE Strike. (2016, August 19). Ganglionic Blockers. Retrieved from [Link]
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Finkbeiner, A. E. (1978). Uropharmacology: VII. Ganglionic stimulating and blocking agents. Urology, 11(4), 425–431. [Link]
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Gotti, C., Clementi, F., Fornasari, D., & Gaimarri, A. (2014). Diversity of native nicotinic receptor subtypes in mammalian brain. Neuropharmacology, 85, 237-248. [Link]
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CV Pharmacology. (n.d.). Ganglionic Blockers. Retrieved from [Link]
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Wikipedia. (n.d.). Ganglionic blocker. Retrieved from [Link]
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Doherty, T. A., & Aaronson, P. I. (2001). Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects. Journal of the Autonomic Nervous System, 83(3), 167–176. [Link]
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Wikipedia. (n.d.). Peripherally selective drug. Retrieved from [Link]
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Pardridge, W. M. (2007). Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. Journal of Cerebral Blood Flow & Metabolism, 27(1), 3-14. [Link]
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Solution Pharmacy. (2020, October 17). (42) Pharmacokinetic (Part-09) Blood-Brain- Barrier | Blood Placenta Barrier | BBB | BPB | ADME [Video]. YouTube. [Link]
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Foreword: A Modern Lens on a Classic Ganglionic Blocker
An In-Depth Technical Guide to the Pharmacological Characterization of Pempidine Tartrate
Pempidine, or 1,2,2,6,6-pentamethylpiperidine, is a tertiary amine that entered the pharmacological lexicon in the late 1950s as a potent, orally active ganglionic blocking agent for the treatment of hypertension.[1][2] While its clinical use has been largely superseded by more specific autonomic drugs, pempidine remains a valuable tool for researchers investigating the function and pharmacology of the autonomic nervous system and nicotinic acetylcholine receptors (nAChRs).[3]
This guide provides a comprehensive framework for the modern pharmacological characterization of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust, mechanistically-grounded understanding of this compound. We will move beyond historical data, explaining the causality behind the requisite experimental workflows needed to build a complete pharmacological profile that meets contemporary standards. The protocols described herein are designed as self-validating systems, ensuring data integrity and reproducibility.
Physicochemical and Foundational Properties
A thorough characterization begins with the molecule's fundamental properties, which dictate its biological behavior. Pempidine is a sterically hindered, cyclic tertiary amine, a structure that confers a high degree of basicity.[1][4] This property is critical to its pharmacokinetic profile.
Rationale for Initial Analysis: Understanding the pKa is essential. As a weak base with a pKa of 11.25, pempidine will be predominantly ionized at physiological pH.[1][4] This high degree of ionization influences its absorption, distribution, and particularly its renal excretion, which is pH-dependent. The tartrate salt is used to improve its solubility and handling properties.
| Property | Value | Source |
| IUPAC Name | 1,2,2,6,6-Pentamethylpiperidine | [3] |
| Molecular Formula | C10H21N (Free Base) | [1] |
| Molecular Weight | 155.28 g/mol (Free Base) | [1][3] |
| pKa (protonated form) | 11.25 | [1][4] |
| Appearance | Liquid (Free Base) | [4] |
Mechanism of Action: Elucidating the Blockade at the Ganglion
Pempidine functions as a ganglionic blocker , interrupting neurotransmission within both sympathetic and parasympathetic autonomic ganglia.[5] This non-selective action is the basis for its profound physiological effects, including hypotension. The primary molecular target is the neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[5]
Pempidine is characterized as a non-competitive antagonist .[6] This is a critical distinction from competitive antagonists (like tubocurarine at the neuromuscular junction) which vie with acetylcholine (ACh) for the same binding site.[7] Instead, non-competitive antagonists are thought to bind within the ion channel pore or at an allosteric site, physically obstructing ion flow or stabilizing a non-conducting state of the receptor, regardless of agonist binding.[8][9]
Visualizing the Mechanism of Ganglionic Blockade
The following diagram illustrates the mechanism by which pempidine interrupts the cholinergic signal at the autonomic ganglion.
Caption: Pempidine non-competitively blocks the nAChR ion channel, preventing depolarization.
In Vitro Pharmacological Profiling: A Hierarchical Approach
A systematic in vitro evaluation is required to quantify the potency and selectivity of pempidine. The workflow should progress from target binding to functional cellular and tissue-based assays.
In Vitro Characterization Workflow
Caption: A stepwise workflow for in vitro characterization of this compound.
Protocol: nAChR Subtype Affinity via Radioligand Binding
Objective: To determine the binding affinity (Ki) of this compound for key neuronal nAChR subtypes (e.g., ganglionic α3β4, CNS α4β2, and α7).
Causality: This assay directly measures the physical interaction between the drug and the receptor target. Using membranes from cells stably expressing a single nAChR subtype ensures target specificity.[10] [3H]Epibatidine is a high-affinity radioligand suitable for many nAChR subtypes.[10] The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, providing a true measure of affinity.[11]
Methodology:
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably transfected with human nAChR subunits (e.g., α3 and β4).[10]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (e.g., 5-10 µg protein/well).
-
A fixed concentration of radioligand (e.g., 0.1-0.5 nM [3H]Epibatidine).
-
A range of concentrations of this compound (e.g., 100 µM to 10 pM).
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known nAChR ligand (e.g., 1 mM nicotine) to saturate all specific sites.
-
-
Incubation: Incubate plates for 60-120 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of pempidine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol: Functional Antagonism via FLIPR Membrane Potential Assay
Objective: To determine the functional inhibitory potency (IC50) of this compound.
Causality: This assay measures the direct functional consequence of receptor binding—the change in cell membrane potential upon ion channel activation.[12] Using a fluorescent dye sensitive to voltage changes provides a high-throughput method to quantify receptor inhibition.[13] Pre-incubation with the antagonist allows for the determination of its effect on a subsequent agonist challenge.[14]
Methodology:
-
Cell Plating: Plate cells stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα3β4) into 384-well black-walled, clear-bottom assay plates.[12]
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Execution (using a FLIPR or similar instrument):
-
Acquire a baseline fluorescence reading.
-
Add the various concentrations of this compound to the wells and pre-incubate for 5-10 minutes.
-
Add a fixed concentration of an agonist (e.g., ACh or nicotine at an EC80-EC90 concentration).
-
Immediately record the change in fluorescence over time.
-
-
Controls:
-
Positive Control: Agonist only (represents 0% inhibition).
-
Negative Control: Buffer only (represents 100% inhibition).
-
Reference Antagonist: A known nAChR antagonist like mecamylamine.[12]
-
-
Data Analysis:
-
Measure the peak fluorescence response after agonist addition.
-
Normalize the data: % Inhibition = 100 * (1 - (Response_Pempidine - Response_Negative) / (Response_Positive - Response_Negative)).
-
Plot % Inhibition against the log concentration of pempidine and fit to a four-parameter logistic equation to determine the IC50 value.
-
Pharmacokinetic (ADME) Characterization
The absorption, distribution, metabolism, and excretion (ADME) profile determines a drug's concentration-time course in the body and thus its therapeutic window. Early studies in rats established that pempidine is rapidly absorbed orally (Tmax ~30 minutes), widely distributed (including into the cerebrospinal fluid), and rapidly excreted in the urine with minimal metabolism.[8][9]
Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To quantitatively assess the intrinsic metabolic clearance of pempidine.
Causality: Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[15][16] By incubating the compound with microsomes and an NADPH-regenerating system (the required cofactor for CYPs), we can measure the rate of parent drug depletion.[2][17] This provides an in vitro measure of intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.
Methodology:
-
Reagents:
-
Pooled liver microsomes (human, rat).
-
NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
0.1 M Phosphate Buffer (pH 7.4).
-
This compound stock solution (e.g., in DMSO).
-
Reference compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin).
-
-
Incubation Setup:
-
Pre-warm a solution of microsomes (e.g., 0.5 mg/mL protein) and buffer to 37°C.
-
In separate tubes, add pempidine to a final concentration of 1 µM. Include a "-NADPH" control.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Time Points: At specified times (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of pempidine using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining pempidine versus time.
-
The slope of the line from linear regression equals the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) in µL/min/mg protein: Clint = (k * Incubation Volume) / Microsomal Protein Amount .
-
In Vivo Pharmacodynamic and Safety Characterization
In vivo studies are essential to understand the integrated physiological effects of the compound and to establish a safety margin.
In Vivo & Safety Characterization Workflow
Caption: A workflow for in vivo and safety assessment of this compound.
Protocol: Cardiovascular Safety Assessment in Telemetered Rodents
Objective: To assess the effects of this compound on blood pressure (BP), heart rate (HR), and electrocardiogram (ECG) parameters in conscious, unrestrained animals.
Causality: This is the gold standard for preclinical cardiovascular safety assessment, as recommended by ICH S7A/S7B guidelines.[18][19] Using conscious, telemetered animals eliminates the confounding effects of anesthesia and restraint stress, providing higher quality and more clinically relevant data. This model directly measures the primary expected pharmacodynamic effect (hypotension) and assesses for potential proarrhythmic risk (e.g., QT interval prolongation).[19]
Methodology:
-
Animal Model: Use purpose-bred male rats (e.g., Sprague-Dawley or Wistar).
-
Surgical Implantation: Surgically implant a telemetry transmitter with a pressure-sensing catheter (e.g., into the abdominal aorta or carotid artery) and ECG leads. Allow for a full recovery period (e.g., 7-14 days).
-
Acclimation & Dosing: Acclimate animals to the housing and dosing procedures. Administer this compound via the intended clinical route (oral gavage) at multiple dose levels. Include a vehicle control group.
-
Data Collection: Continuously record BP (systolic, diastolic, mean), HR, and ECG data before, during, and after drug administration.
-
Data Analysis:
-
Analyze hemodynamic data by averaging values over set time intervals (e.g., 5-15 minutes).
-
Compare drug-treated groups to the vehicle control group to identify dose- and time-dependent effects.
-
Analyze ECG intervals (PR, QRS, QT). Correct the QT interval for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's, though individual correction is preferred).
-
Examine ECG morphology for any abnormalities.
-
Toxicological Profile
Early, in vitro toxicology screens are a standard part of modern drug characterization to identify potential liabilities.
| Assay Type | Endpoint | Rationale & Causality |
| Acute Toxicity (historical) | LD50 (mice, HCl salt) | Provides a crude measure of lethality. Data from 1958 indicates values of 413 mg/kg (oral), 125 mg/kg (IP), and 74 mg/kg (IV).[1] |
| hERG Channel Assay | IC50 for channel block | The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel is the primary mechanism for drug-induced QT prolongation and Torsades de Pointes arrhythmia. An in vitro patch-clamp or binding assay is a required regulatory screen.[19][20][21] |
| Bacterial Reverse Mutation (Ames) Test | Mutagenicity | Uses histidine-dependent strains of Salmonella typhimurium to test if a chemical can cause mutations in DNA. It is a rapid and standard screen for mutagenic potential, which is often linked to carcinogenicity.[22][23] |
Conclusion and Forward Look
The pharmacological characterization of this compound, when approached with modern methodologies, provides a detailed portrait of a potent ganglionic blocking agent. The core of its activity lies in the non-competitive antagonism of neuronal nicotinic acetylcholine receptors. Its physicochemical properties—notably its high pKa—are key determinants of its pharmacokinetic behavior, which is characterized by rapid absorption and renal excretion.
A comprehensive assessment, following the workflows outlined in this guide, will quantify its binding affinity and functional potency at specific nAChR subtypes, define its metabolic stability, and characterize its integrated in vivo effects on the cardiovascular system. While historical data provides a valuable foundation, the application of contemporary assays for target engagement, functional pharmacology, ADME, and safety is essential for a complete and regulatory-compliant understanding of this and any related pharmacological agent.
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Pempidine Tartrate for Interrogating Nicotinic Receptor Function: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pempidine, a tertiary amine developed in the 1950s, remains an invaluable pharmacological tool for the interrogation of nicotinic acetylcholine receptor (nAChR) function.[1] Historically utilized as an orally active ganglionic blocking agent for the treatment of hypertension, its clinical use has been largely superseded by more selective therapeutics.[2][3] However, for the researcher, pempidine offers a unique profile as a potent, long-acting, and blood-brain barrier-permeable nAChR antagonist.[2][4] This guide provides a comprehensive technical overview of pempidine tartrate, moving beyond simple protocols to explain the causal reasoning behind its application. We will explore its core mechanism of action, detail field-proven experimental protocols for its use in classic pharmacology and modern electrophysiology, and discuss the critical principles of experimental design and self-validation.
Part 1: The Core Directive - Understanding Pempidine's Mechanism of Action
Pempidine (1,2,2,6,6-pentamethylpiperidine) functions primarily as a non-competitive antagonist of nAChRs, with a pronounced effect at autonomic ganglia.[2][5] This distinguishes it from competitive antagonists that directly compete with acetylcholine (ACh) for the orthosteric binding site. Instead, pempidine is believed to act via an allosteric mechanism or by physically blocking the open ion channel pore, thereby preventing ion flux even when ACh is bound.[5][6] This non-competitive action is a crucial experimental attribute; it means its inhibitory effect cannot be easily surmounted by increasing the concentration of the agonist, a phenomenon that must be accounted for in experimental design.[7]
In vivo studies have revealed a mixed competitive and non-competitive profile depending on the physiological endpoint measured. For instance, pempidine competitively antagonizes nicotine-induced depression of spontaneous activity but acts non-competitively against nicotine-induced antinociception.[4] This complexity underscores its utility as a tool to dissect nuanced aspects of nicotinic signaling.
The primary action of pempidine is the blockade of neurotransmission at autonomic ganglia, which are critical relay stations in both the sympathetic and parasympathetic nervous systems.[8] This ganglioplegic, or ganglion-blocking, effect is the foundation of its physiological activity.
Part 2: Pharmacological Profile & Chemical Properties
While pempidine is broadly classified as a non-selective nAChR antagonist, its primary utility lies in its potent ganglionic blockade. Unlike quaternary ammonium compounds such as hexamethonium, pempidine is a tertiary amine, which allows it to readily cross the blood-brain barrier and antagonize central nAChRs.[2] This makes it a superior tool to mecamylamine for certain CNS studies, with some reports indicating it is approximately twice as active on ganglia.[9]
Chemical & Physical Data
| Property | Value | Source |
| IUPAC Name | 1,2,2,6,6-Pentamethylpiperidine | [1] |
| Molecular Formula | C10H21N (Pempidine Free Base) | [1] |
| C14H27NO6 (this compound) | [10] | |
| Molecular Weight | 155.29 g/mol (Free Base) | [3] |
| 305.37 g/mol (Tartrate Salt) | [10][11] | |
| pKa | 11.25 | [1][12] |
| Solubility (Tartrate) | Moderately soluble in water, soluble in alcohol | [12] |
A Note on Selectivity
The term "non-selective" requires careful interpretation. While pempidine acts broadly at ganglionic nAChRs (predominantly α3-containing subtypes), detailed characterization of its activity across the full spectrum of neuronal nAChR subtypes (e.g., α4β2, α7) with modern electrophysiological techniques is not extensively documented in publicly available literature. Researchers should not assume equipotent antagonism at all nAChR subtypes. Binding studies have shown that pempidine does not effectively displace agonist binding (e.g., [3H]-L-nicotine), which is consistent with its non-competitive mechanism of action.[5]
Part 3: Experimental Applications & Protocols
The choice of experimental model is dictated by the research question. Pempidine can be used in ex vivo tissue preparations to study peripheral autonomic function or in vivo to investigate systemic or central nicotinic effects.
Protocol 1: Ex Vivo Nicotinic Antagonism in Isolated Guinea-Pig Ileum
Causality & Rationale: This classic preparation is a robust and self-validating system for studying ganglionic function. The smooth muscle contractions are induced by nicotine stimulating nAChRs on parasympathetic ganglia within the tissue. Antagonism of this effect by pempidine provides a direct measure of its ganglionic blocking activity. The self-validating aspect comes from using a direct muscarinic agonist (e.g., carbachol) or electrical field stimulation as a control; pempidine should not block these responses, confirming its specificity for nicotinic receptors in this preparation.
Methodology:
-
Tissue Preparation: a. Humanely euthanize a guinea pig in accordance with institutional guidelines. b. Isolate a terminal portion of the ileum and flush the lumen gently with Tyrode's solution. c. Prepare segments of 2-3 cm and mount one in a 20 mL organ bath containing Tyrode's solution at 37°C, aerated with carbogen (95% O2, 5% CO2).[13] d. Attach the tissue to an isometric force transducer under 1 gram of resting tension. e. Allow the tissue to equilibrate for 60 minutes, replacing the Tyrode's solution every 15 minutes.[13]
-
Control Nicotine Response: a. Generate a cumulative concentration-response curve for nicotine (e.g., 1 µM to 100 µM) to establish a baseline maximal contraction. b. After achieving the maximal response, wash the tissue repeatedly until baseline tension is restored.
-
Pempidine Incubation: a. Add the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) to the organ bath. b. Incubate for 30 minutes to allow for receptor equilibration.[13]
-
Test Nicotine Response: a. Repeat the cumulative nicotine concentration-response curve in the presence of pempidine. b. A rightward shift in the EC50 and/or a depression of the maximal response is indicative of antagonism.
-
Data Analysis: a. Plot the contractile force (in grams) against the log concentration of nicotine for both control and pempidine-treated tissues. b. Analyze the data using non-linear regression to determine EC50 values and maximal response (Emax).
Protocol 2: In Vitro Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Causality & Rationale: To dissect the interaction of pempidine with specific nAChR subtypes, heterologous expression systems are essential. Xenopus oocytes are a robust platform for expressing defined combinations of nAChR subunit cRNAs (e.g., human α4 and β2 subunits for the most common brain receptor).[14] This allows for the precise measurement of pempidine's effect on a homogenous receptor population, enabling the determination of its IC50 and mechanism (voltage dependence, use-dependence).
Methodology:
-
Oocyte Preparation & Injection: a. Harvest and prepare stage V-VI oocytes from Xenopus laevis. b. Microinject oocytes with a defined ratio of cRNA for the nAChR subunits of interest (e.g., 50 nL total volume containing human α3 and β2 cRNA).[15] c. Incubate injected oocytes for 2-7 days at 14-17°C in a suitable buffer solution.[15]
-
Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution. b. Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to voltage-clamp the membrane potential, typically at -70 mV. c. Establish a stable baseline recording.
-
Application of Agonist and Antagonist: a. Apply a concentration of ACh that elicits a submaximal response (e.g., the EC20) for 3 seconds to establish a control current amplitude. Repeat every 2 minutes until the response is stable.[15] b. To determine the IC50, co-apply the EC20 of ACh with increasing concentrations of this compound (e.g., 10 nM to 100 µM). c. To investigate the mechanism, assess for "use-dependence" by repetitively applying the agonist in the presence of pempidine. A progressive increase in block with each application suggests the antagonist preferentially interacts with the activated or open state of the channel. d. Assess voltage-dependence by measuring the degree of block at different holding potentials (e.g., -100 mV to -40 mV). Increased block at more negative potentials is characteristic of open-channel blockers.[16]
-
Data Analysis: a. Measure the peak inward current for each application. b. Normalize the current in the presence of pempidine to the control ACh response. c. Plot the normalized response against the log concentration of pempidine and fit with a sigmoidal dose-response curve to calculate the IC50.
Part 4: Experimental Design & Self-Validation
As a Senior Application Scientist, my primary advice is to design experiments that are internally consistent and self-validating.
-
Choosing Concentrations: Start with a wide range of concentrations based on historical data. For in vivo studies, effective doses range from 0.6 to 20 mg/kg (I.P. in mice), while for in vitro work, concentrations from 1 µM to 100 µM are a reasonable starting point.[13][17]
-
Vehicle Controls: Always run a parallel experiment with the vehicle used to dissolve the this compound (e.g., saline or buffer) to ensure it has no effect on its own.
-
Positive and Negative Controls: In any preparation, use controls to validate your findings.
-
Specificity Control: In the guinea-pig ileum, show that pempidine blocks nicotine-induced contractions but not those induced by a muscarinic agonist or direct electrical stimulation.
-
Comparative Control: Compare the effects of pempidine to a known competitive antagonist like tubocurarine or another non-competitive blocker like mecamylamine to provide context.
-
-
Washout Period: Pempidine is a long-acting antagonist.[4] Ensure adequate washout periods between applications. In some preparations, especially with neuronal receptors, recovery from inhibition can be very slow.[16] It may be necessary to use a new preparation for each concentration to generate reliable data.
Part 5: Toxicology & Safe Handling
Researchers must be aware of the toxic potential of pempidine. It is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Acute Toxicity Data (Pempidine HCl in Mice)
| Route of Administration | LD50 (mg/kg) | Source |
| Oral | 413 | [1][5] |
| Intraperitoneal (I.P.) | 125 | [1][5] |
| Intravenous (I.V.) | 74 - 91 | [1][5] |
Conclusion
This compound, while a legacy compound, maintains its status as a powerful and relevant tool for pharmacological research. Its unique characteristics—oral activity, long duration of action, ability to penetrate the CNS, and non-competitive mechanism of antagonism—provide researchers with a distinct advantage for dissecting the complex roles of nicotinic acetylcholine receptors in both peripheral and central systems. By applying the rigorous, causality-driven experimental designs and protocols outlined in this guide, scientists can leverage pempidine to generate robust, reproducible, and insightful data, furthering our understanding of nicotinic receptor function in health and disease.
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Martin, T. J., Suchocki, J., May, E. L., & Martin, B. R. (1990). Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine. Journal of Pharmacology and Experimental Therapeutics, 254(1), 45–51. [Link]
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Pempidine: A Technical Guide to the History, Development, and Mechanistic Action of a Classic Ganglionic Blocker
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Era of Ganglionic Blockade
In the mid-20th century, the therapeutic landscape for managing severe hypertension was limited and often fraught with challenges. The autonomic nervous system, as the primary regulator of blood pressure, became a logical target for pharmacological intervention. Autonomic ganglia, the critical relay stations for both the sympathetic and parasympathetic nervous systems, presented a seemingly ideal point of control.[1][2] By blocking neurotransmission at these sites, one could theoretically induce a widespread reduction in autonomic outflow, leading to vasodilation and a decrease in blood pressure. This concept gave rise to the class of drugs known as ganglionic blockers, the first effective therapeutic agents for hypertension.[1][3]
Pempidine (1,2,2,6,6-pentamethylpiperidine) emerged during this era as a potent, orally active agent.[4] Its development was a significant step forward from earlier quaternary ammonium compounds, which were poorly absorbed. While its clinical use has since been superseded by more selective and better-tolerated drugs, the story of pempidine offers invaluable insights into the principles of autonomic pharmacology, structure-activity relationships, and the evolution of antihypertensive therapy.[3][5] This guide provides an in-depth technical examination of pempidine's history, from its chemical synthesis and mechanistic action to its clinical application and eventual decline, positioning it as a vital tool for both historical understanding and ongoing pharmacological research.
Genesis and Discovery: The Hypothesis of Steric Hindrance
Pempidine was first reported in 1958 by two research groups working independently.[6] Its development was not serendipitous but was guided by a specific medicinal chemistry hypothesis. Researchers hypothesized that high ganglionic blocking activity could be conferred by the presence of a sterically hindered tertiary nitrogen atom within a molecule.[7] This structural feature was thought to influence the drug's interaction with the nicotinic acetylcholine receptor (nAChR) at the ganglionic synapse. Pempidine, with its five methyl groups surrounding the piperidine nitrogen, was a manifestation of this principle.[7] It was developed from weakly active tertiary alkylamines and demonstrated a significant increase in potency, validating the initial hypothesis and yielding a compound with promising therapeutic potential as an oral treatment for hypertension.[6][7]
Chemical Profile and Synthesis
Pempidine is a cyclic, sterically hindered tertiary amine.[6] Its structure is fundamental to its pharmacological activity.
| Property | Value | Source |
| IUPAC Name | 1,2,2,6,6-Pentamethylpiperidine | [6] |
| Molecular Formula | C₁₀H₂₁N | [6] |
| Molar Mass | 155.285 g·mol⁻¹ | [6] |
| Physical State | Liquid | [6] |
| Boiling Point | 187–188 °C | [6] |
| pKa | 11.25 | [6] |
Classical Synthesis: The Leonard and Hauck Route
Two primary classical syntheses for pempidine were reported in 1957 by Leonard and Hauck, and by Hall.[8] The methods are conceptually similar, proceeding through the key intermediate 2,2,6,6-tetramethyl-4-piperidone. The Leonard and Hauck synthesis provides a clear example of the chemical logic employed.[6][8]
-
Step 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone. Phorone is reacted with ammonia (NH₃). The nucleophilic addition of ammonia to the α,β-unsaturated ketone system of phorone, followed by intramolecular cyclization and dehydration, yields the piperidone intermediate.
-
Step 2: Wolff-Kishner Reduction. The carbonyl group of 2,2,6,6-tetramethyl-4-piperidone is removed. The piperidone is heated with hydrazine (N₂H₄) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent. This reaction converts the ketone into a hydrazone, which, upon heating with the base, eliminates N₂ gas to yield the reduced product, 2,2,6,6-tetramethylpiperidine.[8]
-
Step 3: N-Methylation. The secondary amine of 2,2,6,6-tetramethylpiperidine is methylated to form the final tertiary amine product, pempidine. This is achieved via nucleophilic substitution using an alkylating agent such as methyl iodide (CH₃I) in the presence of a weak base like potassium carbonate (K₂CO₃) to neutralize the HI byproduct.[8]
Caption: Classical synthetic route to pempidine.[8]
Mechanism of Action: Non-Competitive Nicotinic Receptor Blockade
Pempidine exerts its pharmacological effects by acting as a potent, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[4][9]
In normal ganglionic neurotransmission, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on the postganglionic neuron.[2] This binding opens a ligand-gated ion channel, allowing an influx of sodium and calcium ions, which depolarizes the cell and propagates the nerve impulse.[2]
Pempidine disrupts this process. As a non-competitive antagonist, it does not bind to the same site as acetylcholine. Instead, it is believed to block the ion channel itself or bind to an allosteric site, preventing the channel from opening even when ACh is bound to the receptor.[3][9] This blockade is not selective for either the sympathetic or parasympathetic nervous system, resulting in a generalized inhibition of autonomic outflow.[10] The clinical effects of pempidine are a direct consequence of this widespread, non-selective ganglionic blockade.
Caption: Pempidine's non-competitive blockade of the nAChR.
Pharmacological Profile
Pempidine's clinical utility was underpinned by its favorable pharmacokinetic properties compared to earlier ganglionic blockers, particularly its oral bioavailability.
Pharmacokinetics
Studies in animal models, primarily rats, elucidated the absorption, distribution, metabolism, and excretion (ADME) profile of pempidine.
-
Absorption: Pempidine is well and rapidly absorbed from the gastrointestinal tract following oral administration.[11][12] In rats, peak plasma concentrations are typically reached within 30 minutes.[12][13]
-
Distribution: The drug distributes widely throughout the body.[12] Notably, it can cross the blood-brain barrier and is found in the cerebrospinal fluid.[13] The highest tissue concentrations have been observed in the kidney, spleen, and liver.[12][13]
-
Metabolism: Early studies indicated that pempidine undergoes very limited metabolism.[12]
-
Excretion: The drug is rapidly eliminated from the body, primarily through renal excretion in the urine.[12][13]
| Parameter (in Rats) | Value | Source |
| Time to Peak Plasma Conc. (Tmax) | ~30 minutes (oral) | [12] |
| Primary Route of Elimination | Renal (Urine) | [13] |
| Red Cell to Plasma Partition Ratio | ~1.2 | [12][13] |
| Metabolism | Limited / Minimal | [12] |
Pharmacodynamics
The pharmacodynamic effects of pempidine are a direct result of its non-selective ganglionic blockade. The observed effect on any given organ depends on which branch of the autonomic nervous system (sympathetic or parasympathetic) exerts the dominant tone.[10]
-
Cardiovascular System: The sympathetic system is dominant in arterioles. Blockade leads to vasodilation, decreased peripheral resistance, and a fall in blood pressure.[10] Postural hypotension is a common effect.
-
Eye: The parasympathetic system dominates the iris circular muscle. Blockade results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[10][11]
-
Gastrointestinal Tract: Parasympathetic dominance means blockade leads to reduced motility and secretion, causing dry mouth and constipation.[10][14]
-
Urinary Bladder: Parasympathetic blockade can lead to urinary retention.[14]
-
Central Nervous System: As pempidine crosses the blood-brain barrier, it can cause central effects such as tremors at near-toxic doses.[7][11]
In comparative studies, pempidine was found to be approximately twice as active as mecamylamine, another prominent ganglionic blocker of the era.[7]
Clinical Development and Application
Pempidine was developed and used clinically for the management of moderate to severe hypertension.[5][15] Its oral efficacy and relatively long duration of action were significant advantages.[11]
Preclinical Evaluation: Assessing Ganglionic Blockade
A classic experimental model to quantify the activity of ganglionic blockers is the cat nictitating membrane preparation. This protocol allows for the direct observation of sympathetic ganglionic transmission.
-
Animal Preparation: A cat is anesthetized, and the nictitating membrane (third eyelid) is prepared for observation and measurement of contraction.
-
Stimulation: The preganglionic cervical sympathetic nerve is isolated and electrically stimulated. This stimulation causes the release of ACh in the superior cervical ganglion, which in turn activates the postganglionic neuron, leading to norepinephrine release and a measurable contraction of the nictitating membrane.
-
Drug Administration: Pempidine is administered intravenously.
-
Observation: The preganglionic nerve is stimulated again. The degree to which the nictitating membrane's contraction is inhibited is a direct measure of the drug's ganglionic blocking potency.[11]
-
Data Analysis: A dose-response curve is generated to quantify the potency of pempidine, often comparing it to a standard agent like hexamethonium.[11]
Caption: Workflow for assessing ganglionic blockade.[11]
Toxicology and Adverse Effects
The primary limitation of pempidine and all other ganglionic blockers was their extensive and predictable, yet poorly tolerated, side-effect profile. These adverse effects are not idiosyncratic but are direct pharmacological consequences of blocking the entire autonomic nervous system.
| Effect | Cause |
| Severe Orthostatic Hypotension | Blockade of sympathetic reflexes in arterioles |
| Blurred Vision, Photophobia | Cycloplegia and mydriasis from parasympathetic blockade |
| Dry Mouth (Xerostomia) | Inhibition of parasympathetic-mediated salivation |
| Constipation, Ileus | Reduced GI motility from parasympathetic blockade |
| Urinary Retention | Inhibition of parasympathetic control of the bladder |
| Impotence | Interference with both sympathetic and parasympathetic pathways |
Acute toxicity data from animal studies provided a quantitative measure of its lethal potential.
| Species | Route of Administration | LD₅₀ (HCl salt) | Source |
| Mouse | Intravenous | 74 mg/kg | [6] |
| Mouse | Intraperitoneal | 125 mg/kg | [6] |
| Mouse | Oral | 413 mg/kg | [6] |
The Decline of Pempidine and the Ganglionic Blocker Class
The clinical utility of pempidine was ultimately short-lived. While effective at lowering blood pressure, the "cost" in terms of side effects was too high for most patients.[16] The lack of receptor selectivity was its fundamental, insurmountable flaw. The development of more specific antihypertensive agents beginning in the 1960s and 1970s—such as beta-blockers, diuretics, and later, ACE inhibitors and calcium channel blockers—offered comparable or superior efficacy with vastly improved tolerability.[3][5] These newer drugs targeted specific components of the cardiovascular regulatory system (e.g., beta-adrenergic receptors, the renin-angiotensin system) without causing a global shutdown of the autonomic nervous system. Consequently, pempidine and the entire class of ganglionic blockers were rendered obsolete for the routine treatment of hypertension and were withdrawn from the market.[5][16]
Conclusion and Legacy
Pempidine represents a pivotal chapter in the history of cardiovascular pharmacology. It was a product of rational drug design that successfully validated a chemical hypothesis and provided a powerful, orally active tool to control hypertension at a time when few options existed.[6][7] However, its story is also a crucial lesson in the importance of pharmacological selectivity. The very mechanism that made it potent—its ability to block all autonomic ganglia—was also the source of its clinical failure.[10]
Today, pempidine is no longer used clinically. Its legacy, however, endures in research. It remains a valuable pharmacological tool for scientists studying the autonomic nervous system and the function of nicotinic acetylcholine receptors.[4][17] The development and subsequent decline of pempidine underscore a core principle of modern drug development: the relentless pursuit of molecular targets to maximize therapeutic efficacy while minimizing off-target effects and improving patient quality of life.
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pempidine tartrate chemical structure and properties
An In-Depth Technical Guide to Pempidine Tartrate: Structure, Properties, and Pharmacological Application
Abstract
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a potent, orally active ganglionic blocking agent, historically significant for its use in the management of hypertension. As a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, it serves as a powerful pharmacological tool for studying the autonomic nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, classical synthesis, and pharmacological profile of its tartrate salt. Detailed experimental protocols for characterizing its bioactivity and principles of modern analytical quantification are presented, supported by diagrams to elucidate key pathways and workflows. While its clinical application has been superseded by more selective agents, pempidine remains an invaluable compound for researchers in pharmacology and neuroscience.
Chemical Identity and Structure
Pempidine is a sterically hindered, cyclic tertiary amine.[1] For therapeutic and research applications, it is commonly prepared as a salt with L-(+)-tartaric acid to improve its stability and handling properties.
-
Pempidine (Free Base)
-
This compound
The structure of pempidine features a piperidine ring heavily substituted with methyl groups. The five methyl groups—one on the nitrogen and two on each adjacent carbon (C2 and C6)—create significant steric hindrance around the nitrogen atom, a key feature contributing to its pharmacological activity.[10]
-
Pharmacological Effects: The non-selective blockade of both autonomic divisions results in a wide range of effects. The observable effect on a given organ depends on which division (sympathetic or parasympathetic) exerts the dominant basal tone. [11] * Cardiovascular: Arterioles are dominated by sympathetic tone. Blockade leads to vasodilation, decreased peripheral resistance, and a fall in blood pressure. This was the basis for its therapeutic use in hypertension. [2][12] * Gastrointestinal: Parasympathetic tone is dominant. Blockade causes reduced motility and secretions, leading to side effects like constipation and dry mouth. [13] * Ocular: Blockade of parasympathetic control of the ciliary muscle leads to cycloplegia (loss of accommodation), while effects on the iris (which has dual innervation) can lead to mydriasis (pupil dilation).
[11][12]### 5. Application in Research: Experimental Protocols
Pempidine's potent and reliable ganglionic blockade makes it an excellent tool for isolating and studying specific physiological pathways. The following protocols are foundational methods for characterizing its activity.
Protocol 1: In Vitro Assessment of Ganglionic Blockade (Guinea Pig Ileum)
-
Rationale: The guinea pig ileum is richly innervated by the enteric nervous system, which contains nicotinic ganglia. Nicotine directly stimulates these ganglia to cause smooth muscle contraction. A ganglionic blocker will inhibit this response. This assay provides a robust, quantifiable measure of a compound's nAChR antagonist activity. *[12] Methodology:
-
Tissue Preparation: A segment of the terminal ileum from a euthanized guinea pig is excised and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions. A resting tension of 1 g is applied.
-
Agonist Challenge: A submaximal concentration of nicotine (e.g., 3 µM) is added to the bath to elicit a contractile response. The tissue is washed and allowed to recover.
-
Antagonist Incubation: A specific concentration of this compound is added to the bath and allowed to incubate with the tissue for a set period (e.g., 20 minutes).
-
Re-Challenge: The same concentration of nicotine is added again in the presence of pempidine.
-
Data Analysis: The percentage inhibition of the nicotine-induced contraction is calculated. By repeating steps 4-5 with increasing concentrations of pempidine, a dose-response curve can be generated to determine its IC₅₀ (the concentration causing 50% inhibition).
-
Analytical Characterization
Quantification of pempidine in biological matrices is essential for pharmacokinetic and metabolic studies. While historical methods exist, modern chromatographic techniques offer superior specificity and sensitivity.
-
Historical Methods: Early studies relied on colorimetric and fluorimetric assays. [8] * Colorimetric Method: Involved coupling pempidine with methyl orange, with a sensitivity limit of approximately 0.5 µg/mL. [8] * Fluorimetric Method: A more sensitive method used the reaction of pempidine with eosin, achieving a detection limit of 0.001 µg/mL. [8] * Critique: These methods lack the specificity of modern techniques and are susceptible to interference from other compounds, making them unsuitable for definitive metabolic profiling.
-
Modern Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: As a volatile tertiary amine, pempidine is well-suited for GC-MS analysis. T[14]his technique provides excellent separation and definitive identification based on the molecule's mass and fragmentation pattern. The protocol below is a proposed method based on established procedures for similar piperidine-based analytes.
-
Proposed Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog or a structurally similar compound like mecamylamine).
-
Alkalinize the sample with 100 µL of 1 M NaOH to ensure pempidine is in its neutral, extractable free-base form.
-
Add 5 mL of an organic solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Instrumental Parameters:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Detector: Electron Impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for pempidine (e.g., m/z 155, 140) and the internal standard.
-
-
-
Toxicology and Safety Profile
The toxicological profile of pempidine is directly related to its potent and widespread ganglionic blockade. Overdose can lead to profound hypotension, circulatory collapse, paralytic ileus, and urinary retention.
[13]* Acute Toxicity: LD₅₀ values have been determined in mice for the hydrochloride salt, which is expected to be comparable to the tartrate salt.
This compound, though a relic of a past era of antihypertensive therapy, remains a compound of significant scientific interest. Its well-defined chemical structure and properties, coupled with its potent, non-selective ganglionic blocking mechanism, provide researchers with a reliable tool to probe the complexities of the autonomic nervous system. Understanding its synthesis, pharmacology, and analytical principles, as outlined in this guide, is crucial for its effective application in modern pharmacological research, where it continues to aid in the elucidation of nicotinic receptor function and autonomic control.
References
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Drug Central. (n.d.). pempidine. Retrieved January 12, 2026, from [Link]
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Lee, G. E., Wragg, W. R., Corne, S. J., Edge, N. D., & Thorp, H. W. (1958). Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. British Journal of Pharmacology and Chemotherapy, 13(4), 501–519. Available at: [Link]
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Wikipedia. (n.d.). Pempidine. Retrieved January 12, 2026, from [Link]
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Immunomart. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Spinks, A., Young, E. H., Farrington, J. A., & Dunlop, D. (1958). The pharmacological actions of pempidine and its ethyl homologue. British Journal of Pharmacology and Chemotherapy, 13(4), 501–520. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pempidine hydrogen tartrate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
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Introduction: The Chemistry and Significance of Pempidine
An In-Depth Technical Guide to the Synthesis and Purification of Pempidine Tartrate
Pempidine, known chemically as 1,2,2,6,6-pentamethylpiperidine, is a sterically hindered cyclic tertiary amine that has carved a niche in both pharmacological research and historical clinical practice.[1][2] First reported in 1958, it was introduced as an oral treatment for hypertension due to its function as a ganglion-blocking agent, acting as a nicotinic acetylcholine receptor antagonist.[1][2][3][4] While its use in treating hypertension has been largely superseded by more specific drugs, its unique structure and activity ensure its continued relevance as an experimental tool in medicinal chemistry and pharmacology.[2][5]
The free base form of pempidine is a liquid, which presents challenges for formulation and stable dosing.[1][6] To overcome this, it is converted into a salt form. This guide focuses on this compound, the salt formed with tartaric acid, which is a crystalline solid with properties more amenable to pharmaceutical development, including improved stability and suitability for oral administration.[7][8]
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a detailed exploration of the classical synthetic routes to pempidine, the subsequent conversion to its tartrate salt, and the critical methods for its purification. The narrative emphasizes the chemical rationale behind procedural choices, ensuring a deep understanding of the underlying principles.
Part 1: The Chemical Synthesis of Pempidine Free Base
The synthesis of pempidine is a classic example of piperidine ring construction followed by functionalization. The core strategy involves the formation of a key intermediate, 2,2,6,6-tetramethyl-4-piperidone, which is then subjected to a reduction to remove the carbonyl group, followed by N-methylation to yield the final product. Two seminal, conceptually similar routes were established in 1957 by Leonard and Hauck, and by Hall.[1][3]
Causality of the Synthetic Strategy
The choice of this multi-step pathway is dictated by the target structure. The gem-dimethyl groups at the 2 and 6 positions provide significant steric hindrance, which is crucial for the molecule's pharmacological activity but also presents a synthetic challenge. Building the piperidine ring with the carbonyl group at the 4-position first allows for a robust and high-yielding cyclization. The subsequent Wolff-Kishner reduction is a powerful and classic method specifically chosen for its ability to completely remove a ketone's oxygen under basic conditions, converting the C=O group to a CH₂ group without affecting the secondary amine. The final N-methylation is a straightforward alkylation to complete the tertiary amine structure.
Classical Synthetic Pathways
-
The Leonard and Hauck Synthesis: This route commences with the reaction of phorone (diisopropylidene acetone) with ammonia.[1][3] This reaction constructs the heterocyclic core, yielding 2,2,6,6-tetramethyl-4-piperidone.
-
Hall's Synthesis: This pathway achieves the same key intermediate by reacting acetone with ammonia in the presence of a catalyst like calcium chloride.[1][6]
From the common intermediate, 2,2,6,6-tetramethyl-4-piperidone, both syntheses proceed via:
-
Wolff-Kishner Reduction: The piperidone intermediate is treated with hydrazine and a strong base (e.g., potassium hydroxide) at high temperatures to reduce the ketone, affording 2,2,6,6-tetramethylpiperidine.[1][3]
-
N-Methylation: The resulting secondary amine is then methylated. Leonard and Hauck employed methyl iodide with potassium carbonate, while Hall utilized methyl p-toluenesulfonate to yield the final product, pempidine.[1][3][6]
Part 3: Physicochemical Data and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Pempidine (Free Base) | This compound | Reference(s) |
| IUPAC Name | 1,2,2,6,6-Pentamethylpiperidine | (2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine | [1][9] |
| CAS Number | 79-55-0 | 546-48-5 | [1][7] |
| Molecular Formula | C₁₀H₂₁N | C₁₄H₂₇NO₆ | [1][5] |
| Molar Mass | 155.28 g/mol | 305.37 g/mol | [1][5] |
| Physical Form | Liquid | Crystalline Solid | [1][7] |
| Boiling Point | 187–188 °C | N/A | [1][6] |
| Melting Point | N/A | 160 °C | [7] |
| pKa (protonated) | 11.25 | N/A | [1][7] |
| Solubility | - | Moderately soluble in water, soluble in alcohol | [7] |
Modern analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure and assess the purity of the final product, complementing classical methods like melting point determination.
Conclusion
The synthesis and purification of this compound are rooted in fundamental organic chemistry principles. The established synthetic routes are robust, relying on the formation of a key piperidone intermediate followed by well-understood reduction and alkylation reactions. The conversion to the tartrate salt and subsequent purification by recrystallization are critical for obtaining a stable, solid material suitable for research and development. This guide provides the technical framework and underlying rationale necessary for the successful preparation and isolation of high-purity this compound, empowering researchers in their scientific endeavors.
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Pempidine. PubChem, National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to Determining the In Vitro Binding Affinity of Pempidine Tartrate to Nicotinic Acetylcholine Receptors (nAChRs)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and understand the in vitro binding affinity of pempidine tartrate for various nicotinic acetylcholine receptor (nAChR) subtypes. The methodologies described herein are grounded in established principles of receptor pharmacology and are designed to ensure data integrity and reproducibility.
Foundational Concepts: Pempidine and the Nicotinic Acetylcholine Receptor Family
Pempidine: A Classical Nicotinic Antagonist
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a ganglion-blocking agent that functions as a nicotinic antagonist.[1][2][3] Historically used as an antihypertensive medication, its primary role in modern research is as an experimental tool to probe the function of nAChRs.[4][5] this compound is the salt form commonly used in research due to its improved solubility in aqueous solutions.[6][7] Understanding its binding characteristics is crucial for dissecting the pharmacology of nAChRs and for the development of novel, subtype-selective ligands.
The Nicotinic Acetylcholine Receptor (nAChR) Superfamily
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[8][9] Their dysfunction is implicated in numerous conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them critical therapeutic targets.[8]
-
Structure: nAChRs are pentameric proteins, meaning they are composed of five subunits arranged around a central ion pore.[10][11]
-
Subunit Diversity: In mammals, seventeen different nAChR subunits have been identified (α1–10, β1–4, γ, δ, and ε).[9][11] Neuronal nAChRs are typically assembled from various combinations of α (α2–α10) and β (β2–β4) subunits.[10] The most common subtypes in the brain are the heteromeric α4β2 and the homomeric α7 receptors.[10]
-
Pharmacological Significance: This vast subunit diversity gives rise to a wide array of nAChR subtypes with distinct physiological and pharmacological profiles.[8] The ligand binding site is located at the interface between subunits, typically between an α and a non-α subunit in heteromeric receptors.[11][12] The specific amino acid composition of this binding pocket dictates the affinity and selectivity of ligands like pempidine.[9]
Caption: Basic structure of a heteromeric nAChR showing the subunit arrangement and ligand binding site.
Core Methodology: Competitive Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of an unlabeled compound (the "competitor," e.g., pempidine) for a specific receptor.[13][14] The principle is based on the ability of the unlabeled test compound to displace a high-affinity radiolabeled ligand ("radioligand") from the receptor binding site in a concentration-dependent manner.[13]
Key Parameters and Their Significance
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the competitor (pempidine) that displaces 50% of the specific binding of the radioligand. This is an experimentally derived value.[13]
-
Kᵢ (Inhibition Constant): The binding affinity of the competitor for the receptor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[15][16] This value is independent of assay conditions and allows for direct comparison of ligand affinities.
-
Kₑ (Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. For a competitive antagonist, the Kᵢ is a good estimate of its Kₑ.[14]
-
Bₘₐₓ (Maximum Binding Capacity): The total number of receptors in a given preparation, determined through saturation binding assays.[14]
Detailed Experimental Protocol: A Self-Validating System
This protocol outlines a robust workflow for determining the Kᵢ of this compound at specific nAChR subtypes.
Phase 1: Preparation of Receptor-Containing Membranes
The quality of the receptor source is paramount. Membranes can be prepared from native tissues or from cell lines heterologously expressing specific nAChR subtypes. Using transfected cell lines (e.g., HEK293) is the preferred method for assessing subtype selectivity.[16][17]
Step-by-Step Membrane Preparation from Cultured Cells:
-
Cell Culture: Grow HEK293 cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7, α3β4) to >70% confluency.[16]
-
Harvesting: Gently scrape and collect the cells in ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4) supplemented with a protease inhibitor cocktail.
-
Senior Application Scientist's Note: The use of protease inhibitors is critical to prevent the degradation of the target receptors by endogenous proteases released during cell lysis, ensuring the integrity of the binding sites.
-
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer on ice.[16] This step physically disrupts the cell membranes to release intracellular contents.
-
Centrifugation: Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and large debris.[18]
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (~20,000-40,000 x g) for 20-30 minutes at 4°C to pellet the membrane fraction.[18]
-
Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation. This wash step is essential for removing soluble proteins and residual media components that could interfere with the assay.[18]
-
Final Preparation: Resuspend the final pellet in Assay Buffer. Determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[18] Aliquot the membrane preparation and store at -80°C.
Phase 2: Competitive Binding Assay Execution
Materials and Reagents:
-
Membrane Preparation: Containing the nAChR subtype of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Selected based on the target subtype.
-
Competitor: this compound, prepared in a serial dilution series.
-
Non-specific Agent: A high concentration (e.g., 300 µM) of a known nAChR agonist like (-)-Nicotine tartrate to define non-specific binding.[16][20]
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/C).
-
Scintillation Cocktail & Counter.
Assay Plate Setup (96-well format):
| Well Type | Components | Purpose |
| Total Binding | Membrane + Radioligand + Assay Buffer | Measures all binding (specific + non-specific) |
| Non-specific Binding (NSB) | Membrane + Radioligand + Nicotine (high conc.) | Measures binding to non-receptor components |
| Competition | Membrane + Radioligand + this compound (varying conc.) | Measures displacement of radioligand by pempidine |
Step-by-Step Assay Procedure:
-
Plate Reagents: Add reagents to a 96-well plate in the following order: Assay Buffer, test compound (pempidine) or non-specific agent (nicotine), and radioligand.
-
Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction.[16] The final assay volume is typically 250 µL.[18]
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 24-30°C) to allow the binding to reach equilibrium.[16][18]
-
Senior Application Scientist's Note: Establishing the time required to reach equilibrium is a critical assay validation step. Insufficient incubation can lead to an underestimation of affinity.
-
-
Termination: Rapidly terminate the reaction by vacuum filtration using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[13][16]
-
Washing: Immediately wash the filters multiple times with ice-cold Wash Buffer. This removes any unbound radioligand trapped non-specifically in the filter matrix.[13]
-
Senior Application Scientist's Note: Filters are pre-soaked in a solution like 0.3-0.5% polyethylenimine (PEI) to reduce the non-specific binding of the positively charged radioligand to the negatively charged glass fibers.[16]
-
-
Detection: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[13]
Caption: Step-by-step workflow of a competitive radioligand binding assay for nAChRs.
Data Analysis and Interpretation
Accurate data analysis is essential for deriving meaningful affinity values.
From Raw CPM to Specific Binding
-
Average Replicates: Calculate the average CPM for each condition (Total, NSB, and each pempidine concentration).
-
Calculate Specific Binding: For each pempidine concentration, subtract the average NSB CPM from the average CPM.
-
Specific Binding = Total CPM - NSB CPM[16]
-
-
Normalize Data: Express the specific binding at each pempidine concentration as a percentage of the maximum specific binding (the binding in the absence of any competitor).
Determining IC₅₀ and Kᵢ
-
Generate Competition Curve: Plot the normalized specific binding (%) against the logarithm of the this compound concentration. This will produce a sigmoidal dose-response curve.
-
Calculate IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response" model and determine the IC₅₀ value.[16]
-
Calculate Kᵢ: Convert the experimentally determined IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :[16]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kₑ = Dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment.
-
Caption: Logical workflow for data analysis, from raw counts to the final Ki value.
Data Presentation and Expected Outcomes
The binding affinity of pempidine is expected to vary across different nAChR subtypes. The final data should be summarized in a clear, tabular format to facilitate comparison of its subtype selectivity profile.
Table 1: Hypothetical Binding Affinity (Kᵢ) of this compound at Human nAChR Subtypes
| nAChR Subtype | Radioligand Used | Pempidine Kᵢ (nM) | Selectivity Ratio (vs. α4β2) |
| α4β2 | [³H]Cytisine | Value | 1x |
| α7 | [¹²⁵I]α-Bungarotoxin | Value | Ratio |
| α3β4 | [³H]Epibatidine | Value | Ratio |
Note: The Kᵢ values are placeholders and must be determined experimentally.
Alternative Methodologies: Fluorescence-Based Assays
While radioligand assays are robust, fluorescence-based techniques offer a non-radioactive alternative.[21] Methods like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) can be adapted to study ligand-receptor interactions.[22] These assays rely on synthesizing a fluorescently labeled ligand that competes with the unlabeled test compound. They offer advantages in terms of safety, cost, and potential for high-throughput screening.[21] However, developing and validating a suitable fluorescent probe for each nAChR subtype can be a significant undertaking.[23]
Conclusion
This guide provides a detailed, field-proven methodology for the in vitro characterization of this compound's binding affinity to nAChR subtypes. By adhering to these protocols, researchers can generate high-quality, reproducible data that is essential for understanding the pharmacology of nicotinic systems and for advancing the development of novel therapeutics targeting these critical receptors. The emphasis on proper controls, validated reagents, and rigorous data analysis ensures the scientific integrity of the findings.
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pempidine tartrate absorption metabolism and elimination studies
An In-depth Technical Guide to the Absorption, Metabolism, and Elimination of Pempidine Tartrate
Introduction
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a tertiary amine that was historically introduced as an oral ganglion-blocking agent for the treatment of hypertension.[1][2][3][4] As a nicotinic acetylcholine receptor antagonist, it non-selectively blocks neurotransmission in both sympathetic and parasympathetic autonomic ganglia.[3][5] This mechanism, while effective, led to a wide range of effects that limited its clinical use in favor of more specific drugs.[3][6] However, pempidine remains a valuable tool in pharmacological research for studying the autonomic nervous system.[5][6]
A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental in drug development for evaluating therapeutic potential and safety.[1] This guide provides a detailed overview of the pharmacokinetic profile of pempidine, synthesizing foundational data with modern analytical perspectives. The narrative is grounded in the seminal research conducted in the late 1950s, primarily in rat models, and expanded with contemporary insights into drug metabolism and bioanalysis.
Absorption
Pempidine demonstrates rapid and effective absorption from the gastrointestinal tract following oral administration.[2] This characteristic was a key advantage over quaternary amine ganglion-blocking agents like hexamethonium, which were poorly and erratically absorbed.[3]
Rate and Extent of Absorption
The primary evidence for pempidine's absorption profile comes from early in-vivo studies in rats. When administered orally as its hydrogen tartrate salt, the maximum plasma concentration (Tmax) was achieved within approximately 30 minutes.[2][7] This rapid absorption is indicative of efficient passage across the gastrointestinal mucosa.
Further evidence supporting its good oral absorption includes:
-
Rapid Onset of Pharmacological Effects: The quick development of mydriasis (pupil dilation) in mice after oral administration points to swift entry into systemic circulation.[8]
-
Low Oral to Intravenous Toxicity Ratio: A reported oral/IV LD50 ratio of 6.9 in mice suggests substantial bioavailability, as a smaller difference between the oral and intravenous toxic doses implies efficient absorption.[8][9]
The causality behind this efficient absorption lies in its chemical nature. As a tertiary amine, pempidine can exist in both ionized and non-ionized forms. The non-ionized form is more lipophilic, facilitating passive diffusion across the lipid membranes of the gut epithelium.
Distribution
Once absorbed, pempidine distributes widely throughout the body, a key factor in both its therapeutic action and its side-effect profile.[2]
Tissue and Fluid Distribution
Studies in rats revealed that pempidine does not remain confined to the plasma.[2] Key distribution characteristics include:
-
Erythrocyte Partitioning: The drug is preferentially taken up by red blood cells, with a reported red cell to plasma partition ratio of approximately 1.2.[2][7] This indicates a slightly higher concentration in erythrocytes than in plasma.
-
Organ Accumulation: The highest concentrations of pempidine were found in the kidney, spleen, and liver, which are key organs for elimination and metabolism.[2][7]
-
Blood-Brain Barrier Penetration: Pempidine crosses the blood-brain barrier and is found in the cerebrospinal fluid, accounting for its central effects, such as tremors at near-toxic doses.[1][8]
-
Placental Transfer: The compound has been shown to cross the placental barrier, entering the fetus and amniotic fluid.[2][7]
Plasma Protein Binding
Protein binding for pempidine is reported to be very limited.[2] This is a significant pharmacokinetic property, as a low degree of protein binding means a larger fraction of the drug is free (unbound) in the circulation. The unbound drug is pharmacologically active and available to distribute into tissues and undergo elimination.
Metabolism
The metabolic profile of pempidine is an area where foundational knowledge is limited and warrants re-evaluation with modern techniques.
Historical Perspective
Hypothetical Metabolic Pathways
Given pempidine's 1,2,2,6,6-pentamethylpiperidine structure, it is plausible that it undergoes some degree of biotransformation.[1] Studies on other piperidine-containing compounds suggest that metabolic transformations are likely.[1][10] The primary routes of metabolism for such structures involve oxidation mediated by cytochrome P450 (CYP) enzymes in the liver.[10]
Potential metabolic pathways for pempidine include:
-
Hydroxylation: Oxidation of the piperidine ring could introduce a hydroxyl group, forming more polar, water-soluble metabolites that are more easily excreted.
-
Demethylation: Removal of one of the methyl groups, particularly the N-methyl group, is another common metabolic route for tertiary amines.
These hypothetical pathways are based on established principles of drug metabolism for similar chemical scaffolds.[1] Direct experimental evidence for pempidine metabolism remains to be generated.
Caption: General experimental workflow for pempidine pharmacokinetic studies.
Historical Analytical Methods
The original quantification of pempidine relied on two primary methods:
-
Colorimetric Method: This technique involved the coupling of pempidine with the dye methyl orange. The resulting complex could be measured spectrophotometrically. The limit of sensitivity was approximately 0.5 µg/mL. [2][7]* Fluorimetric Method: A more sensitive method was developed using the reaction of pempidine with eosin in xylene, which produced a fluorescent product. This pushed the limit of sensitivity down to 0.001 µg/mL (1 ng/mL). [2][7] Causality and Limitations: These methods were chosen for their ability to quantify basic amines. However, their primary limitation is a lack of specificity. They measure the parent drug but could also react with structurally similar metabolites, potentially leading to an overestimation of the parent compound and the conclusion that little metabolism had occurred.
Modern Analytical Workflow: LC-MS/MS
For definitive quantification and metabolite identification, a modern, self-validating workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. This approach offers superior sensitivity and specificity. [11] Step-by-Step Methodology:
-
Sample Preparation (Extraction): The goal is to isolate pempidine from complex biological matrices (plasma, urine, tissue homogenate) and remove interfering substances like proteins and salts.
-
Protein Precipitation: A simple method where a solvent like acetonitrile is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. Pempidine, being a basic amine, is extracted into the organic phase under alkaline conditions.
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains pempidine, which is then eluted with a solvent. This is often the most effective method for achieving clean extracts.
-
-
Chromatographic Separation (LC): The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase column (e.g., C18) is used to separate pempidine from any remaining endogenous components and potential metabolites based on their polarity.
-
Detection and Quantification (MS/MS):
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
Ionization: An electrospray ionization (ESI) source in positive mode is used to generate protonated molecular ions [M+H]+ of pempidine.
-
Mass Selection (MS1): The first quadrupole selects only the ion with the mass-to-charge ratio (m/z) corresponding to pempidine.
-
Fragmentation (Collision Cell): The selected ion is fragmented by collision with an inert gas.
-
Fragment Analysis (MS2): The second quadrupole selects specific, characteristic fragment ions.
-
Quantification: The intensity of these fragment ions is measured, which is directly proportional to the concentration of pempidine in the sample. This specific parent-to-fragment ion transition is highly selective for the target analyte.
-
Caption: Modern LC-MS/MS workflow for pempidine quantification.
Conclusion
This compound is a tertiary amine characterized by rapid oral absorption, wide distribution throughout the body including the central nervous system, and fast renal elimination. [2]Foundational studies from the 1950s provided valuable initial data but concluded, based on the analytical techniques of the era, that the drug undergoes minimal metabolism. [2][7]This conclusion should be viewed with caution, as modern, more sensitive, and specific methods like LC-MS/MS have not been applied to comprehensively profile pempidine's fate in the body. [1] For drug development professionals and researchers, there is a clear need to revisit the ADME profile of pempidine using contemporary methodologies. Such studies would provide definitive data on its metabolic pathways, establish a complete set of pharmacokinetic parameters (t½, CL, Vd, F), and offer a more robust foundation for its continued use as a pharmacological research tool.
References
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toxicological profile and LD50 of pempidine tartrate in rodents
An In-Depth Technical Guide to the Toxicological Profile and LD50 of Pempidine Tartrate in Rodents
Executive Summary
Pempidine, a nicotinic acetylcholine receptor antagonist, has historically served as both a therapeutic agent for hypertension and a valuable pharmacological tool for studying the autonomic nervous system.[1][2] A comprehensive understanding of its toxicological profile is essential for its safe and effective use in a research context. This guide synthesizes the available preclinical data on the acute toxicity, LD50, and general toxicological characteristics of this compound in rodent models. We delve into its mechanism of action, pharmacokinetic properties, and the clinical signs associated with its administration. Furthermore, this document provides standardized experimental protocols for determining acute toxicity, ensuring that researchers can contextualize historical data and design future studies with methodological rigor.
Introduction to this compound
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a tertiary amine that functions as a ganglionic blocker.[3][4] First reported in 1958, it was introduced as an oral treatment for hypertension.[5] While its clinical use has been largely superseded by more specific antihypertensive drugs, pempidine remains a relevant compound for experimental research due to its potent and non-selective blockade of autonomic ganglia.[2][6] For toxicological assessment, it is often administered as this compound or hydrochloride salt to improve its solubility and handling characteristics.[3][5]
Mechanism of Action: Ganglionic Blockade
The primary pharmacological effect of pempidine is the blockade of signal transmission through autonomic ganglia, which are critical relay stations for both the sympathetic and parasympathetic nervous systems.[7]
Causality of Action: Pempidine acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of ganglion cells.[1][8] In normal physiological function, preganglionic neurons release acetylcholine (ACh), which binds to these nAChRs, causing depolarization of the postganglionic neuron and propagation of the nerve impulse.[7] Pempidine interferes with this process not by competing with ACh at its binding site, but likely by blocking the ion channel associated with the nAChR. This prevents the influx of ions necessary for depolarization. Because this action is not selective for sympathetic or parasympathetic ganglia, pempidine administration results in a widespread reduction of autonomic outflow.[9]
Toxicokinetics in Rodents
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of pempidine is fundamental to interpreting its toxicological effects. The foundational work in rats provides key insights.[3][10]
-
Absorption: Following oral administration in rats, pempidine is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations observed approximately 30 minutes post-administration.[3][10] Good oral absorption is also inferred from the low ratio of oral to intravenous toxicity in mice.[4]
-
Distribution: Pempidine distributes widely throughout the body. It has been found to cross the blood-brain barrier, with detectable levels in the cerebrospinal fluid.[3][10] Studies in rats show that the highest concentrations of the drug accumulate in the kidney, spleen, and liver.[3][11] There is also a preferential uptake by erythrocytes, with a red cell to plasma partition ratio of about 1.2.[3][10]
-
Excretion: The primary route of elimination for pempidine is renal. It is rapidly excreted in the urine, with a significant portion of an oral dose eliminated within 24 hours in rats.[3][10]
Acute Toxicity and LD50 Values
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. For pempidine, LD50 values have been primarily established in mice, with some variability noted across sources, likely due to differences in experimental conditions.[8] It is important to note that the available data often refers to the hydrochloride salt of pempidine.
| Route of Administration | Species | LD50 (mg/kg) - Source 1 | LD50 (mg/kg) - Source 2 |
| Oral (P.O.) | Mouse | 413 | 510 |
| Intraperitoneal (I.P.) | Mouse | 125 | 161 |
| Intravenous (I.V.) | Mouse | 74 | 91 |
Data Interpretation: The significant difference between the oral and intravenous LD50 values (a ratio of approximately 5.6 to 1) supports the finding of good, but not complete, gastrointestinal absorption and a potential first-pass effect.[4] Currently, specific LD50 data for pempidine in rats are limited in publicly available literature, representing a notable data gap.[8]
General Toxicological Profile
The toxicological effects of pempidine are a direct extension of its pharmacology as a potent, non-selective ganglionic blocker.
-
Clinical Signs of Toxicity: The blockade of both sympathetic and parasympathetic systems leads to a wide array of effects.[9] At therapeutic doses, these are considered side effects, but at toxic doses, they become pronounced. Expected signs in rodents would include:
-
Sympatholytic effects: Severe orthostatic hypotension (a sharp drop in blood pressure), which can lead to dizziness and fainting.[9]
-
Parasympatholytic effects: Dry mouth, constipation, urinary retention, and cycloplegia (paralysis of the ciliary muscle of the eye, leading to blurred vision).[7][9]
-
Central Nervous System (CNS) Effects: Unlike quaternary ammonium ganglionic blockers, pempidine is a tertiary amine and can cross the blood-brain barrier.[3] At near-toxic doses, this can manifest as tremors, mental confusion, and seizures.[4][12]
-
-
Target Organ Toxicity: Based on its distribution profile, the primary organs of exposure are the kidney, spleen, and liver.[3] The kidney is a logical target organ due to its role in excretion. While the 1959 distribution study noted high concentrations in these organs, it was not a formal toxicity study.[3] A comprehensive toxicological assessment would require histopathological examination of these and other key organs following repeated dosing to definitively identify target organ toxicity. There is a general lack of correlation of target organ toxicity across different species for many compounds, underscoring the importance of multi-species testing in drug development.[13]
Experimental Methodologies: LD50 Determination
A robust and reproducible protocol is critical for assessing acute toxicity. While the specific protocols from the original 1958 studies on pempidine are not detailed in modern literature, a standardized methodology can be constructed based on established toxicology guidelines.
Protocol: Acute Oral Toxicity Study (LD50) in Mice
-
Animal Selection and Acclimatization:
-
Select healthy, young adult mice (e.g., Swiss albino) of a single sex and consistent weight range.
-
Acclimatize animals to the laboratory environment for at least 5-7 days, with controlled temperature, humidity, and light-dark cycles. Provide standard chow and water ad libitum.
-
-
Dose Preparation and Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile distilled water or 0.9% saline).
-
Prepare serial dilutions to create at least 4-5 dose levels, geometrically spaced, intended to produce a range of mortality from 0% to 100%. A pilot study with a small number of animals may be necessary to determine the appropriate dose range.
-
-
Dose Administration:
-
Fast the animals overnight (approximately 12 hours) prior to dosing, ensuring continued access to water.
-
Randomly assign animals to dose groups (including a vehicle control group), with a typical group size of 8-10 animals.
-
Administer a single, precise volume of the test substance or vehicle via oral gavage using a ball-tipped feeding needle. The volume should be based on the animal's most recent body weight.
-
-
Observation and Data Collection:
-
Observe animals continuously for the first 30 minutes post-dosing, then periodically for the next 4 hours, and at least once daily for 14 days.
-
Record all clinical signs of toxicity, including changes in behavior, posture, respiration, and the presence of tremors or convulsions.
-
Record the time of death for any animal that dies during the observation period.
-
Measure and record body weights just prior to dosing and at specified intervals (e.g., days 1, 3, 7, and 14) to assess for compound-related effects on growth.[14]
-
-
Data Analysis and LD50 Calculation:
-
At the end of the 14-day observation period, calculate the percentage of mortality for each dose group.
-
Determine the LD50 value and its 95% confidence interval using a validated statistical method, such as Probit analysis or the Miller-Tainter method.[15]
-
-
Pathology:
-
Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end).
-
Examine organs for any visible abnormalities. For a more detailed study, key organs (liver, kidneys, spleen, heart, lungs) can be collected, weighed, and preserved for histopathological examination.
-
Discussion and Future Research
The existing toxicological data for this compound provides a solid foundation but is largely based on research from over 60 years ago.[8] While the mechanism of action is well-understood, several areas would benefit from modern investigation:
-
Rat LD50 Studies: Establishing definitive LD50 values in rats for multiple administration routes would fill a significant gap in the literature and allow for better interspecies comparison.
-
Metabolite Identification: Modern mass spectrometry techniques could be employed to definitively confirm or refute the hypothesis that pempidine is not significantly metabolized in rodents. Identifying any metabolites would be crucial for a complete toxicological profile.
-
Target Organ Toxicity: Sub-chronic, repeated-dose toxicity studies in both rats and mice, including comprehensive histopathology, are needed to identify target organs definitively and establish No-Observed-Adverse-Effect Levels (NOAELs).
Conclusion
This compound is a potent ganglionic blocking agent with a well-defined mechanism of action.[8] Its acute toxicity in mice is characterized by LD50 values that vary logically with the route of administration, with oral toxicity being significantly lower than intravenous toxicity. The toxicological profile is dominated by the widespread effects of autonomic blockade, with potential for CNS effects at high doses.[4] While pharmacokinetic data in rats indicates rapid absorption and excretion with minimal metabolism, the overall toxicological database is dated.[3][10] Researchers utilizing pempidine should proceed with a clear understanding of its potent pharmacology, its toxic potential, and the existing gaps in its toxicological profile. The methodologies outlined in this guide provide a framework for conducting new research to address these gaps with scientific rigor.
References
- Benchchem. Pempidine: A Toxicological and Mechanistic Overview for Researchers.
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Wikipedia. Pempidine. Available from: [Link]
- University of Minnesota. Ganglionic Blockers.
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Muggleton DF, Reading HW. Absorption, metabolism and elimination of pempidine in the rat. Br J Pharmacol Chemother. 1959 Jun;14(2):202-8. Available from: [Link]
- USMLE Strike. Ganglionic Blockers | 100% Best Explanation.
- Benchchem. Application Notes and Protocols for Pempidine Administration in Laboratory Animals.
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CV Pharmacology. Ganglionic Blockers. Available from: [Link]
- Benchchem. Pharmacokinetics of Pempidine including metabolism and elimination in rats.
- Global College of Medical Sciences. Ganglionic Blocking Drugs and Nicotine.
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National Center for Biotechnology Information. Pempidine. PubChem Compound Summary for CID 6603. Available from: [Link]
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Corne SJ, Edge ND. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. Br J Pharmacol Chemother. 1958 Sep;13(3):339-49. Available from: [Link]
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Zbinden G. Target organ toxicity. Toxicol Lett. 1981 Aug;8(6):349-58. Available from: [Link]
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Muggleton DF, Reading HW. Absorption, metabolism and elimination of pempidine in the rat. Br J Pharmacol Chemother. 1959 Jun;14(2):202-8. Available from: [Link]
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Hoffman WP, et al. Analysis of rodent growth data in toxicology studies. Toxicol Sci. 2005 Apr;84(2):411-8. Available from: [Link]
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Singh S, et al. Determination of LD50 Value of Zinc Chloride on Swiss Albino Mice. Int J Curr Microbiol App Sci. 2016;5(5):910-913. Available from: [Link]
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The Dichotomy of a Ganglionic Blocker: A Technical Guide to the Central and Peripheral Effects of Pempidine Tartrate
Abstract
Pempidine, a tertiary amine and potent ganglionic blocker, has a storied history in both clinical pharmacology and experimental research. As a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), its administration precipitates a cascade of physiological responses, stemming from the blockade of autonomic ganglia. This technical guide provides an in-depth exploration of the dualistic nature of pempidine's effects, dissecting its profound impact on both the peripheral and central nervous systems. We will delve into the mechanistic underpinnings of its action, furnish detailed experimental protocols for its characterization, and present a comparative analysis of its central versus peripheral effects, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging pempidine in their investigations.
Introduction: The Pharmacology of Pempidine
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a nicotinic antagonist that exerts its effects by blocking the action of acetylcholine at autonomic ganglia, thereby interrupting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2] Historically used as an oral antihypertensive agent, its broad and non-selective action has led to its replacement by more targeted therapeutics in clinical practice.[1] However, this very lack of selectivity makes it an invaluable tool in experimental pharmacology for dissecting the roles of the autonomic nervous system in various physiological processes.[2]
Pempidine's ability to cross the blood-brain barrier allows it to influence central nervous system (CNS) functions, creating a fascinating dichotomy of central and peripheral effects that are the focus of this guide. Understanding this dualism is critical for the accurate interpretation of experimental results and for appreciating the intricate interplay between the central and peripheral arms of the nervous system.
The Peripheral Landscape: Systemic Effects of Ganglionic Blockade
The peripheral effects of pempidine are a direct consequence of its blockade of nicotinic receptors in autonomic ganglia. This leads to a reduction in both sympathetic and parasympathetic tone, with the ultimate physiological response depending on the dominant autonomic control of a particular organ system.
Cardiovascular System: A Predictable Hypotension
The most pronounced peripheral effect of pempidine is on the cardiovascular system. By blocking sympathetic ganglia, pempidine reduces vasomotor tone, leading to vasodilation and a subsequent fall in blood pressure.[3] This hypotensive effect was the basis for its historical use in treating hypertension. The blockade of cardiac sympathetic ganglia can also lead to a decrease in heart rate and cardiac output.[3] However, the net effect on heart rate can be variable, as the concurrent blockade of parasympathetic ganglia, which normally exert a tonic inhibitory effect on the heart, can sometimes lead to a relative tachycardia.[4]
Table 1: Summary of Peripheral Cardiovascular Effects of Pempidine
| Parameter | Effect | Mechanism | Animal Model |
| Mean Arterial Pressure | Significant Decrease | Blockade of sympathetic ganglia, leading to vasodilation.[3] | Anesthetized Cats |
| Heart Rate | Variable (often decreased) | Blockade of both sympathetic and parasympathetic cardiac ganglia.[4] | Anesthetized Dogs and Cats |
| Pressor Response to Nicotine | Inhibition | Antagonism of nicotinic receptors in sympathetic ganglia. | Anesthetized Cats |
Gastrointestinal System: A Quiescent Gut
The gastrointestinal (GI) tract is under significant parasympathetic control, which promotes motility and secretions. Pempidine, by blocking parasympathetic ganglia, leads to a reduction in GI motility and can cause constipation.[4] This effect can be readily demonstrated in vitro.
This protocol is a classic method to assess the effect of drugs on intestinal smooth muscle contraction.
Objective: To determine the inhibitory effect of pempidine on nicotine-induced contractions of the guinea-pig ileum.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and suspended in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Recording: The tissue is connected to an isometric force transducer to record contractions.
-
Stimulation: After an equilibration period, contractions are induced by the addition of a known concentration of nicotine to the organ bath.
-
Inhibition: A dose-response curve for nicotine is established. Subsequently, the preparation is incubated with pempidine for a set period before re-introducing nicotine.
-
Data Analysis: The inhibition of the nicotine-induced contraction by pempidine is quantified and can be used to calculate an IC50 value.
The Central Maze: Unraveling the CNS Effects of Pempidine
Pempidine's ability to penetrate the blood-brain barrier opens a second theatre of action within the central nervous system. Its effects here are more complex and sometimes paradoxical compared to its peripheral actions.
Antagonism of Nicotine's Central Effects
Nicotine exerts a range of effects on the CNS, including influencing locomotor activity and nociception. Pempidine has been shown to antagonize these effects. For instance, it dose-dependently increases the ED50 of nicotine for depressing spontaneous activity in mice, suggesting a competitive antagonism at central nAChRs.[5]
Table 2: Quantitative Data on Central Effects of Pempidine in Mice
| Nicotine-Induced Effect | Pempidine Administration | Observation | Implication | Reference |
| Depression of Spontaneous Activity | 3 mg/kg | Increased nicotine's ED50 by 4.7-fold. | Competitive antagonism at central nAChRs. | [5] |
| Antinociception | - | Decreased the maximum effect of nicotine. | Non-competitive antagonism at central nAChRs. | [5] |
Modulation of Striatal Dopamine
The nigrostriatal dopamine system, crucial for motor control, is modulated by nicotinic receptors. Pempidine has been shown to antagonize the nicotine-induced increase in the dopamine metabolite DOPAC in the striatum of mice.[6] This suggests that pempidine can interfere with the cholinergic regulation of dopamine release in the brain.
This technique allows for the measurement of neurotransmitter levels in specific brain regions of conscious animals.
Objective: To assess the effect of pempidine on nicotine-induced dopamine release in the striatum.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.
-
Drug Administration: Nicotine is administered (e.g., systemically or through the probe), and dialysate collection continues to measure the change in dopamine levels.
-
Pempidine Challenge: In a subsequent phase, pempidine is administered prior to the nicotine challenge, and the effect on the nicotine-induced dopamine release is measured.
-
Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
A Paradoxical Pressor Effect: Central Vasomotor Stimulation
Intriguingly, under certain experimental conditions, pempidine can exert a central pressor effect, which is in stark contrast to its peripheral hypotensive action. When administered directly into the cerebral ventricles of dogs, small doses of pempidine that are insufficient to cause peripheral ganglionic blockade, lead to an increase in pressor responses to carotid artery occlusion. In spinal cats, pempidine has been shown to augment the rise in blood pressure from spinal cord compression. These findings suggest that pempidine has a stimulant or facilitatory action on spinal and supraspinal vasomotor centers. This highlights the complexity of its central actions and underscores the importance of considering the route of administration and the specific neural circuits being investigated.
Comparative Analysis: A Tale of Two Systems
The administration of pempidine tartrate presents a classic example of how a single pharmacological agent can elicit divergent, and at times opposing, effects depending on the site of action.
The key to understanding these differences lies in the distinct neuroanatomical and neurochemical organization of the peripheral and central nervous systems. Peripherally, the effect of ganglionic blockade is a relatively straightforward interruption of autonomic outflow. Centrally, however, nAChRs are involved in a more nuanced modulation of various neurotransmitter systems, and the net effect of their blockade can be highly dependent on the specific neuronal circuits involved.
Conclusion and Future Directions
This compound remains a powerful pharmacological tool for elucidating the complex roles of nicotinic acetylcholine receptors in health and disease. Its dual central and peripheral effects, while a potential confounding factor if not properly considered, also offer a unique opportunity to study the integrated function of the nervous system. The hypotensive effects are a clear consequence of peripheral ganglionic blockade, while the central effects, including the antagonism of nicotine-induced behaviors and the paradoxical pressor response, highlight the intricate modulatory role of nAChRs in the brain.
Future research could leverage modern neurobiological techniques, such as region-specific knockouts of nAChR subunits, in combination with pempidine administration to further dissect the specific receptor subtypes and neural circuits responsible for its diverse central effects. Such studies will undoubtedly continue to refine our understanding of cholinergic signaling and its therapeutic potential.
References
- Muggleton, D. F., & Reading, H. W. (1959). Absorption, metabolism and elimination of pempidine in the rat. British journal of pharmacology and chemotherapy, 14(2), 202–208.
- Corne, S. J., & Edge, N. D. (1958). Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. British journal of pharmacology and chemotherapy, 13(3), 339–349.
- Martin, T. J., Suchocki, J. A., May, E. L., & Martin, B. R. (1990). Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine. The Journal of pharmacology and experimental therapeutics, 254(1), 45–51.
- Dhawan, K. N., & Bhargava, K. P. (1960). Central vasomotor effects of a new ganglion-blocking agent--1: 2: 2: 6: 6-pentamethyl piperidine (pempidine). British journal of pharmacology and chemotherapy, 15(2), 215–218.
- Haikala, H., & Ahtee, L. (1988). Antagonism of the nicotine-induced changes of the striatal dopamine metabolism in mice by mecamylamine and pempidine. Naunyn-Schmiedeberg's archives of pharmacology, 338(2), 169–173.
- Spinks, A., & Young, E. H. (1958). Polyalkylpiperidines: a new series of ganglion-blocking agents.
- Blackman, J. G., & Ray, C. (1963). Actions of mecamylamine, dimecamine, pempidine and their two quaternary metho-salts at the neuromuscular junction. British Journal of Pharmacology and Chemotherapy, 21(1), 56-65.
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Methodological & Application
Application Notes & Protocols: Pempidine Tartrate for In Vivo Rodent Studies
Introduction: A Guide to the Ganglionic Blocker Pempidine
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a potent and orally active ganglionic blocking agent that serves as an invaluable tool in autonomic nervous system research.[1][2] Historically utilized as an antihypertensive medication, its clinical application has been largely superseded by more selective drugs.[3] However, its robust mechanism of action makes it a staple in preclinical studies for investigating the roles of sympathetic and parasympathetic signaling.
Pempidine functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1] This blockade prevents the transmission of nerve impulses from preganglionic to postganglionic neurons, effectively shutting down the entire outflow of the autonomic nervous system.[4] This non-selective action on both sympathetic and parasympathetic systems is a critical experimental consideration, leading to broad physiological effects.[3] The tartrate salt is a common form used in research due to its moderate solubility in water.[5][6]
This guide provides an in-depth overview of pempidine tartrate's pharmacology, validated dosage ranges in rodents, and detailed protocols for its preparation and administration, designed to ensure experimental success and reproducibility for researchers, scientists, and drug development professionals.
Pharmacological Profile & Rationale for Route Selection
The choice of administration route is a critical decision that directly impacts the pharmacokinetic profile of pempidine, influencing its onset, duration, and intensity of action. Understanding these parameters is fundamental to designing a robust in vivo study.
Pharmacokinetics in Rodents (Primarily Rat Data)
Foundational studies in rats have elucidated a clear pharmacokinetic profile for pempidine following oral administration.[7][8]
-
Absorption: Pempidine is rapidly absorbed from the gastrointestinal tract, with maximum plasma concentrations achieved approximately 30 minutes post-administration.[8][9]
-
Distribution: The compound distributes widely throughout the body, notably crossing the blood-brain barrier to enter the cerebrospinal fluid.[7][9] It shows preferential uptake by erythrocytes and accumulates in organs such as the kidney, spleen, and liver.[8][9]
-
Metabolism & Excretion: Early studies indicated that pempidine undergoes very limited metabolism in the rat.[7][8] It is rapidly excreted, primarily via urine, within 24 hours of administration.[7]
Selecting an Administration Route
The optimal route depends on the experimental objective.
-
Oral (P.O.): Ideal for studies mimicking clinical administration or when a slower onset is desired. Pempidine is well-absorbed orally.[7][10]
-
Intraperitoneal (I.P.): The most common route in rodent research for achieving rapid systemic exposure, bypassing first-pass metabolism.[10] It offers a balance of speed and technical feasibility.
-
Intravenous (I.V.): Provides immediate and 100% bioavailability, making it the standard for precise pharmacokinetic studies.[10] However, it is technically more demanding.
-
Subcutaneous (S.C.): Results in slower, more sustained absorption compared to I.P. or I.V. injection, which can be advantageous for studies requiring prolonged, stable drug levels.[11]
The general order of absorption rate is IV > IP > SC > PO.[12]
Dosage and Administration Data for In Vivo Rodent Studies
The following table summarizes effective and toxicological doses of pempidine gathered from peer-reviewed literature. Dosages are typically reported based on the weight of the salt form (e.g., pempidine hydrochloride or tartrate) used in the study. It is crucial to note the specific salt form when preparing solutions.
| Parameter | Species | Route | Dosage / Concentration | Notes / Experimental Context | Reference |
| Effective Dose | Mouse | I.P. | 0.6 - 20 mg/kg | Antagonism of nicotine-induced hypothermia and changes in striatal dopamine metabolism. A single dose was used. | [13] |
| Effective Dose | Rat | P.O. | 1 mg/kg | A single dose used to study the passage of the drug into erythrocytes. | [13] |
| Acute Toxicity (LD50) | Mouse | P.O. | 413 mg/kg | Median lethal dose for the hydrochloride salt. | [10][14] |
| Acute Toxicity (LD50) | Mouse | I.P. | 125 mg/kg | Median lethal dose for the hydrochloride salt. | [10][14] |
| Acute Toxicity (LD50) | Mouse | I.V. | 74 - 91 mg/kg | Median lethal dose for the hydrochloride salt. Note: Different sources report slightly different values. | [10][14] |
| Acute Toxicity (LD50) | Rat | N/A | Data Not Available | Publicly accessible literature has limited specific LD50 data for rats. Researchers should perform dose-escalation studies. | [14] |
Investigator's Note: Always begin with the lower end of the effective dose range and perform a pilot study to determine the optimal dose for your specific animal strain, age, and experimental model before proceeding to a large-scale study.
Visualized Mechanisms and Workflows
Mechanism of Action at the Autonomic Ganglion
The following diagram illustrates how pempidine exerts its effect. It physically blocks the nAChR channel in the postganglionic neuron, preventing depolarization by acetylcholine (ACh) and thereby inhibiting neurotransmission.
Caption: A typical experimental workflow for in vivo rodent studies with pempidine.
Protocols for Preparation and Administration
The following protocols are standardized guides. All procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Protocol 1: Preparation of this compound Stock Solution
Rationale: Accurate solution preparation is the foundation of correct dosing. This compound is moderately soluble in water, making sterile saline or water a suitable vehicle. [5]Using the molecular weight of the tartrate salt is essential for accurate molarity, but for mg/kg dosing, a simple weight/volume calculation is sufficient.
Materials:
-
This compound (MW: 305.37 g/mol ) [6][15]* Sterile 0.9% Saline or Sterile Water for Injection
-
Sterile vials
-
Calibrated scale
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate Required Mass: Determine the desired concentration (e.g., 2 mg/mL for a 10 mL/kg injection volume to achieve a 20 mg/kg dose) and total volume needed.
-
Formula: Mass (mg) = Desired Concentration (mg/mL) x Total Volume (mL)
-
Example: For 10 mL of a 2 mg/mL solution, you need 2 mg/mL * 10 mL = 20 mg of this compound.
-
-
Weighing: Accurately weigh the calculated mass of this compound powder and place it into a sterile vial.
-
Solubilization: Add the required volume of sterile saline to the vial.
-
Mixing: Secure the cap and vortex thoroughly until the powder is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but allow the solution to return to room temperature before use.
-
Sterilization: To ensure sterility for parenteral administration, draw the solution through a 0.22 µm syringe filter into a new, sterile vial.
-
Labeling and Storage: Label the vial with the compound name, concentration, date, and preparer's initials. Store solutions at 2-8°C for short-term use (days to weeks) or aliquot and freeze at -20°C for long-term storage (months). [6]Avoid repeated freeze-thaw cycles. [13]
Protocol 2: Intraperitoneal (I.P.) Injection in a Mouse
Rationale: I.P. injection is a standard method for rapid systemic drug delivery in mice. The injection is administered into the peritoneal cavity, where the large surface area of the mesentery allows for fast absorption into the bloodstream.
Procedure:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The mouse should be tilted slightly head-down to cause the abdominal organs to shift forward, creating a safer injection site.
-
Locate Injection Site: Identify the lower right or left quadrant of the abdomen. This site avoids the cecum, bladder, and other vital organs.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle. [12]Aspirate slightly by pulling back on the plunger to ensure you have not entered a blood vessel or organ (you should see no fluid or blood).
-
Administer Dose: If aspiration is clear, smoothly and steadily depress the plunger to inject the calculated volume of the this compound solution. The maximum recommended I.P. volume for an adult mouse is 2-3 mL, but volumes should always be kept as low as possible. [12]5. Withdraw and Monitor: Withdraw the needle swiftly and return the mouse to its cage. Monitor the animal for at least 15-30 minutes for any immediate adverse reactions (e.g., distress, ataxia) and periodically thereafter as dictated by the experimental design.
References
- MedChemExpress. (n.d.). Pempidine (1,2,2,6,6-Pentamethylpiperidine).
- MedChemExpress. (n.d.). Pempidine hydrochloride (1,2,2,6,6-Pentamethylpiperidine hydrochloride).
- BenchChem. (n.d.). Pempidine: A Technical Guide to a Classic Ganglionic Blocker.
- Spinks, A., & Young, E. H. (1958). The pharmacological actions of pempidine and its ethyl homologue. British Journal of Pharmacology and Chemotherapy, 13(4), 445–453.
- National Center for Biotechnology Information. (n.d.). Pempidine. PubChem Compound Summary for CID 6603.
- Muggleton, D. F., & Reading, H. W. (1959). Absorption, metabolism and elimination of pempidine in the rat. British Journal of Pharmacology and Chemotherapy, 14(2), 202–208.
- Muggleton, D. F., & Reading, H. W. (1959). Absorption, metabolism and elimination of pempidine in the rat. PubMed.
- Bovet, D., & Bovet-Nitti, F. (1960). THE SELECTIVITY OF DRUGS BLOCKING GANGLIONIC TRANSMISSION IN THE RAT. Annals of the New York Academy of Sciences, 86, 107–128.
- BenchChem. (n.d.). Application Notes and Protocols for Pempidine Administration in Laboratory Animals.
- Aceto, M. D., Bentley, H. C., & Dembinski, J. R. (1969). Effects of ganglion blocking agents on nicotine extensor convulsions and lethality in mice. British Journal of Pharmacology, 37(1), 104–111.
- BenchChem. (n.d.). Pempidine: A Toxicological and Mechanistic Overview for Researchers.
- Merck Index. (n.d.). Pempidine.
- BenchChem. (n.d.). Pharmacokinetics of Pempidine including metabolism and elimination in rats.
- Blazsó, G., & Minker, E. (1979). Ganglionic blocking effect of some antibiotics on isolated rat sympathetic ganglion. Acta Physiologica Academiae Scientiarum Hungaricae, 54(1), 81–87.
- El-Bizri, H., & Clarke, P. B. (1994). The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion. British Journal of Pharmacology, 111(2), 414–422.
- Hessler, J. R., & Leary, S. L. (2002). Routes of Administration.
- Taylor & Francis. (n.d.). Ganglionic blockers – Knowledge and References.
- University of Wisconsin-Milwaukee. (n.d.). Routes and Volumes of Administration in Mice.
- MedKoo Biosciences. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Pempidine hydrogen tartrate. PubChem Compound Summary for CID 120729.
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Application Notes and Protocols for the Administration of Pempidine Tartrate in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of pempidine tartrate in animal models. This document outlines the scientific rationale behind choosing a particular route of administration and offers detailed, field-proven protocols to ensure experimental reproducibility and integrity.
Introduction to this compound
Pempidine is a ganglionic blocking agent that functions as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] Historically, it was utilized in the management of hypertension.[2][3] In a research context, pempidine serves as an invaluable tool for investigating the autonomic nervous system.[1][3] Its primary mechanism of action involves the blockade of nAChRs at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][4] This non-selective blockade results in a decrease in autonomic outflow.[1][5]
This compound is the salt form of pempidine and is often used in research settings.[3] The selection of an appropriate administration route is a critical experimental parameter that directly influences the pharmacokinetic and pharmacodynamic profile of the compound, ultimately impacting the experimental outcomes.[1]
Mechanism of Action: Ganglionic Blockade
The autonomic nervous system relies on the transmission of nerve impulses through ganglia. Preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons.[5] This interaction leads to the propagation of the nerve impulse. Pempidine, by acting as an antagonist at these receptors, prevents ACh from binding and thus blocks the transmission of signals through the ganglia.[1][6]
Caption: Mechanism of action of this compound at the autonomic ganglion.
Selecting an Animal Model for Hypertension Research
The choice of animal model is crucial for studying hypertension and the effects of antihypertensive agents like pempidine. Rodent models are frequently used due to their cost-effectiveness, short gestation period, and the availability of genetic manipulation techniques.[7]
Commonly used rodent models for hypertension research include:
-
Genetically-induced models:
-
Pharmacologically-induced models:
-
Surgically-induced models:
-
Two-kidney one-clip model[8]
-
Larger animal models such as swine, nonhuman primates, sheep, and dogs are also used, particularly when a closer physiological resemblance to humans is required.[7]
Comparative Pharmacokinetic Data
The route of administration significantly alters the bioavailability, time to peak plasma concentration (Tmax), and overall exposure of this compound. The following table summarizes key pharmacokinetic parameters for different routes of administration in rodents.
| Parameter | Oral (P.O.) | Intraperitoneal (I.P.) | Intravenous (I.V.) | Subcutaneous (S.C.) |
| Bioavailability | Good, well-absorbed[1][10] | High, subject to some first-pass metabolism[1] | 100% (by definition)[1] | High, slower absorption than I.P.[1] |
| Time to Peak Plasma (Tmax) | ~30 minutes in rats[10][11] | Rapid, typically 15-30 minutes[1] | Immediate[1] | Slower, typically 30-60 minutes[1] |
| Typical Dosage (Mice) | LD50: 413 mg/kg[2][12] | Effective dose: 0.6 - 20 mg/kg; LD50: 125 mg/kg[1][13] | LD50: 74 mg/kg[2][12] | Generally similar to I.P.[1] |
| Key Advantages | Ease of administration, mimics clinical use[10] | Rapid onset of action, bypasses the GI tract[1] | Precise dose delivery, immediate effect[1] | Slower, more sustained absorption[14] |
| Key Disadvantages | Subject to first-pass metabolism, variable absorption[14] | Potential for irritation, risk of injecting into organs[15] | Requires sterile technique, risk of embolism[14] | Slower onset, potential for local irritation[14] |
Experimental Protocols
The following protocols provide step-by-step guidance for the administration of this compound via various routes in rodent models.
Vehicle Preparation
This compound is soluble in aqueous solutions.[10] A common vehicle for administration is sterile isotonic saline (0.9% NaCl). For oral administration, distilled water can also be used.[12] It is crucial to ensure the complete dissolution of the compound before administration.
Protocol for Vehicle Preparation:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add the desired volume of sterile saline or distilled water.
-
Add the this compound powder to the vehicle.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.
Oral Administration (Gavage)
Oral gavage ensures accurate dosing directly into the stomach.[15]
Materials:
-
Animal gavage needle (size appropriate for the animal)
-
Syringe
-
Prepared this compound solution
Protocol:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Fill the syringe with the correct volume of the this compound solution.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the solution.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Intraperitoneal (I.P.) Injection
I.P. injection allows for rapid absorption into the systemic circulation.[15]
Materials:
-
Sterile syringe and needle (23-25 gauge for mice, 21-23 gauge for rats)
-
Prepared this compound solution
-
70% ethanol for disinfection
Protocol:
-
Restrain the animal, exposing the lower abdominal quadrant.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 45-degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[15]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the animal to its cage and monitor for any adverse reactions.
Intravenous (I.V.) Injection
I.V. injection provides immediate and complete bioavailability. The lateral tail vein is the most common site for I.V. injections in rodents.[16]
Materials:
-
Sterile syringe and needle (27-30 gauge for mice, 25-27 gauge for rats)
-
Prepared this compound solution
-
Restraining device for the animal
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol for disinfection
Protocol:
-
Place the animal in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the veins.
-
Disinfect the tail with 70% ethanol.
-
Visualize the lateral tail vein.
-
Insert the needle, bevel up, into the vein.
-
A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
Subcutaneous (S.C.) Injection
S.C. injection results in slower, more sustained absorption compared to I.P. or I.V. routes.[14]
Materials:
-
Sterile syringe and needle (25-27 gauge)
-
Prepared this compound solution
-
70% ethanol for disinfection
Protocol:
-
Gently restrain the animal.
-
Lift a fold of skin in the interscapular region (the area between the shoulder blades).
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution, creating a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid in dispersal.
-
Return the animal to its cage and observe for any local reactions.
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HPLC method for pempidine tartrate quantification in plasma
An Application Note and Protocol for the Quantification of Pempidine Tartrate in Plasma via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Introduction
Pempidine, a ganglion-blocking agent, has been historically utilized as an oral treatment for hypertension.[1][2] As a nicotinic antagonist, it is also a valuable experimental tool in pharmacological research.[3] The quantitative analysis of this compound in biological matrices, particularly plasma, is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Reliable bioanalytical methods are essential for generating the high-quality data needed to support regulatory decisions regarding drug safety and efficacy.[4]
This document provides a detailed protocol for a robust, sensitive, and selective method for the quantification of this compound in plasma using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is grounded in established principles of bioanalytical chemistry and adheres to validation standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]
Principle of the Method
The successful quantification of a drug analyte from a complex biological matrix like plasma hinges on three critical stages: efficient sample cleanup, effective chromatographic separation, and selective detection. This method employs a synergistic combination of technologies to achieve these goals.
1. Solid-Phase Extraction (SPE): Plasma is a complex mixture of proteins, lipids, salts, and endogenous metabolites that can interfere with analysis and damage analytical instrumentation. SPE is a highly effective sample preparation technique that isolates the analyte of interest from these matrix components.[8] For pempidine, a basic compound with a high pKa[9], a polymeric cation-exchange or reversed-phase sorbent is ideal. This approach ensures high recovery of the basic drug while efficiently removing plasma interferences, leading to cleaner extracts and reduced ion suppression in the mass spectrometer.[10][11]
2. Reverse-Phase HPLC (RP-HPLC): Following extraction, the analyte is separated from any remaining contaminants using RP-HPLC. A C18 stationary phase is employed, which retains compounds based on their hydrophobicity. Pempidine, being a moderately nonpolar molecule (LogP ~2.6)[12], is well-retained and separated from more polar and non-polar interferences. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a modifier like formic acid. The acidic modifier serves to protonate the pempidine molecule, ensuring good peak shape and promoting efficient ionization for detection.[13][14]
3. Tandem Mass Spectrometry (MS/MS): For detection, tandem mass spectrometry provides unparalleled sensitivity and selectivity, which is critical for bioanalysis where analyte concentrations can be very low.[15] The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. In the mass spectrometer's source, pempidine is ionized, typically via positive electrospray ionization (ESI+), to form a protonated molecule ([M+H]⁺), which is referred to as the precursor ion. This precursor ion is selectively isolated and then fragmented by collision with an inert gas. Specific fragments, known as product ions, are then monitored. This highly specific transition from a defined precursor ion to a defined product ion acts as a unique mass fingerprint for the analyte, virtually eliminating the possibility of interference from co-eluting matrix components.[13][16]
Materials and Reagents
-
Chemicals and Solvents:
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound or a compound with similar physicochemical properties (e.g., Mecamylamine or another suitable tertiary amine).
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (reagent grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (with K₂EDTA as anticoagulant)
-
-
Equipment and Consumables:
-
HPLC system (e.g., Agilent, Waters, Shimadzu)
-
Tandem Mass Spectrometer with ESI source (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical Balance
-
pH Meter
-
Centrifuge
-
Vortex Mixer
-
Pipettes and disposable tips
-
SPE Manifold and cartridges (e.g., Polymeric Cation Exchange or Hydrophilic-Lipophilic Balanced reversed-phase cartridges)
-
Autosampler vials
-
Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions: Accurately weigh and dissolve this compound and the chosen Internal Standard (IS) in methanol to prepare individual primary stock solutions at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the pempidine primary stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to a final concentration (e.g., 100 ng/mL) that will be used for spiking all samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels. Independently prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC (MQC), and High QC.
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline using a polymeric reversed-phase SPE sorbent. Optimization may be required based on the specific cartridge used.
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma (CC, QC, or unknown sample), add 20 µL of the IS working solution. Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again. This step acidifies the sample to ensure the analyte is protonated and disrupts protein binding.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences and salts. Follow with a second wash using 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier in the elution solvent neutralizes the analyte, decreasing its interaction with the sorbent and ensuring complete elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for analysis.
Caption: Solid-Phase Extraction (SPE) Workflow for Pempidine.
HPLC-MS/MS Analysis
The following tables provide typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 3.5 µm particle size | Standard reversed-phase chemistry for retaining moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and ensures good peak shape for the basic analyte.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, providing good efficiency and sensitivity. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B over 0.5 min | A gradient elution is used to ensure sharp peaks and efficient cleaning of the column between injections. |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive MS/MS detection and minimizes potential matrix effects. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Run Time | 5 minutes | Allows for rapid sample throughput. |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pempidine is a tertiary amine, which is readily protonated and detected in positive ion mode.[13][17] |
| MRM Transitions | Pempidine: To be determined by infusion (e.g., 156.2 -> 140.2) | The precursor ion is [M+H]⁺. Product ions are determined experimentally to maximize specificity. |
| Internal Standard: To be determined by infusion | A unique and stable transition is required for the IS. | |
| IonSpray Voltage | +5500 V | Optimizes the formation of gas-phase ions. |
| Source Temperature | 500°C | Facilitates desolvation of the analyte ions. |
| Collision Gas | Nitrogen | Standard collision gas for fragmentation in the collision cell. |
| Dwell Time | 100 ms | Ensures sufficient data points are collected across each chromatographic peak for accurate quantification. |
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines.[4][7]
Caption: Core Parameters for Bioanalytical Method Validation.
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences are observed at the retention times of the analyte and IS.
-
Linearity and Range: The calibration curve must demonstrate a linear relationship between concentration and detector response. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: Determined by analyzing QC samples in replicate (n=5) on at least three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (as %CV) should not exceed 15% (20% at the LLOQ).[18]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[19]
-
Extraction Recovery and Matrix Effect: Recovery is assessed by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples. Matrix effect is evaluated by comparing the response of post-spiked extracted samples to that of neat solutions. Both should be consistent and reproducible.[8]
-
Stability: Analyte stability must be demonstrated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) storage, long-term storage at -20°C or -80°C, and post-preparative stability in the autosampler.
Conclusion
The HPLC-MS/MS method described provides a selective, sensitive, and robust framework for the quantification of this compound in plasma. The combination of efficient solid-phase extraction for sample cleanup and the specificity of tandem mass spectrometry ensures high-quality data suitable for regulatory submission. Proper validation of this method in accordance with FDA and/or EMA guidelines will confirm its reliability for use in pharmacokinetic and other clinical or preclinical studies.
References
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- Phenomenex. (2018). Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs.
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Pempidine in Biological Tissues.
- Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Pichon, V., et al. (2004). Determination of quaternary ammonium biocides by liquid chromatography-mass spectrometry.
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- Boyland, E., et al. (n.d.).
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- Wang, X., et al. (2011). Determination of Pethidine in Human Plasma by LC-MS/MS.
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- Mestareehi, A. (2026). A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms.
- Widyasari, F. A., et al. (2024). HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study. Pharmacia.
- Al-Aani, H., et al. (2020). Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. Molecules, 25(18), 4110.
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Application Note & Protocol: Utilizing Pempidine Tartrate for Nicotinic Receptor Blockade in Acute Brain Slices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive framework for the use of pempidine tartrate as a nicotinic acetylcholine receptor (nAChR) antagonist in acute brain slice electrophysiology. We delve into the mechanistic underpinnings of pempidine, offer field-proven protocols for acute brain slice preparation using the neuroprotective NMDG method, and detail a self-validating workflow for applying pempidine to functionally isolate and study neural circuits modulated by nAChRs. This document is designed to equip researchers with the technical expertise to confidently integrate this classic pharmacological tool into modern neuroscience research.
Introduction: The Rationale for Broad-Spectrum nAChR Blockade
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels widely distributed throughout the central nervous system (CNS).[1][2] Composed of various combinations of alpha (α2-α10) and beta (β2-β4) subunits, these receptors form pentameric channels with distinct pharmacological and biophysical properties.[3] In the brain, nAChRs are critical modulators of neuronal excitability, synaptic transmission, and plasticity, influencing cognitive functions, reward pathways, and motor control.[2][3] Their involvement in pathologies such as Alzheimer's disease, Parkinson's disease, and addiction makes them significant targets for therapeutic development.[2]
Given the heterogeneity of nAChR subtypes, which can be co-expressed on a single neuron, a key experimental challenge is to determine the overall contribution of nicotinic signaling to a specific circuit's function.[1][3] This is where a broad-spectrum antagonist becomes an invaluable tool. Pempidine, a ganglionic blocking agent, functions as a nicotinic antagonist.[4][5][6] Its use in an ex vivo preparation like an acute brain slice allows for the controlled and reversible silencing of nAChR-mediated signaling, thereby unmasking the roles these receptors play in the network's physiology.
This compound: Key Characteristics and Mechanism of Action
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a tertiary amine that acts as a nicotinic antagonist.[4] While historically used as an antihypertensive agent, it is now primarily employed as an experimental tool in pharmacology.[5][7] For research applications, it is commonly supplied as a tartrate salt.
Mechanism of Action: Pempidine is understood to be a non-competitive antagonist.[8][9] Unlike competitive antagonists that bind to the acetylcholine binding site, pempidine is thought to act as an open-channel blocker. It physically occludes the ion pore of the nAChR, preventing the influx of cations even when an agonist is bound. This mechanism means its blocking effect cannot be surmounted by increasing the concentration of an agonist like acetylcholine or nicotine. This property is crucial for achieving a complete and stable blockade of nicotinic signaling in experimental preparations.
Caption: Mechanism of non-competitive antagonism by pempidine at the nAChR.
| Property | Value |
| Compound Name | This compound |
| Synonyms | Pempidine hydrogen tartrate, Perolysen |
| CAS Number | 546-48-5[7][10] |
| Molecular Formula | C₁₄H₂₇NO₆[7][11] |
| Molecular Weight | 305.37 g/mol [7][11] |
| Solubility | Moderately soluble in water, soluble in alcohol.[10] |
| Storage | Store at -20°C for long-term (months to years). Keep dry and dark.[7] |
Table 1: Physicochemical properties of this compound.
Protocol: Preparation of High-Quality Acute Brain Slices
The viability of neurons in acute brain slices is paramount for obtaining reliable electrophysiological data.[12] The following protocol is based on the N-methyl-D-glucamine (NMDG) protective recovery method, which significantly enhances neuronal preservation, particularly in tissue from adult animals.[13][14][15]
Required Solutions
All solutions must be continuously saturated with carbogen (95% O₂ / 5% CO₂) for at least 15 minutes prior to and during use. Adjust pH to 7.3-7.4 and osmolarity to 300-310 mOsm/kg.[14]
| Reagent | NMDG-HEPES aCSF (for perfusion & slicing) | Recording aCSF |
| NMDG | 92 mM | - |
| NaCl | - | 124 mM |
| KCl | 2.5 mM | 2.5 mM |
| NaH₂PO₄ | 1.25 mM | 1.25 mM |
| NaHCO₃ | 30 mM | 24 mM |
| HEPES | 20 mM | 5 mM |
| Glucose | 25 mM | 12.5 mM |
| Thiourea | 2 mM | - |
| Na-ascorbate | 5 mM | - |
| Na-pyruvate | 3 mM | - |
| CaCl₂·2H₂O | 0.5 mM | 2 mM |
| MgSO₄·7H₂O | 10 mM | 2 mM |
| Final Step | Titrate pH to 7.3-7.4 with ~17 mL of 5M HCl | Titrate pH to 7.3-7.4 with 10N NaOH |
Table 2: Composition of solutions for brain slice preparation. Adapted from Ting, J.T., et al. (2018).[14]
Step-by-Step Slicing Procedure
-
Preparation: Prepare 500 mL of NMDG-HEPES aCSF. Chill half on ice for transcardial perfusion and slicing. Place the other half in a recovery chamber maintained at 32-34°C in a water bath. Prepare 500 mL of Recording aCSF and keep at room temperature. Ensure all solutions are continuously bubbled with carbogen.[14]
-
Anesthesia & Perfusion: Anesthetize the animal according to your institution-approved protocol. Perform a transcardial perfusion with ice-cold, oxygenated NMDG-HEPES aCSF until the liver is cleared of blood.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately in ice-cold NMDG-HEPES aCSF.[14][16] This step should be performed as quickly as possible to minimize anoxia.
-
Blocking & Mounting: On a chilled surface, trim the brain to create a flat surface for mounting on the vibratome stage. Use cyanoacrylate glue to affix the brain block to the specimen holder.
-
Slicing: Transfer the mounted brain to the vibratome buffer tray, filled with ice-cold, oxygenated NMDG-HEPES aCSF. Cut slices at the desired thickness (typically 250-350 µm).
-
Recovery: Using a modified wide-bore pipette, immediately transfer each slice to the recovery chamber containing NMDG-HEPES aCSF at 32-34°C.[12] Allow slices to recover for 10-12 minutes.
-
Incubation: After the initial recovery, carefully transfer the slices to an incubation chamber containing Recording aCSF at room temperature.[16] Allow slices to equilibrate for at least 1 hour before commencing recordings. Slices should remain viable for several hours.
Protocol: Electrophysiological Recording and nAChR Blockade
This protocol describes a self-validating experiment using whole-cell patch-clamp electrophysiology to confirm the efficacy of this compound.
Caption: Experimental workflow for validating nAChR blockade with pempidine.
Stock Solution Preparation
-
Prepare a 10-50 mM stock solution of this compound in high-purity water.
-
For example, to make a 10 mM stock, dissolve 3.05 mg of this compound (MW 305.37) in 1 mL of water.
-
Aliquot into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Application and Validation Procedure
-
Establish Stable Recording: Transfer a healthy brain slice to the recording chamber of your electrophysiology setup, continuously perfusing with oxygenated Recording aCSF (2-3 mL/min) at physiological temperature (32-34°C).[17] Obtain a stable whole-cell patch-clamp recording from a neuron in your region of interest. Monitor resting membrane potential, input resistance, and spontaneous activity.[18]
-
Record Baseline & Positive Control: Record at least 10 minutes of stable baseline activity. To confirm the presence of functional nAChRs, apply a known agonist (e.g., 10 µM nicotine or 100 µM acetylcholine) to the perfusing aCSF. Observe and quantify the response, which may include membrane depolarization, an increase in action potential firing, or the appearance of an inward current in voltage-clamp mode. After a clear response is observed, wash out the agonist with standard Recording aCSF until activity returns to baseline.
-
Apply this compound: Switch the perfusion to Recording aCSF containing the desired final concentration of this compound. The optimal concentration should be determined empirically via a dose-response curve, but a starting range of 10-50 µM is recommended. Allow the slice to incubate in the pempidine solution for at least 15-20 minutes to ensure complete tissue penetration and receptor blockade.
-
Verify Blockade: While continuing to perfuse with the pempidine-containing aCSF, re-apply the same concentration of nAChR agonist used in Step 2. A successful blockade is confirmed by a significant reduction or complete abolition of the agonist-induced response.
-
Washout (Optional): To test for the reversibility of the block, perfuse the slice with standard Recording aCSF for an extended period (20-30 minutes or more) and re-test the agonist response. Note that the washout of non-competitive, channel-blocking drugs can be slow and may be incomplete.
Data Interpretation and Troubleshooting
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No response to nAChR agonist during positive control. | Low or absent expression of nAChRs on the recorded cell type. Slice health is compromised. | Verify nAChR expression in your target region from literature. Check slice health parameters (stable resting potential, low input resistance). Try a different agonist or higher concentration. |
| Incomplete blockade by pempidine. | Pempidine concentration is too low. Insufficient incubation time. | Increase the concentration of pempidine (perform a dose-response curve). Increase the incubation time to >20 minutes. |
| Neuronal excitability changes upon pempidine application alone. | Pempidine may have off-target effects at high concentrations. There may be tonic, ambient acetylcholine in the slice activating nAChRs. | Use the lowest effective concentration of pempidine. This observation itself can be a key finding, suggesting a role for tonic nicotinic signaling in setting the neuron's resting state. |
| Slice health deteriorates during the experiment. | Poor slice quality from the start. Issues with aCSF (pH, osmolarity, oxygenation). Phototoxicity or other experimental stress. | Refine slicing technique using the NMDG method.[13][14] Double-check all solution parameters. Minimize light exposure and perfusion flow rate. |
Table 3: Troubleshooting common issues in nAChR blockade experiments.
References
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Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology. [Link]
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Precisionary Instruments. (2025). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Precisionary Instruments Website. [Link]
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Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences. [Link]
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Wallace, T. L., & Bertrand, D. (2021). Nicotinic Acetylcholine Receptors in the Brain: Subunit Diversity, Circuit and Behavioral Functions, Therapeutic Potential, and Disease Implications. Frontiers in Molecular Neuroscience. [Link]
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Ting, J. T., et al. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments. [Link]
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Ting, J. T., et al. (2018). Obtaining Acute Brain Slices. Bio-protocol. [Link]
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Ting, J. T., et al. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments. [Link]
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Gotti, C., Moretti, M., Gaimarri, A., Zanardi, A., Clementi, F., & Zoli, M. (2009). Heterogeneity and complexity of native brain nicotinic receptors. Biochemical Pharmacology. [Link]
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Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews. [Link]
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Sneed, S. M., & D'Mello, S. R. (2013). Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures. Methods in Molecular Biology. [Link]
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Wolff, M., et al. (2004). Meperidine suppresses the excitability of spinal dorsal horn neurons. Anesthesiology. [Link]
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Wikipedia. (2023). Pempidine. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). Pempidine. PubChem Compound Database. [Link]
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ChemIDplus. (n.d.). Pempidine. ChemIDplus. [Link]
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Immunomart. (n.d.). This compound. Immunomart. [Link]
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DrugCentral. (n.d.). pempidine. DrugCentral. [Link]
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Martin, T. J., et al. (1990). Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Smith, M. A., et al. (2021). Drugs of Abuse Differentially Alter the Neuronal Excitability of Prefrontal Layer V Pyramidal Cell Subtypes. Frontiers in Pharmacology. [Link]
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National Center for Biotechnology Information. (n.d.). Pempidine hydrogen tartrate. PubChem Compound Database. [Link]
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Wolff, M., et al. (2007). Clonidine reduces the excitability of spinal dorsal horn neurones. British Journal of Anaesthesia. [Link]
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Tapia, R., & Meza-Ruiz, G. (1975). Effects of guanidine on transmitter release and neuronal excitability. Brain Research. [Link]
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Neuroservices-Alliance. (n.d.). In Vitro Brain Slice Electrophysiology. Neuroservices-Alliance. [Link]
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Avalos, M., et al. (2002). Effects of pyridine ring substitutions on affinity, efficacy, and subtype selectivity of neuronal nicotinic receptor agonist epibatidine. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Ting, J. T., et al. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. National Institutes of Health. [Link]
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Wikipedia. (2023). Nicotinic antagonist. Wikipedia. [Link]
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Stell, B. M., et al. (2003). Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors. Proceedings of the National Academy of Sciences. [Link]
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Slice Electrophysiology Documentation. (n.d.). Experimental Procedure. GitHub Pages. [Link]
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PsychoGenics Inc. (n.d.). Preclinical Slice Electrophysiology Services. PsychoGenics Inc.. [Link]
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Pempidine Tartrate in Synaptic Transmission Studies: A Guide to Application and Protocol Design
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of pempidine tartrate in the study of synaptic transmission. As a classical ganglionic blocker, pempidine remains a valuable tool for investigating the roles of nicotinic acetylcholine receptors (nAChRs) in the autonomic nervous system and at certain central synapses. This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and well-validated approach to your research.
Introduction: Understanding Pempidine's Place in Neuroscience Research
First reported in 1958, pempidine (1,2,2,6,6-pentamethylpiperidine) is a potent, orally active ganglionic blocking agent.[1] Historically, it was introduced as an oral treatment for hypertension, a clinical application stemming from its ability to block neurotransmission in autonomic ganglia.[1][2] For contemporary researchers, its value lies in its function as a non-competitive antagonist of nAChRs.[3] This property allows for the broad-spectrum inhibition of nicotinic transmission, making it a useful tool to functionally isolate and study systems modulated by this class of receptors.
Pempidine and the similar compound mecamylamine are tertiary amines that can cross the blood-brain barrier, unlike quaternary ammonium compounds such as hexamethonium. This allows for the investigation of central nAChR-mediated processes in vivo. Pharmacological studies have shown pempidine to be approximately twice as active as mecamylamine on ganglia.[4]
Mechanism of Action: Non-Competitive Antagonism of nAChRs
Pempidine exerts its effects by acting as a non-competitive antagonist at nAChRs.[3] Unlike competitive antagonists that bind to the same site as acetylcholine (ACh), pempidine is thought to bind within the ion channel pore or at an allosteric site. This blockade prevents the influx of cations (Na⁺ and Ca²⁺) that normally occurs upon ACh binding, thereby inhibiting neuronal depolarization and subsequent signal propagation.
The primary targets of pempidine are the nAChRs located in autonomic ganglia, which are crucial relay stations for both the sympathetic and parasympathetic nervous systems.[3] The predominant nAChR subtype in these ganglia is the α3β4 receptor, often in complex with the α5 subunit.[5] While pempidine is considered a non-selective antagonist, its primary utility has been in the functional blockade of these ganglionic receptors.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Pempidine's non-competitive antagonism at the nAChR.
The activation of nAChRs leads to a cascade of downstream signaling events, primarily initiated by calcium influx. This can trigger instantaneous effects like neurotransmitter release, as well as longer-term changes in the cell.[6] By blocking the initial ion influx, pempidine effectively prevents these downstream processes, allowing researchers to probe their physiological significance.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Downstream signaling pathways inhibited by pempidine.
Quantitative Data and Comparative Pharmacology
While specific binding affinities (Ki) and inhibitory concentrations (IC50) of pempidine for various nAChR subunits are not extensively documented in modern literature, classical pharmacological studies provide valuable comparative data.
Table 1: Comparative Ganglionic Blocking Potency
| Preparation | Comparison Drug | Relative Potency | Reference |
| Cat Nictitating Membrane (preganglionic stimulation) | Hexamethonium | Similar potency | [7] |
| General Ganglionic Activity | Mecamylamine | Approximately twice as active | [4] |
Table 2: Acute Toxicity of Pempidine HCl in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
| Intravenous | 74 | [1] |
| Intraperitoneal | 125 | [1] |
| Oral | 413 | [1] |
Experimental Protocols
The following protocols are designed as templates. Researchers should optimize concentrations and incubation times for their specific experimental systems.
Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol allows for the direct measurement of pempidine's inhibitory effect on nAChR-mediated currents in cultured neurons or heterologous expression systems.
Rationale: By voltage-clamping a cell, one can isolate and measure the currents flowing through nAChRs in response to an agonist. The application of pempidine should result in a reduction of this current, allowing for the characterization of its inhibitory properties.
Materials:
-
Cultured cells expressing nAChRs of interest (e.g., primary autonomic neurons, PC12 cells, or HEK293 cells transfected with specific nAChR subunits).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal (intracellular) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2).
-
Agonist solution (e.g., 100 µM Acetylcholine or Nicotine in external solution).
-
This compound stock solution (e.g., 10 mM in dH₂O) and working solutions (e.g., 1 µM, 10 µM, 100 µM in external solution).
Procedure:
-
Preparation: Prepare cells on coverslips for recording. Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration: Form a gigaohm seal on a target cell and rupture the membrane to achieve the whole-cell configuration.
-
Set Holding Potential: Clamp the cell at a negative holding potential (e.g., -60 mV) to maximize the inward current through cation-permeable nAChRs.
-
Baseline Agonist Application: Apply the agonist solution for a short duration (e.g., 1-2 seconds) using a fast perfusion system to elicit a stable, reproducible inward current.
-
Pempidine Application: Perfuse the desired concentration of pempidine solution for a predetermined incubation period (e.g., 2-5 minutes). Due to its non-competitive nature, the onset of the block may be slower than for competitive antagonists.
-
Post-Pempidine Agonist Application: In the continued presence of pempidine, re-apply the agonist solution to measure the inhibited current.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current before and after pempidine application. Calculate the percentage of inhibition. To determine an IC50, repeat steps 4-6 with a range of pempidine concentrations and fit the data to a dose-response curve.
dot graph [rankdir=TB] { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol 2: Neurotransmitter Release Assay ([³H]-Dopamine Release from Striatal Synaptosomes)
This protocol is adapted from methods used to study presynaptic nAChR function and can be used to investigate how pempidine blocks nicotine-stimulated dopamine release.[8][9]
Rationale: Presynaptic nAChRs, particularly α4β2 and α6-containing subtypes, are key modulators of dopamine release in the striatum. By loading synaptosomes (isolated nerve terminals) with radiolabeled dopamine, one can measure its release in response to nicotine. Pempidine should inhibit this release, providing a functional measure of its antagonist activity at these central nAChRs.
Materials:
-
Rat striatal tissue.
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Krebs-Ringer buffer (containing in mM: 118 NaCl, 4.7 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, and 0.1 EDTA, bubbled with 95% O₂/5% CO₂).
-
[³H]-Dopamine.
-
Nicotine solution (in Krebs-Ringer buffer).
-
This compound solutions (in Krebs-Ringer buffer).
-
Perfusion system with filter chambers.
-
Scintillation counter and vials.
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 12,000 x g for 20 minutes to pellet the crude synaptosomal fraction. Resuspend the pellet in Krebs-Ringer buffer.
-
Radiolabeling: Incubate the synaptosomes with [³H]-Dopamine (e.g., 50 nM) for 15 minutes at 37°C to allow for uptake.
-
Perfusion Setup: Aliquot the labeled synaptosomes onto filters in a perfusion system. Begin superfusion with Krebs-Ringer buffer at a rate of 0.5 mL/min.
-
Baseline Collection: Collect fractions every 3-5 minutes to establish a stable baseline of spontaneous [³H]-Dopamine efflux.
-
Pempidine Pre-incubation: Switch the perfusion buffer to one containing the desired concentration of this compound and continue collecting fractions for a pre-incubation period (e.g., 15-20 minutes).
-
Stimulation: Switch to a buffer containing both pempidine and a stimulating concentration of nicotine (e.g., 10 µM) for a short period (e.g., 2-4 minutes).
-
Washout: Switch back to the buffer containing only pempidine, and then to the control Krebs-Ringer buffer to measure the return to baseline.
-
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.
-
Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection. Calculate the nicotine-stimulated release as the fractional release above baseline and determine the percentage inhibition by pempidine.
Conclusion and Future Directions
This compound, while a compound with a long history, remains a relevant and effective tool for the functional dissection of synaptic circuits involving widespread nicotinic cholinergic transmission. Its primary utility lies in its ability to produce a robust ganglionic blockade, allowing for the study of the autonomic nervous system's influence on various physiological processes. Furthermore, its capacity to penetrate the central nervous system permits in vivo investigations into the roles of central nAChRs.
The primary limitation for modern research is the lack of detailed data on its affinity for specific nAChR subtypes. Future studies employing modern techniques, such as radioligand binding assays with membranes from cells expressing defined nAChR subunit combinations and high-throughput electrophysiology, would be invaluable in refining our understanding of pempidine's pharmacological profile. Such data would elevate pempidine from a classical ganglionic blocker to a more nuanced tool for synaptic transmission research.
References
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Spinks, A., Young, E. H., Farrington, J. A., & Dunlop, D. (1958). The pharmacological actions of pempidine and its ethyl homologue. British Journal of Pharmacology and Chemotherapy, 13(4), 501–512. [Link]
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Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptors and the regulation of neuronal signalling. Trends in Pharmacological Sciences, 25(6), 317-324. [Link]
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Lee, W. C., & MacIntosh, F. C. (1958). Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. British Journal of Pharmacology and Chemotherapy, 13(4), 339–349. [Link]
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Wikipedia contributors. (2023, December 2). Pempidine. In Wikipedia, The Free Encyclopedia. [Link]
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Masland, R. H. (2001). The functional architecture of the retina. Scientific American, 285(6), 102-111. [Link]
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National Center for Biotechnology Information. (n.d.). Pempidine. In PubChem Compound Database. [Link]
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Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Current topics in medicinal chemistry, 14(4), 459–473. [Link]
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Nakajo, K., & Kubo, Y. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]
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Bibevski, S., & Dunlap, M. E. (2011). Functional nicotinic acetylcholine receptors that mediate ganglionic transmission in cardiac parasympathetic neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(27), 9939–9947. [Link]
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Clarke, P. B., & Reuben, M. (1996). Release of [3H]-noradrenaline from rat hippocampal synaptosomes by nicotine: mediation by different nicotinic receptor subtypes from striatal [3H]-dopamine release. British journal of pharmacology, 117(4), 595–606. [Link]
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Sine, S. M. (2002). Roles of amino acids and subunits in determining the inhibition of nicotinic acetylcholine receptors by competitive antagonists. Anesthesiology, 97(4), 969-980. [Link]
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Yamashita, T., et al. (2019). Electrophysiological evaluation of pentamidine and 17-AAG in human stem cell-derived cardiomyocytes for safety assessment. Journal of Pharmacological Sciences, 139(1), 35-42. [Link]
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Wonnacott, S. (1986). Nicotinic modulation of [3H]dopamine release from striatal synaptosomes: pharmacological characterisation. Journal of neurochemistry, 47(6), 1774–1780. [Link]
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Marks, M. J., et al. (1986). Characterization of nicotinic receptor-mediated [3H]dopamine release from synaptosomes prepared from mouse striatum. The Journal of pharmacology and experimental therapeutics, 237(2), 519–525. [Link]
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Harvey, S. C., & Luetje, C. W. (1996). Determinants of competitive antagonist sensitivity on neuronal nicotinic receptor beta subunits. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(12), 3798–3806. [Link]
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Dowell, C., et al. (2003). α-Conotoxin MII blocks nicotine-stimulated dopamine release in rat striatal synaptosomes. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(24), 8447–8455. [Link]
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Zhu, J., et al. (2012). Nicotinic receptor activation increases [3H]dopamine uptake and cell surface expression of dopamine transporters in rat prefrontal cortex. The Journal of pharmacology and experimental therapeutics, 343(3), 689–698. [Link]
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Application Note: Utilizing Pempidine Tartrate for the Investigation of Autonomic Regulation of the Heart
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to using pempidine tartrate as a pharmacological tool to investigate the autonomic nervous system's (ANS) regulation of cardiac function. It covers the underlying mechanism, experimental design, detailed protocols, and data interpretation.
Introduction: Dissecting Autonomic Control with Pharmacological Tools
The heart's rhythm and contractility are dynamically regulated by the two branches of the autonomic nervous system: the sympathetic system, which generally increases heart rate and force, and the parasympathetic system, which has the opposite effect.[1][2] This dual-input system allows for rapid adaptation to physiological demands. Studying the contribution of each branch and the intrinsic properties of the heart requires tools that can selectively silence autonomic inputs. Ganglionic blockers are invaluable for this purpose, as they inhibit neurotransmission in the autonomic ganglia, effectively isolating the heart from central neural commands.[3]
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a potent, orally active ganglionic blocking agent that acts as a nicotinic antagonist.[4][5] It has been used historically in the treatment of hypertension and serves as a powerful experimental tool.[3][4][6][7] Unlike quaternary ammonium compounds like hexamethonium, pempidine is a tertiary amine, which allows it to cross the blood-brain barrier and influence central autonomic centers, a factor to consider in experimental design.[8][9] This guide focuses on the peripheral application of pempidine to study autonomic control of the heart, particularly for determining the intrinsic heart rate.
Part 1: Mechanism of Action of this compound
Pempidine exerts its effects by blocking nicotinic acetylcholine receptors (nAChRs) on postganglionic neurons in both sympathetic and parasympathetic ganglia.[3] In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, propagating the nerve impulse.[1][10] By competitively antagonizing these receptors, pempidine prevents this transmission.
This blockade is non-selective, meaning it affects both sympathetic and parasympathetic ganglia.[11][12] The result is a chemical denervation, removing the tonic influence of both autonomic branches on the sinoatrial (SA) node, the heart's primary pacemaker.[13] This allows researchers to unmask the heart's intrinsic pacemaker activity.
Caption: Pempidine blocks nAChRs in autonomic ganglia, preventing neurotransmission.
Part 2: Experimental Design Considerations
Rationale for Use
The primary application of pempidine in cardiac research is to determine the intrinsic heart rate (IHR) . IHR is the rate at which the heart beats when completely free from autonomic influence. By blocking both sympathetic and parasympathetic inputs, the observed heart rate converges to the IHR, providing a valuable index of the SA node's autonomous function.
Comparison with Other Blockers
While other ganglionic blockers like hexamethonium exist, pempidine's good absorption after oral administration and its ability to penetrate the CNS (though often an undesired side effect in peripheral studies) distinguish it.[8][14] Hexamethonium, a quaternary amine, does not readily cross the blood-brain barrier, making it a choice when central effects must be avoided.[15][16][17] The choice between them depends on the specific experimental question.
Animal Models and Dosage
Pempidine has been used in various animal models. The appropriate dose is critical to ensure complete ganglionic blockade without inducing toxicity. It is crucial to perform dose-response studies in your specific model and experimental conditions.
| Animal Model | Route of Administration | Typical Dosage Range (Tartrate Salt) | Reference Insight |
| Mouse | Intravenous (i.v.) | 2-5 mg/kg | LD50 for HCl salt is 74 mg/kg (i.v.).[18] Start with lower doses. |
| Mouse | Intraperitoneal (i.p.) | 5-10 mg/kg | LD50 for HCl salt is 125 mg/kg (i.p.).[18] |
| Rat | Intravenous (i.v.) | 2-5 mg/kg | Effective blockade is often achieved in this range for cardiovascular studies.[19] |
| Cat | Intravenous (i.v.) | 0.5-2 mg/kg | Shown to be effective in blocking vagal stimulation effects.[14] |
| Dog | Intravenous (i.v.) | 1-3 mg/kg | Used in studies of central vasomotor effects and autonomic blockade.[8] |
Causality: The dosage must be sufficient to block the tonic activity of both autonomic branches. An insufficient dose may lead to incomplete blockade, confounding the interpretation of the IHR. Conversely, excessively high doses can cause non-specific effects, including neuromuscular blockade and tremors.[11][12][14] Validation of the blockade is essential (see Protocol 3.1, Step 7).
Part 3: Core Protocol
Protocol 3.1: Assessing Intrinsic Heart Rate in an Anesthetized Rodent Model
This protocol describes the procedure for determining IHR in an anesthetized rat or mouse by sequentially blocking the parasympathetic and sympathetic inputs, followed by complete ganglionic blockade with pempidine for confirmation.
Materials:
-
This compound solution (e.g., 1 mg/mL in sterile saline)
-
Atropine sulfate solution (parasympathetic blocker)
-
Propranolol hydrochloride or Metoprolol tartrate solution (sympathetic β-blocker)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for catheterization
-
ECG recording system
-
Data acquisition software
-
Heating pad to maintain body temperature
Workflow Diagram:
Caption: Workflow for determining intrinsic heart rate using autonomic blockade.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain a stable body temperature (37°C). Surgically implant catheters into a vein (e.g., femoral or jugular) for drug administration and an artery (e.g., carotid or femoral) for blood pressure monitoring. Connect ECG leads to monitor heart rate.
-
Stabilization: Allow the animal to stabilize for at least 15-20 minutes after surgery until heart rate and blood pressure are constant.
-
Baseline Recording: Record a stable 5-10 minute baseline of heart rate (HR) and blood pressure (BP).
-
Parasympathetic Blockade: Administer atropine sulfate (e.g., 1-2 mg/kg, i.v.). This will block muscarinic receptors, removing parasympathetic tone. Heart rate is expected to increase.
-
Post-Atropine Recording: Wait for the heart rate to stabilize at its new, higher level (typically 5-10 minutes) and record for another 5 minutes.
-
Sympathetic Blockade: Administer a β-blocker such as propranolol (e.g., 1-2 mg/kg, i.v.). This will block β-adrenergic receptors, removing sympathetic tone. Heart rate is expected to decrease from the post-atropine level.
-
Intrinsic Heart Rate Recording: Once the heart rate stabilizes after β-blockade (typically 10-15 minutes), the resulting heart rate is the IHR. Record for 5-10 minutes.
-
Confirmation with Pempidine (Optional but Recommended): To confirm that the IHR achieved via sequential blockade is accurate, administer this compound (e.g., 2-5 mg/kg, i.v.).
-
Post-Pempidine Recording: The heart rate after pempidine administration should be identical to the IHR recorded in Step 7. If there is a significant difference, it may suggest incomplete blockade in the previous steps.
Part 4: Data Acquisition and Interpretation
Key Parameters
-
Heart Rate (HR): Measured in beats per minute (bpm).
-
Blood Pressure (BP): Mean Arterial Pressure (MAP) is typically reported.
-
Heart Rate Variability (HRV): Analysis of the variations in the inter-beat interval.[20][21][22] Ganglionic blockade is expected to dramatically reduce HRV, as it eliminates the neural modulation that causes these fluctuations.[23][24]
Expected Outcomes & Interpretation
The administration of pempidine will cause a profound drop in both heart rate and blood pressure as both sympathetic and parasympathetic drives are removed. The final, stable heart rate represents the intrinsic firing rate of the SA node.
Sample Data Table (Illustrative):
| Condition | Heart Rate (bpm) | Mean Arterial Pressure (mmHg) | Interpretation |
|---|---|---|---|
| Baseline | 280 ± 15 | 105 ± 8 | Represents the net effect of sympathetic and parasympathetic tone. |
| After Atropine | 350 ± 20 | 110 ± 10 | Removal of parasympathetic tone reveals unopposed sympathetic activity. |
| After Propranolol (IHR) | 310 ± 18 | 85 ± 7 | Removal of both tones reveals the intrinsic rate of the SA node. |
| After Pempidine | 312 ± 19 | 75 ± 9 | Confirms complete autonomic blockade; HR should match IHR. BP falls further due to blockade of sympathetic tone to blood vessels. |
Causality in Interpretation: The difference between the baseline HR and the IHR indicates the net autonomic tone. In many species at rest, there is a dominant parasympathetic (vagal) tone, meaning the baseline HR is lower than the IHR. The drop in blood pressure following pempidine is more pronounced than with β-blockade alone because ganglionic blockade also removes sympathetic vasoconstrictor tone to the blood vessels, leading to vasodilation.[10]
References
-
Corne, S. J., & Edge, N. D. (1958). Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. British Journal of Pharmacology and Chemotherapy, 13(4), 339–349. [Link]
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Wikipedia. (n.d.). Pempidine. Wikipedia. [Link]
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Spinks, A., Young, E. H. P., Farrington, J. A., & Dunlop, D. (1958). The pharmacological actions of pempidine and its ethyl homologue. British Journal of Pharmacology and Chemotherapy, 13(4), 501–520. [Link]
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DrugBank. (n.d.). Pempidine. DrugBank Online. [Link]
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Spinks, A., & Young, E. H. P. (1958). The pharmacological actions of pempidine and its ethyl homologue. PubMed. [Link]
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Yaniv, Y., et al. (2016). The Autonomic Nervous System Regulates the Heart Rate through cAMP-PKA Dependent and Independent Coupled-Clock Pacemaker Cell Mechanisms. PubMed Central. [Link]
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Sroka, K., & Veteran, C. (2012). Autonomic and endocrine control of cardiovascular function. PubMed Central. [Link]
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Carnevali, L., & Sgoifo, A. (2022). Autonomic nervous system and cardiac neuro-signaling pathway modulation in cardiovascular disorders and Alzheimer's disease. PubMed Central. [Link]
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Hasan, W. (2004). Parasympathetic control of the heart. II. A novel interganglionic intrinsic cardiac circuit mediates neural control of heart rate. American Journal of Physiology-Heart and Circulatory Physiology, 286(6), H2297-H2303. [Link]
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Hasan, W. (2004). Parasympathetic control of the heart. II. A novel interganglionic intrinsic cardiac circuit mediates neural control of heart rate. PubMed. [Link]
-
Dhawan, K. N., & Bhargava, K. P. (1960). Central vasomotor effects of a new ganglion-blocking agent—1:2:2:6:6-pentamethyl piperidine (pempidine). British Journal of Pharmacology and Chemotherapy, 15(2), 215–218. [Link]
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TeachMePhysiology. (2025). Control of Heart Rate. TeachMePhysiology. [Link]
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Dhawan, K. N., & Bhargava, K. P. (1960). Central vasomotor effects of a new ganglion-blocking agent--1: 2: 2: 6: 6-pentamethyl piperidine (pempidine). PubMed. [Link]
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ResearchGate. (n.d.). Parasympathetic control of the heart. II. A novel interganglionic intrinsic cardiac circuit mediates neural control of heart rate. ResearchGate. [Link]
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Palamà, E., et al. (2021). Testing the vagal withdrawal hypothesis during light exercise under autonomic blockade: a heart rate variability study. Journal of Applied Physiology, 130(5), 1471–1482. [Link]
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Continue Research. (n.d.). Scientific Evidence. Continue Research. [Link]
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Vas, G. (1964). A SYMPATHETIC GANGLIONIC BLOCKING AGENT IN PERIPHERAL CIRCULATORY DISORDERS. Therapia Hungarica, 12, 34–36. [Link]
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Harris, M. C., Milton, A. S., & Paterson, A. T. (1969). The effects of pempidine and hexamethonium on release of antidiuretic hormone by nicotine and osmotic stimuli in the cat. British Journal of Pharmacology, 36(1), 197P. [Link]
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PubChem. (n.d.). Pempidine. PubChem. [Link]
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ResearchGate. (n.d.). The changes of heart rate variability after unilateral stellate ganglion block. ResearchGate. [Link]
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Harris, M. C., Milton, A. S., & Paterson, A. T. (1969). The effects of pempidine and hexamethonium on release of antidiuretic hormone by nicotine and osmotic stimuli in the cat. PubMed Central. [Link]
-
The Lancet. (1961). Pempidine. A ganglion-blocking drug for treating hypertension. The Lancet, 1(7169), 143–145. [Link]
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Ruckebusch, Y., & Bueno, L. (1987). Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep. Veterinary Research Communications, 11(3), 293–303. [Link]
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Miyazaki, T., Pride, H. P., & Zipes, D. P. (1989). Modulation of cardiac autonomic neurotransmission by epicardial superfusion. Effects of hexamethonium and tetrodotoxin. Circulation Research, 65(5), 1212–1219. [Link]
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Gouvea, S. A., et al. (1995). The influence of premedication on heart rate variability. Anaesthesia, 50(11), 983–986. [Link]
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ResearchGate. (n.d.). Experimental protocol. HRV: heart rate variability; MBP: mean blood pressure... ResearchGate. [Link]
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Dehghani, M., et al. (2021). Cardioprotective Effects of Mebudipine in a Rat Model of Doxorubicin-Induced Heart Failure. Pharmaceutical Sciences, 27(3), 361-367. [Link]
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ResearchGate. (n.d.). Experimental protocol of measurements for heart rate variability (HRV)... ResearchGate. [Link]
-
Izumi, H., & Karita, K. (1991). Effects of the autonomic ganglion blocking agent hexamethonium on vasodilator responses mediated by the parasympathetic ganglion on the chorda tympani pathway of the cat. The Journal of Physiological Sciences, 41(5), 655–664. [Link]
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Merck Veterinary Manual. (n.d.). Principles of Therapy of Cardiovascular Disease in Animals. Merck Veterinary Manual. [Link]
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Muñoz-Jiménez, S., et al. (2022). Methods for Heart Rate Variability Biofeedback (HRVB): A Systematic Review and Guidelines. Applied Psychophysiology and Biofeedback, 47(1), 1–21. [Link]
-
ResearchGate. (n.d.). Cardiovascular studies in mouse, rat, dog and monkey show no clinically relevant effects of the DPPIV inhibitor saxagliptin. ResearchGate. [Link]
-
ClinicalTrials.gov. (n.d.). HeartTrends Heart Rate Variability (HRV) Algorithm for the Diagnosis of Myocardial Ischemia. ClinicalTrials.gov. [Link]
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- 24. researchgate.net [researchgate.net]
Experimental Design for Studying Ganglionic Blockade with Pempidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a potent, orally active ganglionic blocking agent.[1] Historically utilized in the management of hypertension, its clinical application has been largely superseded by more selective antihypertensive drugs.[1][2] However, pempidine remains an invaluable pharmacological tool for researchers investigating the autonomic nervous system and the function of nicotinic acetylcholine receptors (nAChRs).[3][4] This document provides a detailed guide to the experimental design for studying the ganglionic blocking properties of pempidine, encompassing both in vivo and in vitro methodologies.
Pempidine acts as a non-competitive antagonist of nAChRs located in autonomic ganglia.[3][5] This blockade disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a variety of physiological effects, most notably a reduction in blood pressure.[1][6] Unlike competitive antagonists that bind to the same site as acetylcholine, pempidine is thought to bind within the ion channel pore or at an allosteric site, thereby preventing ion flow even when an agonist is bound.[3] This non-competitive nature means its effects cannot be overcome by increasing agonist concentrations, a key feature for experimental studies.[3]
Mechanism of Action: Ganglionic Blockade
Autonomic ganglia serve as critical relay stations in the autonomic nervous system, which controls involuntary bodily functions.[5][7] Preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse.[5][6] Pempidine's primary mechanism of action is the blockade of these nAChRs.[5] By physically obstructing the ion channel, pempidine prevents the influx of cations that would normally follow ACh binding, thus inhibiting postganglionic neuron firing.[3]
Caption: Workflow for in vivo assessment of pempidine.
In Vitro Experimental Protocols
In vitro preparations are crucial for elucidating the specific mechanism of action of pempidine at the tissue and cellular level, independent of systemic physiological responses.
Isolated Guinea Pig Ileum Preparation
The guinea pig ileum is a standard preparation for studying the effects of drugs on neurotransmission in the enteric nervous system. [8]It is particularly useful for demonstrating the antagonism of nicotine-induced contractions.
Materials:
-
Guinea pig
-
Tyrode's solution
-
Organ bath with aeration
-
Isotonic transducer and data acquisition system
-
Acetylcholine, histamine, and nicotine
-
Pempidine tartrate
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved protocols.
-
Isolate a segment of the terminal ileum and place it in chilled Tyrode's solution.
-
Clean the mesentery and cut the ileum into segments of 2-3 cm.
-
Mount a segment in an organ bath containing Tyrode's solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes.
-
-
Experimental Procedure:
-
Obtain control responses to a standard agonist, such as acetylcholine or histamine, to ensure tissue viability.
-
Construct a cumulative concentration-response curve for nicotine to establish a baseline.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a known concentration of pempidine for a predetermined time (e.g., 20-30 minutes).
-
In the presence of pempidine, repeat the cumulative concentration-response curve for nicotine.
-
Repeat this process with increasing concentrations of pempidine.
-
-
Data Analysis:
-
Measure the amplitude of contractions and plot concentration-response curves for nicotine in the absence and presence of pempidine.
-
Pempidine is expected to cause a non-surmountable antagonism of the nicotine-induced contractions.
-
A Schild analysis can be performed to determine the pA2 value, a measure of the antagonist's potency, if the antagonism appears competitive. [9][10][11]However, for a non-competitive antagonist like pempidine, a rightward shift in the concentration-response curve without a depression of the maximum response may not be observed.
-
Caption: Workflow for in vitro guinea pig ileum assay.
Electrophysiological Studies on Isolated Ganglionic Neurons
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in single neurons, providing the most detailed insight into the mechanism of drug action. [5][12] Materials:
-
Cell line expressing relevant nAChR subtypes (e.g., HEK293 cells) or primary cultured autonomic ganglion neurons. [12][13]* Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass pipettes for patch electrodes
-
Extracellular and intracellular recording solutions
-
Agonist (e.g., acetylcholine or nicotine)
-
Pempidine
Protocol:
-
Cell Preparation:
-
Culture cells or isolate primary neurons according to established protocols. [14] * Plate cells on coverslips for recording.
-
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp configuration to record macroscopic currents. [15] * Obtain a high-resistance (gigaohm) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to gain electrical access to the cell interior.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a brief pulse of agonist to elicit an inward current mediated by nAChRs.
-
After obtaining a stable baseline response, co-apply the agonist with increasing concentrations of pempidine.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of pempidine.
-
Plot the percentage inhibition of the current as a function of pempidine concentration to determine the IC50 value.
-
Investigate the voltage dependency of the block by applying agonist at different holding potentials.
-
Quantitative Data Summary
| Parameter | Species/Preparation | Typical Values | Reference(s) |
| LD50 (HCl salt) | Mouse (intravenous) | 74 mg/kg | [5] |
| Mouse (intraperitoneal) | 125 mg/kg | [5] | |
| Mouse (oral) | 413 mg/kg | [5] | |
| pKa | 11.25 | [3] |
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for characterizing the ganglionic blocking properties of pempidine. By employing a combination of in vivo, in vitro, and electrophysiological techniques, researchers can gain a thorough understanding of its mechanism of action and physiological effects. These classic pharmacological methods, while requiring careful execution, yield robust and reproducible data that continue to be relevant in the study of autonomic pharmacology and nicotinic receptor function.
References
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University of Strathclyde. (n.d.). Cat Nictitating Membrane. Sheffield Bio-Science Programs. [Link]
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Auerbach, A. (2012). Nicotinic acetylcholine receptors at the single-channel level. The Journal of Physiology, 590(21), 5243-5253. [Link]
-
Medical and Science Media. (n.d.). Simulates Experiments on the Superior Cervical Ganglion-Nictitating Membrane Preparation of the Cat. [Link]
-
St-John, P. A., & Robbins, N. (2021). Isolation and Electrophysiology of Murine Sympathetic Postganglionic Neurons in the Thoracic Paravertebral Ganglia. Journal of Visualized Experiments, (176), e62909. [Link]
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Sanyal, S., & Mahajan, K. K. (2016). Noninvasive recording of electrocardiogram in conscious rat: A new device. Journal of Pharmacology and Pharmacotherapeutics, 7(2), 91-95. [Link]
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-
Li, Y., et al. (2022). A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. STAR Protocols, 3(3), 101531. [Link]
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Ghasemi, M., & Dehpour, A. R. (2011). Ethical considerations in animal studies. Journal of Medical Ethics and History of Medicine, 4, 3. [Link]
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Wikipedia. (2023, October 26). Schild equation. In Wikipedia. [Link]
-
University of Bath. (n.d.). Guinea Pig Ileum. [Link]
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-
Ghasemi, M., & Dehpour, A. R. (2011). Ethical considerations in animal studies. ResearchGate. [Link]
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Enago Academy. (2017, September 7). Animal Studies: Important Ethical Considerations You Need to Know. [Link]
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Nooney, J. M., Peters, J. A., & Lambert, J. J. (1992). A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture. The Journal of Physiology, 455, 503-527. [Link]
-
Buisson, B., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7880-7891. [Link]
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-
USMLE Strike. (2016, August 19). Ganglionic Blockers. [Link]
-
Science.gov. (n.d.). isolated guinea-pig ileum: Topics by Science.gov. [Link]
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Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255-E266. [Link]
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-
Slideshare. (n.d.). Recording of Rat ECG, BP and heart rate. [Link]
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Trendelenburg, U. (1955). The Cat's Nictitating Membrane as an Isolated Preparation. The Journal of Physiology, 129(3), 70P-71P. [Link]
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ResearchGate. (n.d.). Surgical procedure and setup for electrophysiological recordings. [Link]
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ResearchGate. (2023, August 6). Measurement of invasive blood pressure in rats. [Link]
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Liptak, T., et al. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Physiological Research, 73(1), 1-10. [Link]
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Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 150(S1), S1-S2. [Link]
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-
Burn, J. H., Rand, M. J., & Wien, R. (1963). The adrenergic mechanism in the nictitating membrane. British Journal of Pharmacology and Chemotherapy, 20(1), 83-94. [Link]
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University of Bristol. (n.d.). In vitro pharmacology: receptor antagonism. [Link]
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Springer. (n.d.). Electrophysiological Recording Techniques from Human Dorsal Root Ganglion. [Link]
-
Scribd. (n.d.). Guinea Pig Ileum Experiment Overview. [Link]
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ResearchGate. (n.d.). The Schild regression in the process of receptor classification. [Link]
-
CVPharmacology. (n.d.). Ganglionic Blockers. [Link]
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Troubleshooting & Optimization
Technical Support Center: Pempidine Tartrate and Fluorescent Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering potential interference from pempidine tartrate in their fluorescent assays. While direct literature on this compound-specific fluorescence interference is not extensive, this document synthesizes established principles of small molecule interference in fluorescence-based methodologies to provide a robust troubleshooting framework.
Frequently Asked Questions (FAQs)
Q1: What is pempidine and why might it interfere with fluorescent assays?
Pempidine is a ganglion-blocking agent, chemically classified as a cyclic tertiary amine (1,2,2,6,6-pentamethylpiperidine).[1][2] Its structure, a substituted piperidine ring, is the primary reason to suspect potential interference. While pempidine itself isn't a classical fluorophore, its piperidine core can be a component of fluorescent molecules.[3][4][5][6] The potential for interference arises from several general mechanisms by which small molecules can affect fluorescent signals.[7][8]
Key chemical properties of Pempidine:
-
Structure: A sterically hindered aliphatic cyclic tertiary amine.[1]
-
Basicity: It is a weak base with a pKa of 11.25 in its protonated form.[1][9]
-
Solubility: The tartrate salt is moderately soluble in water and soluble in alcohol.[9]
It's important to note that while some piperidine derivatives have been synthesized to act as fluorescent materials, this is highly dependent on the presence of conjugated aromatic systems, which pempidine lacks.[3][4][5][6] Therefore, direct, strong autofluorescence from pempidine is less likely than other forms of interference.
Q2: What are the common types of interference small molecules like this compound can cause in fluorescent assays?
Small molecule interference in fluorescent assays is a well-documented challenge in drug discovery and can manifest in several ways:[7][8][10]
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false positive signal.[7][10] This is a common issue with compounds containing aromatic rings and conjugated systems.
-
Fluorescence Quenching: The compound can absorb light at the excitation or emission wavelength of the fluorophore, a phenomenon known as the "inner filter effect".[7][11] This leads to a decrease in the detected signal and can be misinterpreted as a biological effect.
-
Light Scatter: At higher concentrations, compounds may precipitate out of solution, causing light scatter that can be detected by the instrument and lead to erroneous readings.[12][13]
-
Assay-Specific Interactions: The compound may interact directly with assay components, such as enzymes or detection antibodies, in a way that alters the fluorescent signal non-specifically.
Q3: My assay is showing unexpected results when I use this compound. How can I determine if it's causing interference?
A systematic approach is crucial to identify and confirm compound interference. Here are the initial steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal in these wells indicates autofluorescence.
-
Perform a "Preread" of the Compound Plate: Before adding other assay reagents, measure the absorbance of the plate containing your compounds at the excitation and emission wavelengths of your fluorophore.[11] This can help identify compounds that might cause an inner filter effect.
-
Visually Inspect for Precipitation: After adding this compound to your assay buffer, visually inspect the wells for any signs of precipitation, which could cause light scattering.
Troubleshooting Guides
If you suspect interference from this compound, the following troubleshooting guides provide step-by-step protocols to mitigate the issue.
Guide 1: Characterizing and Mitigating Autofluorescence
Autofluorescence from test compounds is a primary source of false positives in fluorescence-based screening.[7][10]
Step-by-Step Protocol:
-
Spectral Scanning:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Using a scanning spectrofluorometer, measure the emission spectrum of the solution across a broad range of excitation wavelengths.
-
Similarly, measure the excitation spectrum at the emission wavelength of your assay's fluorophore.
-
This will reveal if this compound has any intrinsic fluorescence that overlaps with your assay's spectral window.
-
-
Mitigation Strategies:
-
Red-Shift Your Assay: A significant portion of compound autofluorescence occurs in the blue-green spectral region.[7][11] If possible, switch to a fluorescent probe with excitation and emission wavelengths in the far-red spectrum (beyond 600 nm).[10][12][13]
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, consider using a time-resolved fluorescence assay. This technique introduces a delay between excitation and detection, allowing the short-lived background fluorescence from interfering compounds to decay while capturing the signal from long-lifetime lanthanide-based probes.[14]
-
Background Subtraction: If the autofluorescence is consistent and not excessively high, you can subtract the signal from the compound-only control wells from your experimental wells. However, this approach can increase data variability.
-
Data Presentation: Hypothetical Autofluorescence Profile of an Interfering Compound
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Units (RFU) |
| 485 | 520 | 1500 |
| 530 | 590 | 300 |
| 590 | 640 | 50 |
| 635 | 680 | <10 |
This table illustrates how the autofluorescence of a hypothetical compound is significantly lower at longer wavelengths, supporting the strategy of red-shifting the assay.
Guide 2: Addressing the Inner Filter Effect (Quenching)
The inner filter effect occurs when a compound in the assay absorbs the excitation or emission light of the fluorophore, leading to a reduction in the measured signal.[7][11]
Step-by-Step Protocol:
-
Absorbance Spectrum Measurement:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Using a spectrophotometer, measure the absorbance spectrum of the solution from the UV to the visible range (e.g., 250-700 nm).
-
Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. Significant overlap indicates a high potential for the inner filter effect.
-
-
Mitigation Strategies:
-
Lower Compound Concentration: The inner filter effect is concentration-dependent.[7] If your experimental design allows, reducing the concentration of this compound can minimize this interference.
-
Use of Shorter Pathlength Microplates: Switching to microplates with a shorter pathlength (e.g., half-area or low-volume 384-well plates) can reduce the impact of the inner filter effect.
-
Mathematical Correction: Several published mathematical models can be used to correct for the inner filter effect, although these can be complex to implement.
-
Mandatory Visualization: Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound interference.
Advanced Considerations and Best Practices
-
Orthogonal Assays: To confirm a biological hit and rule out assay artifacts, it is essential to use an orthogonal assay with a different detection modality (e.g., absorbance, luminescence, or a label-free method).[7][8]
-
Counter-Screens: A counter-screen is an assay designed specifically to identify false positives. For example, in an enzyme inhibition screen, a counter-screen might use a different substrate that produces the same fluorescent product to see if the compound inhibits the enzyme or interferes with the detection of the product.
-
Impact of the Tartrate Salt: While less likely to be a primary source of interference, it is good practice to test a different salt form of pempidine, if available, to rule out any effects of the tartrate counter-ion.
By following these structured troubleshooting guides and employing good assay development practices, researchers can confidently identify and mitigate potential interference from this compound, ensuring the integrity and reliability of their experimental data.
References
- Synthesis of Piperidine‐based Derivatives as Red Emitting Lu‐minescent M
-
Pempidine - Wikipedia. (Source: Wikipedia, URL: [Link])
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (Source: PubMed, URL: [Link])
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual. (Source: NCBI Bookshelf, URL: [Link])
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (Source: PMC - NIH, URL: [Link])
-
Pempidine (CAS 79-55-0) - Chemical & Physical Properties. (Source: Cheméo, URL: [Link])
-
Optical properties of piperidine-naphthalimide derivatives in different solvents. (Source: ResearchGate, URL: [Link])
-
Pempidine | CAS#:79-55-0. (Source: Chemsrc, URL: [Link])
-
Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers | Request PDF. (Source: ResearchGate, URL: [Link])
-
Pempidine. (Source: DrugFuture, URL: [Link])
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (Source: PubMed, URL: [Link])
-
Pempidine - NIST WebBook. (Source: NIST, URL: [Link])
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (Source: PMC, URL: [Link])
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual. (Source: NCBI - NIH, URL: [Link])
-
Fluorescence Polarization Assays in Small Molecule Screening. (Source: PMC - NIH, URL: [Link])
-
Fluorescence-based investigations of RNA-small molecule interactions. (Source: PMC - NIH, URL: [Link])
-
Nuisance small molecules under a machine-learning lens. (Source: Digital Discovery (RSC Publishing), URL: [Link])
-
The scope of various piperidine derivatives. Reaction conditions:... (Source: ResearchGate, URL: [Link])
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (Source: ACS Publications, URL: [Link])
-
How to reduce autofluorescence in cell-based assays. (Source: BMG LABTECH, URL: [Link])
- Ganglionic Blockers. (Source: N/A, URL: )
-
Ganglionic Blockers | 100% Best Explanation. (Source: USMLE Strike, URL: [Link])
-
Deciding on an Approach for Mitigating Autofluorescence. (Source: YouTube, URL: [Link])
-
Ganglionic Blockers - CV Pharmacology. (Source: CVPharmacology, URL: [Link])
-
Absorption, metabolism and elimination of pempidine in the rat. (Source: PMC - NIH, URL: [Link])
-
Ganglionic blocker - Wikipedia. (Source: Wikipedia, URL: [Link])
-
Ganglionic blockers – Knowledge and References. (Source: Taylor & Francis, URL: [Link])
-
Autofluorescence Imaging of Treatment Response in Neuroendocrine Tumor Organoids. (Source: PMC - NIH, URL: [Link])
-
Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. (Source: NIH, URL: [Link])
-
Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism. (Source: Fingerprint, URL: [Link])
-
Synergistic Noncovalent Interaction Drives High-Performance Fluorescence Detection of Drug Analogs. (Source: PMC - NIH, URL: [Link])
-
Use of red autofluorescence for monitoring prodiginine biosynthesis. (Source: PubMed, URL: [Link])
-
A Rapid Fluorescence Method for In Vivo Quantitation of Lung Deposition of a Nebulized Drug: Multiple Uses for Advancing Aerosolized Drug Development and Specific Insight Regarding Aerosolized Vitamin A for Preventing Bronchopulmonary Dysplasia. (Source: MDPI, URL: [Link])
Sources
- 1. Pempidine - Wikipedia [en.wikipedia.org]
- 2. Pempidine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. Pempidine [drugfuture.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Artifacts in Electrophysiology Recordings with Pempidine Tartrate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing pempidine tartrate in their electrophysiology experiments. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and mitigate common artifacts and ensure the integrity of your data.
Introduction to this compound in Electrophysiology
Pempidine is a nicotinic acetylcholine receptor (nAChR) antagonist, specifically classified as a ganglionic blocker.[1] It is a valuable tool for isolating and studying specific neural circuits and receptor functions. However, like any pharmacological agent, its introduction into a sensitive electrophysiological setup can lead to artifacts that may confound data interpretation. This guide will walk you through potential issues, from solution preparation to data acquisition, providing expert insights and actionable protocols.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Unstable Baseline and Increased Noise Upon Pempidine Application
Question: I observe a significant increase in baseline noise and drift after perfusing my slice/cells with a this compound-containing solution. What could be the cause, and how can I resolve it?
Answer: This is a common issue that can stem from several factors, ranging from the chemical properties of pempidine to its interaction with your recording setup.
Potential Causes & Solutions:
-
Solution Instability and Precipitation: this compound, while generally soluble in aqueous solutions, can precipitate out if the concentration is too high or if the solution has been stored improperly.[2]
-
Troubleshooting Steps:
-
Verify Solubility: Always prepare fresh solutions of this compound for each experiment.
-
Gentle Sonication: If you suspect precipitation, gently sonicate the stock solution. Do not heat, as this can degrade the compound.
-
Filtration: Filter your final working solution using a 0.22 µm syringe filter before it enters the perfusion system. This will remove any micro-precipitates that can clog perfusion lines and cause pressure fluctuations, leading to baseline instability.
-
-
-
pH Shift in Recording Solution: The addition of a pharmacological agent can sometimes alter the pH of your artificial cerebrospinal fluid (aCSF) or external solution, which can affect channel activity and recording stability. Pempidine is a weak base with a pKa of 11.25.[2]
-
Troubleshooting Steps:
-
Measure pH: After adding this compound to your external solution, re-measure the pH and adjust it back to the desired physiological range (typically 7.3-7.4) if necessary.[3]
-
Use Buffered Solutions: Ensure your recording solutions are adequately buffered to resist pH changes.
-
-
-
Interaction with Perfusion System: The compound may interact with the tubing or other components of your perfusion system.
-
Troubleshooting Steps:
-
Material Compatibility: Ensure your perfusion tubing is made of a material that is inert to amines.
-
Thorough Flushing: Flush the perfusion lines extensively with the control external solution before and after the application of this compound.
-
-
Issue 2: Drastic Changes in Seal Resistance After Pempidine Application
Question: My giga-ohm seal, which was stable during the baseline recording, is now deteriorating rapidly after applying this compound. Why is this happening?
Answer: Maintaining a high-resistance seal is critical for high-quality patch-clamp recordings.[4] A sudden drop in seal resistance upon drug application can be alarming and points to an interaction between the drug, the cell membrane, and the recording pipette.
Potential Causes & Solutions:
-
Alteration of Membrane Properties: While pempidine's primary target is nAChRs, high concentrations could potentially have off-target effects on the lipid bilayer or other membrane proteins, affecting the integrity of the glass-membrane seal.
-
Troubleshooting Steps:
-
Concentration Optimization: Use the lowest effective concentration of this compound. Determine the optimal concentration with a dose-response curve.
-
Control for Vehicle Effects: If you are using a solvent to dissolve pempidine, ensure you run a vehicle control to rule out any effects of the solvent on seal resistance.
-
-
-
Ionic Imbalance at the Pipette Tip: The local concentration of ions at the pipette tip is crucial for seal formation and maintenance.
-
Troubleshooting Steps:
-
Pipette Solution Composition: Ensure your internal pipette solution has the correct osmolarity and ionic composition. Mismatches can make the seal more susceptible to disruption by pharmacological agents.[3]
-
Extracellular Divalents: The concentration of divalent cations like Ca²⁺ and Mg²⁺ in the external solution can influence seal stability.[5] While not directly related to pempidine, ensuring optimal concentrations of these ions can make your seals more robust.
-
-
Issue 3: Unexpected Electrophysiological Effects - Off-Target or Artifact?
Question: I am observing changes in neuronal firing or membrane properties that are not consistent with the known mechanism of nAChR antagonism. Could these be off-target effects of pempidine or an artifact?
Answer: This is a critical question that goes to the heart of pharmacological studies. It is essential to differentiate between genuine off-target effects and experimental artifacts.
Potential Causes & Solutions:
-
Off-Target Pharmacological Effects: At higher concentrations, many drugs can interact with unintended targets. While pempidine is known as a nicotinic antagonist, its effects on other ion channels at the concentrations used in your experiments may not be well-characterized.
-
Troubleshooting Workflow:
-
Literature Review: Conduct a thorough search for any documented off-target effects of pempidine on other ion channels (e.g., voltage-gated sodium, potassium, or calcium channels).
-
Control Experiments: Design experiments to test for these potential off-target effects. For example, use specific blockers for other channel types in conjunction with pempidine to see if the unexpected effects are mitigated.
-
-
-
Interaction with Electrodes: Some chemical compounds can react with the Ag/AgCl electrodes used in electrophysiology, creating voltage offsets that can be misinterpreted as biological signals.
-
Troubleshooting Steps:
-
Agar Bridge: Use an agar bridge for your reference electrode to minimize direct contact of the pempidine-containing solution with the Ag/AgCl pellet.
-
Monitor Junction Potentials: Measure and correct for any changes in the liquid junction potential upon application of pempidine. While often small, these can be significant in certain conditions.
-
-
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own effects on neuronal activity.
-
Troubleshooting Steps:
-
Vehicle Control: Always perform a vehicle control experiment where you apply the external solution containing the same concentration of the solvent without the drug.
-
Minimize Solvent Concentration: Keep the final concentration of the solvent in your working solution as low as possible (typically <0.1%).
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in slice electrophysiology?
A1: The optimal concentration will depend on the specific nAChR subtype you are targeting and the tissue preparation. A good starting point for many applications is in the range of 1-10 µM. It is highly recommended to perform a dose-response curve to determine the EC₅₀ for your specific experimental conditions.
Q2: How should I prepare and store my this compound stock solution?
A2: For short-term storage (days to weeks), this compound can be stored as a solid at 0-4°C in a dry, dark environment.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[1] Prepare stock solutions in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 10-100 mM) and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light.[2]
Q3: Can I use this compound in automated patch-clamp systems?
A3: Yes, this compound can be used in automated patch-clamp (APC) systems. However, it is crucial to ensure the compatibility of the compound and its solvent with the microfluidic components of the APC platform. Always perform a vehicle control and be mindful of potential issues like precipitation that could clog the system.
Q4: Are there any known off-target effects of pempidine that I should be aware of?
A4: While pempidine is considered a relatively specific nicotinic antagonist, like many pharmacological agents, the potential for off-target effects, especially at higher concentrations, cannot be entirely ruled out. There is limited specific data on pempidine's off-target profile on a wide range of ion channels. Therefore, it is crucial to perform the appropriate control experiments as outlined in the troubleshooting section to validate the specificity of your observed effects.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve in high-purity water or DMSO to make a concentrated stock solution (e.g., 100 mM).
-
Aliquot into small volumes and store at -20°C, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Dilute the stock solution into your standard external recording solution (e.g., aCSF) to the final desired concentration.
-
Vortex the working solution gently to ensure it is well-mixed.
-
Filter the final working solution through a 0.22 µm syringe filter.
-
Measure and, if necessary, adjust the pH of the final working solution to match your control external solution.
-
Protocol 2: Troubleshooting Seal Instability
-
Establish a Stable Baseline: Before applying pempidine, ensure you have a stable giga-ohm seal (>1 GΩ) and a stable baseline recording for at least 5-10 minutes.
-
Vehicle Control: Perfuse the cell with the vehicle-containing external solution for the same duration as your intended drug application. Monitor the seal resistance and baseline noise.
-
Low Concentration First: Begin with the lowest effective concentration of this compound determined from your dose-response experiments.
-
Monitor Seal Resistance Continuously: During drug application, continuously monitor the seal resistance. A slow, gradual decrease may be acceptable, but a rapid drop indicates a problem.
-
Washout: After drug application, perfuse with the control external solution to see if the seal resistance recovers.
Visualizations
Caption: Troubleshooting workflow for artifacts with this compound.
Caption: Mechanism of action of pempidine as a nAChR antagonist.
References
Sources
- 1. Understanding ion channel inhibition to open doors in drug discovery | School of Medicine | University of Leeds [medicinehealth.leeds.ac.uk]
- 2. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of extracellular Ca2+ on membrane and seal resistance in patch-clamped rat thalamic and sensory ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox artifacts in electrophysiological recordings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pempidine Tartrate Concentration for Neuronal Cell Viability
Welcome to the technical support center for optimizing experiments with pempidine tartrate in neuronal cell cultures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining optimal, non-toxic, and effective concentrations of this nicotinic acetylcholine receptor (nAChR) antagonist. Here, we address common challenges through a troubleshooting-focused, question-and-answer format, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
Pempidine is a ganglionic blocker that functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] In the central nervous system, nAChRs are ionotropic receptors that, upon binding to acetylcholine, open to allow the influx of cations like Sodium (Na+) and Calcium (Ca2+).[4][5] This influx leads to neuronal depolarization and the activation of various downstream signaling pathways.
Pempidine blocks this channel, preventing ion influx and thereby inhibiting acetylcholine-mediated signaling.[6] This action can have significant effects on neuronal excitability, neurotransmitter release, and cell survival pathways.[5][7] The stimulation of certain nAChRs, particularly the α7 subtype, is often linked to neuroprotective signaling cascades like the PI3K/Akt pathway.[8][9] Therefore, antagonizing these receptors with pempidine could potentially impact baseline neuronal viability or modulate the effects of other neurotoxic or neuroprotective agents.
Q2: I'm starting a new experiment. What is a reasonable starting concentration range to test for this compound?
For any new compound, it is crucial to perform a broad dose-response curve to identify the optimal window for your specific cell type and assay. A robust starting range for this compound would span several orders of magnitude, from nanomolar (nM) to millimolar (mM). This ensures you capture the full spectrum of effects, from subtle modulation to overt cytotoxicity.
| Concentration Range | Rationale |
| 10 nM - 1 µM | Low range to detect high-potency effects on specific nAChR subtypes. |
| 1 µM - 100 µM | Mid-range where many receptor antagonists show their primary effects. |
| 100 µM - 2 mM | High range to establish a potential cytotoxicity threshold (IC50) and identify off-target effects. |
Initial Dose-Response Recommendation
It is recommended to start with a semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM) to efficiently screen this wide range.[10]
Q3: What are the absolute essential controls I must include in my neuronal viability assays?
Your data is only as reliable as your controls. For any experiment involving this compound, the following controls are non-negotiable:
-
No-Treatment Control: Neuronal cells cultured in medium alone. This establishes the baseline 100% viability for your specific culture conditions.
-
Vehicle Control: Cells treated with the highest volume of the solvent used to dissolve this compound (e.g., water or DMSO). This is critical to ensure the solvent itself is not affecting cell viability.[11]
-
Positive Control (for Cytotoxicity): A known cytotoxic agent (e.g., Triton™ X-100 for LDH assays, staurosporine for apoptosis assays) to ensure the assay is working correctly and can detect cell death.[12][13]
-
Medium-Only Blank: Wells containing only culture medium (no cells) to measure the background absorbance or fluorescence of the medium and assay reagents.
Troubleshooting Guide: Common Experimental Issues
Q4: I'm observing widespread cell death even at my lowest this compound concentrations. What is going wrong?
This is a common issue that can often be traced back to underlying experimental conditions rather than the compound itself.
Possible Cause & Troubleshooting Steps:
-
Poor Initial Cell Health: Primary neurons are notoriously fragile.[14] Low viability from the start will make them highly susceptible to any experimental manipulation.
-
Solution: Before any experiment, assess the baseline health of your culture via microscopy. Ensure proper morphology and minimal floating (dead) cells. Optimize your cell seeding density, as cultures that are too sparse or too dense can experience stress.[15]
-
-
Vehicle Toxicity: The solvent used to dissolve the this compound may be toxic at the concentration used.
-
Solution: Run a vehicle-only dose-response curve. If you observe toxicity, reduce the final solvent concentration in all wells to a non-toxic level (typically <0.5% for DMSO).
-
-
Contamination: Bacterial or fungal contamination can rapidly kill neuronal cultures.
-
Solution: Regularly inspect cultures for signs of contamination (e.g., cloudy medium, rapid pH changes). Use sterile technique and consider prophylactic antibiotics/antimycotics if issues persist.
-
-
Inappropriate Assay Timing: You may be assessing viability too late, after a cascade of cell death has already occurred.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal incubation period for your specific neuronal type and this compound concentration range.
-
Experimental Workflow: Troubleshooting High Cell Death
Caption: A logical workflow for diagnosing unexpected cytotoxicity.
Q5: My results show no change in neuronal viability, even at very high concentrations of this compound. Is the compound inactive?
While possible, it is more likely that the experimental design is not suited to detect the compound's effect.
Possible Cause & Troubleshooting Steps:
-
Assay Choice Mismatch: The chosen viability assay may not be sensitive to the mechanism of cell death (or protection) induced by pempidine.
-
Solution: Use orthogonal assays. If an MTT (metabolic) assay shows no effect, it means mitochondrial function is unchanged.[16] This doesn't rule out other effects. Complement it with an LDH assay, which measures membrane integrity loss (necrosis), or a Caspase-3/7 assay, which measures apoptosis.[12][17]
-
-
Cell Type Insensitivity: The specific type of neurons you are using may not express the nAChR subtypes that pempidine antagonizes, or they may have robust compensatory mechanisms.
-
Solution: Verify the expression of relevant nAChRs (e.g., α4β2, α7) in your neuronal cell model through literature search, qPCR, or Western blotting. Consider testing a different neuronal cell type known to be responsive to cholinergic agents.
-
-
Insufficient Incubation Time: The compound may have a slow-acting effect that is not apparent at your chosen time point.
-
Solution: As with the high-toxicity issue, perform a time-course experiment, extending the incubation period up to 72 hours or longer, with appropriate media changes to maintain culture health.[18]
-
-
Compound Degradation: this compound, like any chemical, can degrade if stored improperly.
-
Solution: Ensure the compound is stored as recommended (typically dry, dark, and at 0-4°C for short term or -20°C for long term).[19] Prepare fresh stock solutions for each experiment.
-
Q6: I'm seeing high variability between my replicate wells. How can I improve my assay precision?
Variability undermines the statistical power of your results. Precision is key and can be improved by focusing on technique.
Possible Cause & Troubleshooting Steps:
-
Uneven Cell Seeding: If some wells have more cells than others, the final viability readout will naturally be different.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting aliquots into the wells.
-
-
"Edge Effects" in Multi-Well Plates: Wells on the outer edges of a 96-well plate are prone to faster evaporation, which concentrates solutes in the medium and induces cellular stress.[18]
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or water to create a humidity barrier.
-
-
Pipetting Inaccuracy: Small volume errors, especially when preparing serial dilutions, can lead to large differences in the final concentration.
-
Solution: Use calibrated pipettes. When adding reagents to a 96-well plate, change tips between different concentrations. Ensure complete mixing within each well by gently pipetting up and down after reagent addition.
-
-
Incomplete Solubilization (MTT Assay): In the MTT assay, formazan crystals must be fully dissolved for an accurate reading.
-
Solution: After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure all purple crystals are dissolved before reading the absorbance.
-
Core Experimental Protocols
Here are detailed protocols for the essential assays required to build a complete picture of this compound's effect on neuronal viability.
Protocol 1: MTT Assay for Metabolic Activity
This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[16][20]
-
Cell Plating: Seed neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include all necessary controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Development: Incubate the plate for 3-4 hours to allow for the conversion of MTT to purple formazan crystals by viable cells.[20]
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[20]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570-590 nm, with a reference wavelength of ~630 nm.
-
Data Analysis: Subtract the background (medium-only blank) from all readings. Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage—a hallmark of necrosis.[11][21]
-
Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.
-
Induce Maximum Release: One hour before the end of the incubation period, add 10 µL of the lysis buffer (often provided in commercial kits, e.g., Triton X-100 based) to the maximum release control wells.[12]
-
Supernatant Collection: Centrifuge the plate at ~1000 RPM for 5 minutes to pellet any detached cells.[12] Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50-100 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][22]
-
Stop Reaction & Read: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.[22]
-
Data Analysis: Subtract the background from all readings. Calculate cytotoxicity as: (% Cytotoxicity) = [(Abs_sample - Abs_vehicle_control) / (Abs_max_release - Abs_vehicle_control)] * 100.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of effector caspases 3 and 7, key executioners of the apoptotic pathway.[23][24]
-
Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol. A positive control, such as staurosporine, should be included to induce apoptosis.[13]
-
Reagent Preparation: Prepare the caspase-3/7 reagent (which includes a specific substrate like DEVD) as per the manufacturer's instructions.
-
Lysis and Detection: There are two main formats:
-
Homogeneous "Add-Mix-Measure" Assay: Add the caspase reagent directly to the cells in the culture plate. This reagent typically contains both a lysis agent and the substrate.[23]
-
Lysate-Based Assay: Lyse the cells first using a specific lysis buffer, centrifuge to remove debris, and then add the cell lysate to a new plate with the reaction buffer and substrate.[17][25]
-
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.[17][25]
-
Signal Reading: Measure the output, which is typically fluorescence (e.g., Ex/Em = 380/460 nm) or luminescence, depending on the kit.[25]
-
Data Analysis: Subtract the background from all readings. Express the results as fold-change in caspase activity relative to the vehicle control.
Pempidine's Mechanism and Impact on Neuronal Signaling
Caption: Pempidine blocks nAChRs, inhibiting ion influx and downstream survival signals.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011-11-17). Available from: [Link]
-
Caspase Activity Assay - Creative Bioarray. Available from: [Link]
-
LDH cytotoxicity assay - Protocols.io. (2024-12-11). Available from: [Link]
-
LDH Assay - Cell Biologics Inc. Available from: [Link]
-
Which is the best protocol for caspase-3 activity detection in vitro? - ResearchGate. (2014-11-28). Available from: [Link]
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central. Available from: [Link]
-
Caspase 3 Activity Assay Kit - MP Biomedicals. Available from: [Link]
-
Assessment of cell viability in primary neuronal cultures - PubMed - NIH. Available from: [Link]
-
Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer's and Parkinson's Diseases - NCBI. (2018-04-04). Available from: [Link]
-
Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383) - Elabscience. Available from: [Link]
-
Primary Neuronal Cell Culture Tips & Tricks | Biocompare Bench Tips. (2014-10-22). Available from: [Link]
-
Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed Central. Available from: [Link]
-
Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - NCBI - NIH. (2018-04-04). Available from: [Link]
-
pempidine - Drug Central. Available from: [Link]
-
Nicotinic acetylcholine receptor - Wikipedia. Available from: [Link]
-
Effects of nicotinic acetylcholine receptor (nAChR) antagonists on... - ResearchGate. Available from: [Link]
-
Pempidine - Wikipedia. Available from: [Link]
-
Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC - PubMed Central. Available from: [Link]
-
Synaptic Secretion and Beyond: Targeting Synapse and Neurotransmitters to Treat Neurodegenerative Diseases - PMC - PubMed Central. Available from: [Link]
Sources
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- 5. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptic Secretion and Beyond: Targeting Synapse and Neurotransmitters to Treat Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 15. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. mpbio.com [mpbio.com]
- 18. biocompare.com [biocompare.com]
- 19. medkoo.com [medkoo.com]
- 20. broadpharm.com [broadpharm.com]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [at.promega.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. promega.com [promega.com]
- 24. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 25. creative-bioarray.com [creative-bioarray.com]
Pempidine Tartrate Aqueous Solubility: A Technical Support Guide
Welcome to the technical support center for pempidine tartrate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during their experiments. In our experience, navigating the nuances of salt-form solubility is critical for reproducible and accurate results. This document provides in-depth, practical solutions and explains the fundamental principles behind them.
Section 1: Foundational Knowledge - Understanding the 'Why'
Before troubleshooting, it is essential to understand the physicochemical properties of this compound that govern its behavior in aqueous solutions.
FAQ: What are the key chemical properties of this compound affecting its solubility?
This compound is the salt formed from a weak base, pempidine, and a weak di-protic acid, tartaric acid. This composition is the primary determinant of its solubility characteristics. The interaction between these two components, and their subsequent interaction with the solvent, is heavily influenced by pH.
Pempidine is a tertiary amine with a high pKa, indicating it is a relatively strong base.[1][2] Tartaric acid has two acidic protons with distinct pKa values.[3][4] The significant difference between the pKa of pempidine and the first pKa of tartaric acid is crucial for stable salt formation.[5]
Table 1: Physicochemical Properties of Pempidine and L-Tartaric Acid
| Property | Pempidine (Base) | L-Tartaric Acid (Counter-ion) |
|---|---|---|
| IUPAC Name | 1,2,2,6,6-Pentamethylpiperidine | (2R,3R)-2,3-Dihydroxybutanedioic acid |
| Molar Mass | 155.28 g/mol [1] | 150.09 g/mol [4] |
| pKa | 11.25[1][2] | pKa1 = 2.98, pKa2 = 4.34[3][4][6] |
| Description | Liquid, tertiary amine[1] | White crystalline solid, organic acid[3][7] |
FAQ: How does pH fundamentally influence the solubility of this compound?
The solubility of a salt like this compound is lowest near its isoelectric point and increases as the pH moves away from it. The pH of the aqueous solution dictates the ionization state of both the pempidine molecule and the tartrate counter-ion.
-
In Acidic Conditions (Low pH): At a pH well below the pKa of pempidine (e.g., pH < 9), the pempidine molecule is predominantly in its protonated, cationic form (Pem-H+). This ionized form is highly polar and thus more soluble in water.[8]
-
In Basic Conditions (High pH): At a pH above the pKa of pempidine (pH > 11.25), the molecule will be in its neutral, free base form. This form is less polar and significantly less water-soluble. Conversely, in basic conditions, the tartrate counter-ion will be fully deprotonated and highly soluble.[9]
The interplay between the ionization of the drug and its counter-ion determines the overall solubility of the salt form.[10][11] For this compound, maintaining a slightly acidic to neutral pH is generally advisable to ensure the pempidine remains in its soluble, protonated state.
Section 2: Practical Protocols & Troubleshooting - The 'How-To' Guide
This section provides actionable steps for dissolving this compound and troubleshooting common issues like cloudiness or precipitation.
FAQ: I'm having trouble dissolving this compound. What is the recommended starting protocol?
A systematic approach is key to successful dissolution. Do not simply add the powder to your buffer and expect it to dissolve.
Step-by-Step Standard Dissolution Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Wetting: Add a small volume of purified water (or your aqueous buffer) to the powder to create a slurry. This prevents clumping.
-
Solvent Addition: Gradually add the remaining volume of the solvent while continuously stirring or vortexing.
-
Energy Input: If dissolution is slow, use gentle warming (not exceeding 40°C) and/or sonication in a water bath to aid the process.[12]
-
pH Check & Adjustment: Measure the pH of the final solution. If it is not within the desired range for your experiment, adjust it slowly using dilute acid (e.g., 0.1N HCl) or base (e.g., 0.1N NaOH). Be aware that significant pH shifts can cause precipitation.
-
Final Filtration: Once fully dissolved, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any potential micro-particulates.
FAQ: My solution is cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation is a clear indicator that the solubility limit has been exceeded under the current conditions. The following flowchart provides a logical troubleshooting workflow.
Sources
- 1. Pempidine - Wikipedia [en.wikipedia.org]
- 2. Pempidine [drugfuture.com]
- 3. nbinno.com [nbinno.com]
- 4. L-Tartaric Acid [drugfuture.com]
- 5. pharmtech.com [pharmtech.com]
- 6. mpbio.com [mpbio.com]
- 7. Ammonium tartrate | C4H12N2O6 | CID 13652278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 9. homework.study.com [homework.study.com]
- 10. rjpdft.com [rjpdft.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pempidine Tartrate Stability and Solution Handling
Welcome to the comprehensive technical support guide for the handling, storage, and stability of pempidine tartrate. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments. Here, we address common challenges and provide in-depth technical guidance in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the tartaric acid salt of pempidine, a sterically hindered cyclic tertiary amine with the IUPAC name 1,2,2,6,6-pentamethylpiperidine[1]. Its structure, particularly the tertiary amine group, makes it susceptible to degradation under various environmental conditions, which can lead to a loss of potency and the formation of unknown impurities, potentially confounding experimental results[1].
Q2: What are the optimal storage conditions for this compound powder and its stock solutions?
For the solid form of this compound, it is recommended to store it in a dry, dark place at 0-4°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years)[2]. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended, while for short-term storage (up to 1 month), -20°C is suitable[3].
Q3: How does pH affect the stability of this compound in aqueous solutions?
Pempidine is a weak base with a pKa of 11.25[4]. The stability of amine-containing compounds is often pH-dependent. While specific kinetic data for pempidine is not widely published, similar piperidine derivatives are known to be susceptible to degradation under strongly acidic or alkaline conditions. For enhanced stability in aqueous solutions, it is advisable to maintain the pH in a neutral to slightly acidic range (pH 4-7)[4].
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect this compound and its solutions from light to minimize the risk of photodegradation[4]. Store solutions in amber vials or containers wrapped in aluminum foil and avoid prolonged exposure to ambient light during experimental procedures[4].
Q5: What should I do if I observe precipitation in my this compound solution?
Precipitation can occur if the solubility limit is exceeded or if the solution's temperature decreases[4]. Gentle heating and/or sonication can help redissolve the compound[3][4]. If the precipitate does not dissolve, it may indicate the formation of insoluble degradation products or salts, and it is best to prepare a fresh solution[4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound in the experimental setup. | - Verify Solvent Purity and pH: Use high-purity solvents and control the pH of aqueous solutions[1]. - Control Temperature: Avoid exposing solutions to high temperatures for extended periods[1]. - Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment[1]. - Use an Inert Atmosphere: For sensitive experiments, handle solutions under nitrogen or argon to minimize oxidation[1]. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of this compound degradation products. | - Conduct Forced Degradation Studies: Identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light)[1]. - Use a Stability-Indicating Method: Employ a validated analytical method (e.g., HPLC with a PDA or MS detector) that can separate pempidine from its degradants[1]. |
| Gradual decrease in the concentration of stock solution over time | Chemical instability under the current storage conditions. | - Re-evaluate Storage Conditions: For long-term storage, -80°C is recommended[3]. - Ensure Solvent Quality: Use high-purity, and if necessary, anhydrous solvents. |
Predicted Degradation Pathways
Based on the chemical structure of pempidine as a cyclic tertiary amine, the following degradation pathways can be anticipated under stress conditions. The exact structures of the degradation products would require detailed characterization using techniques like LC-MS/MS and NMR.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO for long-term storage, or a suitable buffer for immediate use) to the vial. For in-vivo studies, formulations with DMSO, PEG300, Tween-80, and saline can be considered[3].
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary[3][4].
-
Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at the recommended temperature (-20°C for short-term, -80°C for long-term) in the dark[2][3].
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general procedure to investigate the stability of this compound and identify its potential degradation products.
Caption: Workflow for a forced degradation study of this compound.
Detailed Steps for Forced Degradation:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC or UPLC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Calculate the percentage of this compound remaining.
Protocol 3: Stability-Indicating HPLC Method (Template)
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products. Optimization will be required for specific applications.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to 3-7) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a suitable wavelength (to be determined by UV scan) and/or a mass spectrometer for identification of degradants. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness[5][6][7].
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Maximum Storage Duration |
| DMSO | -80°C | 6 months[3] |
| DMSO | -20°C | 1 month[3] |
Table 2: Representative Data from a Forced Degradation Study of a Structurally Related Tartrate Salt (Brimonidine Tartrate)
| Stress Condition | Time | Drug Remaining (%) | Observations |
| 5 M HCl (40°C) | 24 hours | ~96.5% | Minor degradation observed[8]. |
| 5 M NaOH (40°C) | 2 hours | ~95.6% | Minor degradation observed[8]. |
| 6% H₂O₂ (40°C) | 24 hours | ~42.4% | Significant degradation under oxidative stress[8]. |
| Heat (90°C) | 120 hours | Stable | Relatively stable to thermal stress[8]. |
Note: This data is for a different tartrate salt and should be used as a general guideline. Actual degradation rates for this compound may vary.
References
-
Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies - Waters Corporation. (n.d.). Waters Corporation. Retrieved January 12, 2026, from [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PubMed Central. (2017, July 11). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - NIH. (2020, August 28). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). LCGC International. Retrieved January 12, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Absorption, metabolism and elimination of pempidine in the rat - PMC - NIH. (1959, June). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug - International Journal of Pharmaceutical Investigation. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 12, 2026, from [Link]
-
Pempidine hydrogen tartrate | C14H27NO6 | CID 120729 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Development of stability indicating RP-HPLC method and validation for the estimation of zolpidem tartrate - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. (n.d.). NISCAIR Online Periodicals Repository. Retrieved January 12, 2026, from [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Evogliptin Tartrate in Pharmaceutical Do. (2022, January 8). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]
-
(PDF) Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
separation and identification of forced degradation products of lofexidine by using lc-ms/ms. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry - Agilent. (n.d.). Agilent Technologies. Retrieved January 12, 2026, from [Link]
-
Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. (2024, September 19). Agilent. Retrieved January 12, 2026, from [Link]
-
Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
Sources
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- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jocpr.com [jocpr.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Pempidine Tartrate In Vivo
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing pempidine tartrate in in vivo experimental models. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to minimize off-target effects and ensure the integrity of your research findings.
Introduction to this compound and Its Off-Target Profile
Pempidine is a ganglionic blocker, a class of drugs that acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. By inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems, pempidine can induce a wide range of physiological effects. While this broad activity is useful for certain experimental models, it also presents a significant challenge in distinguishing on-target from off-target effects. Understanding and mitigating these off-target effects is crucial for the accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1:
-
On-Target Effects: The intended effects of pempidine stem from its blockade of nAChRs in autonomic ganglia. This leads to a reduction in both sympathetic and parasympathetic outflow, resulting in effects such as vasodilation and a decrease in heart rate.
-
Off-Target Effects: Due to the widespread distribution of nAChRs, off-target effects are common and can include:
-
Central Nervous System (CNS): As a tertiary amine, pempidine can cross the blood-brain barrier, potentially leading to CNS-related side effects.
-
Neuromuscular Junction: At higher concentrations, pempidine can exhibit some activity at the neuromuscular junction, although it is less potent than at ganglionic nAChRs.
-
Gastrointestinal (GI) Tract: Inhibition of parasympathetic ganglia can lead to decreased GI motility and secretions.
-
Q2: How can I be sure that the observed effects in my model are due to ganglionic blockade and not off-target actions?
A2: This is a critical question that requires a multi-faceted approach to answer:
-
Dose-Response Studies: A carefully conducted dose-response study is essential. On-target effects should exhibit a clear and saturable dose-response relationship. Off-target effects may only appear at higher concentrations.
-
Control Groups: The use of appropriate control groups is non-negotiable. This includes vehicle controls and potentially a positive control with a more selective ganglionic blocker, if available.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the time course of pempidine concentration in plasma or target tissues with the observed physiological effects can help to establish a causal link.
Q3: Are there more selective alternatives to pempidine?
A3: The use of older, non-selective drugs like pempidine has largely been superseded in clinical practice by more targeted therapies. However, for research purposes, if a broad ganglionic blockade is desired, pempidine remains a relevant tool. For more specific nAChR subtype antagonism, a range of more selective compounds have been developed and should be considered if the experimental question allows for it.
Troubleshooting Guides
Guide 1: Optimizing this compound Dose to Minimize Off-Target Effects
Problem: You are observing unexpected or inconsistent results in your in vivo model, potentially due to off-target effects of pempidine.
Solution Workflow:
Pempidine Tartrate Experiments: A Technical Support Troubleshooting Guide
Welcome to the technical support center for pempidine tartrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during experiments with this potent nicotinic acetylcholine receptor (nAChR) antagonist. My goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower you to conduct robust and reproducible research.
Section 1: Foundational Knowledge & Handling
This section addresses the most fundamental aspects of working with this compound, where inconsistencies often originate.
FAQ 1: My this compound solution seems to be losing potency over time. What are the optimal storage and handling conditions?
Inconsistent biological activity is frequently traced back to the degradation of the compound in your working solution[1]. Pempidine, as a tertiary amine, has specific vulnerabilities you need to control.
-
Explanation of Causality: The stability of amine-containing compounds in aqueous solutions is often pH-dependent. While specific degradation kinetics for pempidine are not extensively published, similar piperidine derivatives are susceptible to degradation under strongly acidic or alkaline conditions[1]. Furthermore, like many organic molecules, pempidine can be sensitive to oxidation and photodegradation[2][3]. Repeated freeze-thaw cycles can also accelerate the degradation of stock solutions by causing localized concentration changes and ice crystal formation that can damage the molecule.
-
Troubleshooting & Best Practices:
-
Stock Solutions: For long-term storage (up to 6 months), dissolve this compound in high-purity DMSO and store at -80°C. For short-term storage (up to 1 month), -20°C is acceptable[2]. Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Aqueous/Working Solutions: Always prepare fresh working solutions daily from your stock. If using a buffer, maintain a neutral to slightly acidic pH (pH 4-7) to enhance stability[1].
-
Light Sensitivity: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures[1].
-
Solvent Purity: Use high-purity, anhydrous solvents where appropriate to prevent hydrolysis and other solvent-mediated degradation reactions[3].
-
Data Presentation: this compound Stability
The following table summarizes recommended storage conditions and provides representative data from forced degradation studies to illustrate pempidine's stability profile.
| Solvent | Storage Temperature | Maximum Storage Duration | Reference |
| DMSO | -80°C | 6 months | [2] |
| DMSO | -20°C | 1 month | [2] |
| Ethanol | -20°C | 1 month (inferred) | [2] |
| Saline (for in-vivo) | 4°C | Prepare fresh daily | [2] |
| Stress Condition | Time (hours) | Pempidine Remaining (%) | Observations | Reference |
| 0.1 M HCl | 24 | 85.2 | Significant degradation observed. | [2] |
| 0.1 M NaOH | 24 | 78.5 | More pronounced degradation than in acidic conditions. | [2] |
| 3% H₂O₂ | 24 | 92.1 | Moderate degradation under oxidative stress. | [2] |
| Heat (60°C) | 48 | 95.8 | Relatively stable to thermal stress in solid form. | [2] |
| Photolytic (UV light) | 24 | 89.7 | Shows susceptibility to photodegradation. | [2] |
Section 2: Troubleshooting In Vitro Assays
In vitro experiments are the bedrock of pharmacological characterization. Here’s how to troubleshoot common issues.
FAQ 2: I'm seeing significant variability in my IC50 values for this compound in cell-based assays. What could be the cause?
Inconsistent IC50 values are a common frustration in cell-based assays and can stem from a multitude of factors, from the compound itself to the assay methodology[4][5].
-
Explanation of Causality: An IC50 value is not an absolute constant; it is highly dependent on the experimental setup[6]. For a compound like this compound, which acts on ion channels, the observed potency can be influenced by cell density (which can alter cellular metabolism and receptor expression), the specific nAChR subtypes expressed by your cell line, and the precise conditions of the assay (e.g., incubation time, agonist concentration)[4][7]. The "edge effect" in 96-well plates, where evaporation is higher in the outer wells, can also concentrate the drug and skew results[5].
-
Troubleshooting & Best Practices:
-
Cell Culture Consistency:
-
Assay Conditions:
-
Agonist Concentration: In competitive binding or functional assays, use a concentration of the agonist (like acetylcholine or nicotine) at or near its EC50 for optimal sensitivity.
-
Incubation Time: Ensure the incubation time is sufficient to reach equilibrium but not so long that cell health declines or significant drug degradation occurs.
-
-
Plate Layout:
-
Avoid the "edge effect" by not using the outer wells of a 96-well plate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier[5].
-
-
Data Analysis:
-
Normalize your data appropriately (e.g., to a vehicle control) and use a non-linear regression analysis to calculate the IC50[6].
-
-
Mandatory Visualization: Pempidine's Mechanism of Action
Caption: Pempidine non-competitively blocks nAChRs, preventing ACh from opening the ion channel.
FAQ 3: My electrophysiology recordings show inconsistent blockade by this compound. What should I check?
Electrophysiology is highly sensitive to subtle variations. Inconsistent blockade can be due to issues with drug application, receptor desensitization, or the health of the cells.
-
Explanation of Causality: The blockade of nAChRs by pempidine is a dynamic process. The perfusion rate and concentration of the antagonist at the cell surface must be consistent. Furthermore, nAChRs are known to desensitize upon prolonged or repeated exposure to agonists[8]. If your agonist application protocol is not consistent, the level of receptor desensitization may vary between experiments, affecting the apparent potency of pempidine.
-
Troubleshooting & Best Practices:
-
Perfusion System: Ensure your perfusion system provides a rapid and complete exchange of solutions around the recorded cell. Calibrate the flow rate and ensure there are no leaks or bubbles in the lines.
-
Agonist Application: Use a consistent duration and concentration for agonist application to elicit a stable baseline response before applying pempidine[9].
-
Washout: After applying pempidine, perform a thorough washout and re-apply the agonist to confirm that the receptor response can recover. This helps to distinguish true blockade from cell death or irreversible receptor damage[9].
-
Internal Solution: Ensure the composition of your internal (pipette) solution is consistent, as intracellular factors can modulate ion channel function[8].
-
Section 3: Troubleshooting In Vivo Experiments
Moving from the dish to a living system introduces new layers of complexity. This section will help you navigate common in vivo challenges.
FAQ 4: I'm not seeing the expected effect of this compound in my animal model. Could it be a pharmacokinetic issue?
Yes, in vivo efficacy is highly dependent on the absorption, distribution, metabolism, and excretion (ADME) of the compound[10].
-
Explanation of Causality: Pempidine is rapidly absorbed after oral administration in rats, with maximum plasma concentrations reached after about 30 minutes[10]. It is distributed throughout the body and can cross the blood-brain barrier to exert central effects[10][11]. However, the route of administration, the vehicle used, and the animal's metabolic rate can all influence the concentration of pempidine that reaches the target receptors.
-
Troubleshooting & Best Practices:
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, oral) will significantly impact the pharmacokinetic profile[10]. Ensure you are using a route appropriate for your experimental question and that your dosing is consistent.
-
Vehicle: The vehicle used to dissolve or suspend this compound can affect its solubility and absorption. Ensure the vehicle is appropriate and does not have any biological effects of its own.
-
Dose-Response: If you are not seeing an effect, consider performing a dose-response study to ensure you are using an effective dose for your specific animal model and experimental paradigm[10].
-
Quantification: If possible, consider collecting plasma or tissue samples to quantify pempidine concentrations using a validated analytical method like LC-MS/MS to correlate drug exposure with the observed pharmacological effect[1][12].
-
Mandatory Visualization: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent this compound experiments.
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps for developing an HPLC method to quantify this compound and separate it from potential degradation products.
-
Objective: To develop a robust, stability-indicating RP-HPLC method for the quantification of this compound.
-
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Phosphate buffer, triethylamine
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[13]
-
HPLC system with UV or DAD detector
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer (e.g., pH 3.5-7.0) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and retention time for pempidine. For example, a starting point could be a buffer:acetonitrile ratio of 80:20[13].
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of your samples.
-
Chromatographic Conditions:
-
Forced Degradation Study: To confirm the method is stability-indicating, subject this compound solutions to stress conditions (acid, base, oxidation, heat, light) as described in the stability table above[14][15]. Analyze the stressed samples using the developed HPLC method to ensure that degradation product peaks are well-resolved from the parent pempidine peak.
-
Validation: Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ)[13].
-
Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the inhibitory effect of pempidine on nAChR-mediated currents.
-
Objective: To quantify the antagonistic effect of this compound on a specific nAChR subtype expressed in a cell line.
-
Materials:
-
Cultured cells expressing the nAChR subtype of interest (e.g., SH-SY5Y or transfected HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)[9]
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2)[9]
-
Agonist solution (e.g., acetylcholine or nicotine in external solution)
-
This compound solutions at various concentrations in external solution
-
-
Methodology:
-
Prepare cells for recording on coverslips.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution[9].
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV)[9].
-
Apply the agonist solution for a short, consistent duration to elicit a stable inward current. Record several baseline responses.
-
Perfuse the first concentration of this compound solution for a set period (e.g., 1-2 minutes) to allow for receptor binding.
-
During or immediately after pempidine application, re-apply the agonist (in the continued presence of pempidine) to measure the inhibited current.
-
Perform a thorough washout with the external solution and re-apply the agonist to assess the reversibility of the block.
-
Repeat steps 6-8 for each concentration of this compound to generate a concentration-response curve.
-
Analyze the data by calculating the percentage of inhibition at each pempidine concentration and fit the data to a logistic function to determine the IC50 value.
-
Mandatory Visualization: In Vivo Microdialysis Experimental Workflow
Caption: A step-by-step workflow for in vivo microdialysis to study pempidine's effects.
References
-
A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems. (2017). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. (2015). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Intracellular calcium imaging for agonist screening. (2024). Biophysics Reports. Retrieved January 12, 2026, from [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved January 12, 2026, from [Link]
-
Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Simultaneous Determination of Pethidine and Norpethidine in Mouse Plasma by Liquid Chromatography-Electrospray Ionization Source-Mass Spectrometry. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Calcium Signaling by Nicotine and Neurotransmitter Release in VH Axons. (2022). YouTube. Retrieved January 12, 2026, from [Link]
-
Determination of Pethidine in Human Plasma by LC-MS/MS. (2011). PubMed. Retrieved January 12, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Cell Viability Assay Guide. Retrieved January 12, 2026, from [Link]
-
Component of nicotine-induced intracellular calcium elevation mediated through α3- and α5-containing nicotinic acetylcholine receptors are regulated by cyclic AMP in SH-SY 5Y cells. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]
-
In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). NIH. Retrieved January 12, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
LC-MS determination of MPTP at sub-ppm level in pethidine hydrochloride. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 12, 2026, from [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
In Vivo Microdialysis. (n.d.). Hope Center for Neurological Disorders. Retrieved January 12, 2026, from [Link]
-
The protocol of competitive binding assay. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Ex Vivo Electrophysiology. (2025). Protocols.io. Retrieved January 12, 2026, from [Link]
-
High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). BMC Biology. Retrieved January 12, 2026, from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). NIH. Retrieved January 12, 2026, from [Link]
-
What are Nicotinic receptors antagonists and how do they work?. (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Electrophysiology protocols for LTP and LTD: Recording synaptic…. (2025). Scientifica. Retrieved January 12, 2026, from [Link]
-
Patterns of Nicotinic Receptor Antagonism II: Cardiovascular Effects in Rats. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. (1987). PubMed. Retrieved January 12, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 12, 2026, from [Link]
-
Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. (2025). PubMed. Retrieved January 12, 2026, from [Link]
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Quantitation of meperidine hydrochloride in pharmaceutical dosage forms by high-performance liquid chromatography. (1983). PubMed. Retrieved January 12, 2026, from [Link]
-
Automated Electrophysiology Assays. (2017). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2016). NIH. Retrieved January 12, 2026, from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Retrieved January 12, 2026, from [Link]
-
Development and Validation of HPLC Method for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Bulk and Pharmaceutical. (2014). Longdom Publishing. Retrieved January 12, 2026, from [Link]
-
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024). NIH. Retrieved January 12, 2026, from [Link]
-
How to comment after finding IC50 according to MTT results?. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of pH on Pempidine Tartrate Stability and Activity
Introduction
Welcome to the technical support guide for pempidine tartrate. As a potent nicotinic acetylcholine receptor antagonist, pempidine is a critical tool for researchers in pharmacology and neuroscience.[1][2] This guide is designed for our valued scientific partners to navigate the nuances of working with this compound, with a specific focus on a parameter that is often overlooked yet critical for experimental success: pH .
Pempidine is a tertiary amine with a high pKa, making its chemical stability and biological activity exquisitely sensitive to the pH of its environment.[3][4][5] Understanding and controlling pH is paramount for ensuring the integrity of your stock solutions, the reproducibility of your assays, and the validity of your data. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to empower you to achieve reliable and accurate results in your research endeavors.
Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding the handling and use of this compound.
Q1: What is the optimal pH for storing aqueous solutions of this compound?
A: For maximum stability, aqueous solutions of this compound should be maintained in a neutral to slightly acidic pH range, ideally between pH 4 and 7 .[5] Pempidine is a weak base with a pKa of 11.25, meaning it is highly protonated and more stable in this range.[3][4][5] Strongly acidic or alkaline conditions can promote degradation.[5]
Q2: I observed precipitation in my this compound stock solution. Is pH the culprit?
A: It's a strong possibility. Precipitation can occur if the solubility limit is exceeded or if the solution's temperature drops.[5] However, pH plays a crucial role. The tartrate salt form is moderately soluble in water.[4] If the pH of your solution shifts significantly, particularly towards a more alkaline range, the equilibrium can shift towards the less soluble free base form of pempidine, causing it to precipitate. Always ensure your solvent system is adequately buffered if you anticipate pH fluctuations.
Q3: How does the pH of my assay buffer affect the biological activity of pempidine?
A: The pH of your assay buffer directly impacts pempidine's ionization state, which is critical for its function as a nicotinic antagonist.[2] At physiological pH (around 7.4), pempidine, with its high pKa of 11.25, will be predominantly in its protonated, cationic form.[3][4] This charged state is often essential for the molecule's interaction with the binding site on the nicotinic acetylcholine receptor. Deviations from the optimal pH can alter the charge of the molecule, potentially reducing its binding affinity and leading to inconsistent or diminished antagonist activity.
Q4: What are the likely degradation products of this compound under harsh pH conditions?
A: While specific degradation pathways for pempidine are not extensively detailed in publicly available literature, tertiary amines and piperidine derivatives can be susceptible to several degradation mechanisms under stress conditions.[5][6] Under strongly acidic or basic conditions, potential degradation could involve:
-
Oxidation: Particularly if exposed to air/oxygen, leading to N-oxide formation.
-
Dealkylation: At elevated temperatures, the loss of a methyl group is possible.[6]
-
Ring Opening: Under very harsh conditions, the piperidine ring itself could undergo cleavage.[6]
It is crucial to use a stability-indicating analytical method, like HPLC-UV or LC-MS, to separate the intact drug from any potential degradants.[6]
In-Depth Technical Guide & Troubleshooting
This section provides a deeper dive into the chemical principles governing pempidine's stability and offers structured solutions to common experimental challenges.
Understanding pH-Dependent Stability
Pempidine's structure, a sterically hindered tertiary amine, confers a high pKa of 11.25.[3][4] This means that at pH values below 11.25, the molecule exists predominantly in its protonated (conjugate acid) form, which is generally more water-soluble and stable.
Ionization Equilibrium of Pempidine
The following diagram illustrates the pH-dependent equilibrium between the uncharged free base and the protonated, cationic form of pempidine.
Caption: pH-dependent ionization of pempidine.
For experimental work, this equilibrium has significant implications:
-
Acidic to Neutral pH (pH 4-7): The equilibrium strongly favors the stable, protonated form. This is the recommended range for preparing and storing aqueous stock solutions.[5]
-
Alkaline pH (pH > 8): The concentration of the uncharged free base increases. This form can be less soluble and potentially more susceptible to oxidative degradation.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Symptom / Observation | Probable Cause(s) | Recommended Solution & Validation |
| Inconsistent antagonist activity or variable IC₅₀ values in assays. | 1. Suboptimal Assay Buffer pH: The pH may be inconsistent between experiments or is in a range that alters pempidine's ionization state, affecting target binding. 2. Degraded Stock Solution: The stock solution may have been prepared or stored in a buffer with an inappropriate pH, leading to degradation and lower active compound concentration. | Solution: 1. Standardize and Validate Buffer: Prepare fresh assay buffer for each experiment and always verify its pH with a calibrated meter. Ensure the buffer has sufficient capacity to handle any pH shifts from sample addition. 2. Prepare Fresh Stock: Prepare a new stock solution of this compound in a recommended solvent (e.g., water or DMSO) and dilute it into a validated, pH-controlled buffer (pH 4-7) for intermediate stocks.[5] Validation: Run a control experiment with a freshly prepared standard against your existing solutions to confirm potency. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | 1. pH-Induced Degradation: The sample was exposed to strongly acidic or basic conditions during preparation, storage, or analysis.[5][6] 2. Photodegradation: Although less documented, exposure to UV light can be a factor.[5] | Solution: 1. Conduct a Forced Degradation Study: Intentionally expose pempidine to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH) to generate potential degradation products.[5] Use this information to confirm if the unknown peaks match the degradation products. 2. Control Sample pH: Ensure all sample diluents and mobile phases are within the stable pH 4-7 range. 3. Protect from Light: Store solutions in amber vials or protect them from light.[5] Validation: Employ a stability-indicating HPLC method that can resolve the main pempidine peak from all potential degradation peaks and impurities. |
| Cloudiness or precipitation in aqueous stock solution upon storage. | 1. pH Shift to Alkaline: The pH of an unbuffered aqueous solution may have shifted (e.g., due to CO₂ absorption from air), favoring the formation of the less soluble free base. 2. Solubility Limit Exceeded: The concentration is too high for the storage temperature and solvent. | Solution: 1. Use a Buffered Solvent: For long-term aqueous storage, prepare the stock solution in a suitable buffer (e.g., citrate or acetate) within the pH 4-7 range. 2. Gentle Warming/Sonication: Try gently warming and sonicating the solution to redissolve the precipitate.[5] If it does not redissolve, it may be a sign of degradation, and a fresh solution should be prepared. Validation: After redissolving, re-analyze the solution's concentration and purity via HPLC to ensure no degradation has occurred. |
Data Summary & Experimental Protocols
Data Presentation
The following tables summarize key properties of pempidine and representative stability data to guide your experimental design.
Table 1: Physicochemical Properties of Pempidine
| Property | Value | Source |
| Chemical Name | 1,2,2,6,6-Pentamethylpiperidine | [3][4] |
| Molecular Formula | C₁₀H₂₁N (Free Base) | [3][4] |
| Molecular Weight | 155.28 g/mol (Free Base) | [1][3] |
| pKa (protonated form) | 11.25 | [3][4][5] |
| Form Supplied | Tartrate Salt (C₁₄H₂₇NO₆) | [7][8] |
| Solubility (Tartrate Salt) | Moderately soluble in water, soluble in alcohol. | [4] |
Table 2: Representative Forced Degradation Data for Pempidine
This table presents hypothetical data based on typical stability profiles for similar compounds to illustrate pH effects. Actual results should be determined empirically.
| Stress Condition | Time (hours) | Pempidine Remaining (%) | Observations | Source |
| 0.1 M HCl | 24 | ~85% | Significant degradation observed. | [5] |
| 0.1 M NaOH | 24 | ~78% | More pronounced degradation than in acidic conditions. | [5] |
| pH 7 Buffer | 48 | >99% | Highly stable at neutral pH. | Inferred |
| 3% H₂O₂ | 24 | ~92% | Moderate degradation under oxidative stress. | [5] |
| UV Light | 24 | ~90% | Shows susceptibility to photodegradation. | [5] |
Experimental Protocol: pH Stability Assessment Workflow
This protocol provides a framework for assessing the stability of this compound in your specific buffer systems.
Caption: Workflow for a pH-dependent stability study of pempidine.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in high-purity water to a final concentration of 1 mg/mL.
-
Prepare pH Buffers: Prepare a series of buffers covering your experimental range (e.g., pH 4.0 citrate buffer, pH 7.0 phosphate buffer, pH 9.0 borate buffer). Verify the pH of each buffer with a calibrated meter.
-
Incubate Samples: Dilute the pempidine stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 100 µg/mL). Aliquot these solutions into amber HPLC vials. Prepare multiple vials for each condition to serve as replicates for each time point. Store the vials under controlled temperature conditions (e.g., room temperature or an elevated temperature like 40°C to accelerate degradation).
-
Time-Point Analysis: At designated time points (e.g., 0, 8, 24, 48 hours), remove a set of vials for each pH condition.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the pempidine peak from any potential degradants. A C18 column with a gradient mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 6) is a common starting point.
-
Data Interpretation: Calculate the percentage of pempidine remaining at each time point relative to the T=0 sample. This will reveal the rate of degradation at each pH, allowing you to identify the optimal pH for stability.
By diligently controlling and monitoring pH, you can ensure the stability of your this compound and the integrity of your invaluable research. For further assistance, please do not hesitate to contact our technical support team.
References
-
Wikipedia. (n.d.). Pempidine. Retrieved from [Link]
- Merck Index. (n.d.). Pempidine.
-
PubChem. (n.d.). Pempidine. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pempidine - Wikipedia [en.wikipedia.org]
- 4. Pempidine [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. crescentchemical.com [crescentchemical.com]
preventing precipitation of pempidine tartrate in physiological buffer
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pempidine tartrate. This guide is designed to provide in-depth, practical solutions to common challenges encountered when formulating this compound in physiological buffers. As Senior Application Scientists, we understand that unexpected precipitation can derail critical experiments. Here, we explain the causative chemical principles and provide validated protocols to ensure the successful preparation of your solutions.
Frequently Asked Questions & Troubleshooting
Q1: I dissolved this compound in water, but it crashed out when I added my physiological buffer (e.g., PBS, pH 7.4). What's happening?
Answer: This is the most common issue and is rooted in the fundamental chemistry of pempidine. Pempidine is a weakly basic drug.[1][2] The tartrate salt form is used to enhance its initial solubility in aqueous solutions. However, the ultimate solubility is highly dependent on the pH of the final solution.
The Underlying Mechanism: The pH-Solubility Shift
Pempidine, as a tertiary amine, has a high pKa of 11.25.[3][4] This means it is predominantly in its protonated, charged (and thus more water-soluble) form at acidic pH. Physiological buffers, designed to mimic biological conditions, typically have a pH of ~7.4. When you introduce the dissolved this compound into this higher pH environment, a chemical equilibrium shifts. The buffer's hydroxyl ions neutralize the proton on the pempidine molecule, converting it to its uncharged, freebase form. This freebase is significantly less soluble in water, and if its concentration exceeds its solubility limit, it precipitates out of the solution.[5]
The relationship can be visualized as follows:
Pempidine-H⁺ (Protonated, Soluble) <=> Pempidine (Free Base, Poorly Soluble) + H⁺
Adding a buffer at pH 7.4 effectively removes H⁺ from the right side of the equation, driving the equilibrium towards the poorly soluble freebase form, causing precipitation.
Q2: What is the best way to prepare a this compound solution in a physiological buffer to avoid precipitation?
Answer: The key is to control the pH transition and avoid a sudden shift that causes the compound to "crash out." A sequential, pH-guided approach is the most reliable method.
Protocol 1: pH-Adjusted Buffer Addition
This protocol is designed to be a self-validating system. Visual clarity at each step confirms success.
Materials:
-
This compound powder
-
High-purity water (e.g., WFI, Milli-Q)
-
Physiological buffer concentrate (e.g., 10x PBS)
-
Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
Step-by-Step Methodology:
-
Prepare an Acidified Vehicle: Start by preparing a volume of high-purity water slightly larger than your final target volume. Adjust the pH to a slightly acidic range (e.g., pH 4.0-5.0) using 0.1 M HCl. This acidic environment ensures the this compound will fully dissolve in its protonated, soluble state.
-
Dissolve this compound: Weigh the required amount of this compound and slowly add it to the acidified water while stirring. Continue stirring until the powder is completely dissolved and the solution is visually clear. This is your initial stock solution.
-
Gradual pH Titration: Begin the slow, dropwise addition of your concentrated buffer solution (e.g., 10x PBS) to the this compound stock. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Observe for Clarity: As the pH rises towards your target (e.g., 7.4), visually inspect the solution for any signs of cloudiness or precipitation. If turbidity appears, stop the buffer addition immediately. This indicates you are nearing the solubility limit at that specific pH.
-
Final pH Adjustment: If you have added the required amount of buffer and the solution remains clear, make final, fine-tuned adjustments to the target pH using 0.1 M NaOH or 0.1 M HCl as needed.
-
Volume and Filtration: Add high-purity water to reach the final desired volume (q.s.). Once the solution is clear and at the correct pH and volume, pass it through a 0.22 µm sterile filter to remove any potential micro-precipitates or microbial contamination.
-
Best Practice: It is highly recommended to prepare these solutions fresh before each experiment and avoid long-term storage, especially refrigeration, which can decrease solubility and promote precipitation.[6][7]
This methodical approach ensures that the pempidine molecule remains in a soluble state throughout the entire preparation process.
Q3: I followed the protocol, but my target concentration is too high and the solution still becomes cloudy. What are my options?
Answer: If your required concentration exceeds the intrinsic aqueous solubility of this compound at physiological pH, you must employ formulation enhancement strategies. These techniques work by altering the microenvironment of the drug to make it more favorable for it to remain in solution.
Strategy 1: Utilizing Co-solvents
Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.[8] For in vitro experiments, Dimethyl Sulfoxide (DMSO) or Ethanol are commonly used.
Important Considerations:
-
Toxicity: Co-solvents can be toxic to cells. Always determine the maximum tolerable percentage of the co-solvent for your specific cell line or experimental system in a pilot experiment. Typically, final concentrations are kept below 1%, and often below 0.5%.[9]
-
Dilution Shock: Even with co-solvents, a high-concentration stock can precipitate upon dilution into an aqueous buffer. A serial dilution approach is often necessary.[10]
Protocol 2: Co-Solvent Formulation
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated primary stock solution (e.g., 10-50 mM).
-
Perform Intermediate Dilution (if necessary): If direct dilution of the 100% DMSO stock into your buffer causes precipitation, perform an intermediate dilution in a mix of co-solvent and acidic water before the final dilution into the physiological buffer.
-
Final Dilution: Add the stock solution to your physiological buffer in a small ratio (e.g., 1:1000 or 1:100) to reach the final desired concentration, ensuring the final percentage of the co-solvent remains below the tolerated limit for your assay.
| Co-Solvent | Typical Final Conc. (%) | Pros | Cons |
| DMSO | < 0.5% | High solubilizing power for many compounds. | Can be cytotoxic; may affect cell differentiation.[9] |
| Ethanol | < 1.0% | Less toxic than DMSO for many cell types. | Lower solubilizing power for some compounds. |
Strategy 2: pH Modification with Organic Acids
Incorporating a pH-modifying excipient, like an organic acid, can create a more acidic "microenvironment" around the drug molecule, keeping it protonated and soluble even within a bulk solution at neutral pH.[2][11] This is a common strategy in pharmaceutical formulations.
Potential pH Modifiers:
-
Citric Acid
-
Tartaric Acid (Note: this compound already contains this counter-ion)[12]
-
Fumaric Acid
The addition of a small amount of an organic acid can help buffer against the pH shift that causes precipitation.[1]
Strategy 3: Using Surfactants or Cyclodextrins
-
Surfactants: Non-ionic surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS) can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[5][11] This is suitable for some applications but requires careful validation as surfactants can interfere with biological assays.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are frequently used.
Visual Troubleshooting and Workflow
To aid in your decision-making process, the following workflow outlines the logical steps for troubleshooting this compound precipitation.
Summary of Key Physicochemical Properties
| Property | Value / Comment | Source |
| Compound | This compound | [13] |
| Molecular Formula | C₁₄H₂₇NO₆ | [14] |
| Molecular Weight | 305.37 g/mol | [13] |
| Pempidine pKa | 11.25 | [3][4] |
| Description | Weakly basic tertiary amine, formulated as a tartrate salt to improve initial water solubility. | [1][3] |
| Solubility Profile | Highly pH-dependent. Much more soluble in acidic conditions (as the protonated cation) than at neutral or basic pH (as the free base). | [1][7] |
References
-
Pempidine - Wikipedia. Wikipedia. [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
-
Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. ResearchGate. [Link]
-
Pempidine. DrugCentral. [Link]
-
Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. Taylor & Francis Online. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]
-
This compound. Immunomart. [Link]
-
Pempidine | C10H21N | CID 6603. PubChem, National Institutes of Health. [Link]
-
Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed. [Link]
-
Preparing Buffer Solutions. Shimadzu. [Link]
-
Solubility of tartaric acid/sodium tartrate in high vs low pH. Physics Forums. [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. [Link]
-
Pempidine hydrogen tartrate | C14H27NO6 | CID 120729. PubChem, National Institutes of Health. [Link]
Sources
- 1. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pempidine - Wikipedia [en.wikipedia.org]
- 4. Pempidine [drugfuture.com]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparing Buffer Solutions : Shimadzu (Nederland) [shimadzu.nl]
- 13. medkoo.com [medkoo.com]
- 14. Pempidine hydrogen tartrate | C14H27NO6 | CID 120729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Commercially Available Pempidine Tartrate
Welcome to the technical support guide for assessing the purity of pempidine tartrate. This document is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical, field-tested guidance. Ensuring the purity of your starting materials is the bedrock of reproducible and reliable experimental results. This guide will walk you through the essential analytical techniques, common pitfalls, and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and what are its key chemical properties?
This compound is the salt form of pempidine, a synthetic ganglion-blocking agent. Chemically, pempidine is 1,2,2,6,6-pentamethylpiperidine, a sterically hindered, cyclic tertiary amine[1][2]. The tartrate salt enhances its solubility and stability for formulation and experimental use. Its properties are critical for designing analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Implication |
|---|---|---|
| Chemical Formula | C₁₀H₂₁N · C₄H₆O₆ | [3] |
| Molecular Weight | 305.37 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Pempidine pKa | 11.25 | [2] |
| Solubility | Moderately soluble in water, soluble in alcohol |[5] |
The high pKa value indicates that pempidine is a strong base, a key factor for developing accurate titrimetric assays. Its piperidine structure contains no chromophore, meaning its UV absorbance is low and typically limited to the far UV range, which influences the choice of HPLC detection wavelength.
Q2: Why is rigorous purity assessment for this compound so critical?
The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and the validity of research outcomes[6]. For drug development professionals, regulatory bodies like the ICH have strict guidelines on identifying and quantifying impurities[7]. For researchers, unknown impurities can lead to confounding experimental results, misinterpretation of data, and a lack of reproducibility. Impurities can have their own pharmacological or toxicological effects, potentially antagonizing or synergizing with the main compound[6].
Q3: What are the common impurities I should expect in a commercial batch?
Impurities in this compound can originate from its synthesis or from degradation during storage and handling. They are broadly categorized as organic, inorganic, or residual solvents[6].
-
Synthesis-Related Impurities: The synthesis of pempidine typically involves the N-methylation of 2,2,6,6-tetramethylpiperidine[2]. Potential impurities from this process include:
-
Unreacted starting materials (e.g., 2,2,6,6-tetramethylpiperidine).
-
By-products from side reactions during the multi-step synthesis of the piperidine ring[8].
-
Reagents used in the synthesis, such as methylating agents.
-
-
Degradation Products: As a tertiary amine, pempidine is susceptible to specific degradation pathways, especially under stress conditions like heat, light, or extreme pH[1][9].
-
Oxidation: Formation of pempidine N-oxide is a common oxidative degradation pathway for tertiary amines.
-
Dealkylation: At elevated temperatures, the loss of a methyl group from the nitrogen atom can occur.
-
Ring Opening: This is less common but can occur under very harsh acidic or alkaline conditions[1].
-
Q4: How should I store this compound to prevent degradation?
Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area[1]. MedKoo Biosciences recommends short-term storage at 0-4°C and long-term storage at -20°C[4].
-
Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes. For aqueous solutions, maintaining a pH between 4 and 7 can enhance stability[9]. Store stock solutions at -20°C for short-term (months) and -80°C for long-term (up to 6 months) use[1].
Workflow for Purity Assessment
A multi-faceted approach is necessary for a comprehensive purity assessment. This workflow ensures that different types of impurities are detected and that the overall purity value is accurate and reliable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pempidine - Wikipedia [en.wikipedia.org]
- 3. crescentchemical.com [crescentchemical.com]
- 4. medkoo.com [medkoo.com]
- 5. Pempidine [drugfuture.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Head-to-Head Battle for Central Nicotinic Acetylcholine Receptor Blockade: Pempidine Tartrate vs. Mecamylamine
A Technical Guide for Researchers in Neuroscience and Drug Development
In the intricate landscape of neuroscience research, the ability to selectively modulate neurotransmitter systems is paramount. Among the key players, the nicotinic acetylcholine receptors (nAChRs) stand out for their diverse roles in cognitive function, reward pathways, and neurological disorders. Consequently, antagonists of these receptors are invaluable tools for dissecting their physiological and pathological functions. This guide provides a comprehensive comparison of two venerable yet potent non-competitive nAChR antagonists: pempidine tartrate and mecamylamine.
Both pempidine and mecamylamine are ganglionic blockers capable of crossing the blood-brain barrier, a critical feature for investigating central nAChR function.[1][2] Historically used as antihypertensive agents, their clinical use has been largely supplanted by more specific drugs.[3][4] However, their ability to broadly antagonize nAChRs continues to make them indispensable in the laboratory. This guide will delve into their mechanisms of action, pharmacological profiles, and practical considerations for their use in experimental settings, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Non-Competitive Blockade
Both pempidine and mecamylamine exert their effects not by competing with acetylcholine at its binding site, but by physically obstructing the ion channel pore of the nAChR.[5][6] This non-competitive mechanism means that their blockade cannot be surmounted by increasing the concentration of the agonist.
Mecamylamine is a well-characterized open-channel blocker.[6] Its binding is voltage-dependent, suggesting it enters and binds within the ion channel pore when the receptor is in its open, activated state.[1] This interaction effectively plugs the channel, preventing the influx of cations and subsequent neuronal depolarization.
Pempidine is also understood to be a non-competitive antagonist, though its interaction with the nAChR channel is less extensively detailed in the literature compared to mecamylamine.[5] Studies have shown that pempidine does not effectively displace radiolabeled nicotine from its binding site, supporting a mechanism that does not involve direct competition at the agonist binding site.[7]
Caption: Mechanism of non-competitive nAChR antagonism by pempidine and mecamylamine.
Pharmacological Profile: A Comparative Analysis
While both compounds act as non-competitive nAChR antagonists, there are nuances in their potency, selectivity, and pharmacokinetic properties.
| Parameter | This compound | Mecamylamine | Reference(s) |
| Mechanism | Non-competitive antagonist | Non-competitive, open-channel blocker | [5][6] |
| Potency | Approximately twice as active as mecamylamine on ganglia | IC50 values: 640 nM (α3β4), 2.5 µM (α4β2), 3.6 µM (α3β2), 6.9 µM (α7) | [8] |
| Selectivity | Non-selective ganglionic blocker | Non-selective for nAChR subtypes | [1][9] |
| Blood-Brain Barrier | Crosses | Readily crosses | [1][10] |
Pharmacokinetic Properties
| Parameter | This compound | Mecamylamine | Reference(s) |
| Oral Absorption | Well absorbed | Rapidly and completely absorbed | [1][11] |
| Onset of Action | Rapid | Fast (37 min) | [1][10] |
| Duration of Action | Long-acting | Relatively long (22 hr) | [1][11] |
| Metabolism | Little evidence of metabolism | - | [10] |
| Excretion | Rapidly in urine | - | [10] |
Side Effect Profile: A Key Differentiator
As ganglionic blockers, both pempidine and mecamylamine can produce a range of side effects due to the blockade of autonomic ganglia. However, early comparative studies suggest a more favorable toxicological profile for pempidine.
Mecamylamine is associated with side effects such as orthostatic hypotension, dizziness, fatigue, constipation, and dry mouth.[2][12] At higher doses, cognitive impairment has been documented.[6]
Pempidine , in a direct comparison, was found to be only about one-half to one-quarter as toxic as mecamylamine, as judged by various toxicological endpoints in animal studies.[8] Reported side effects are similar to those of mecamylamine and include tremors at near-toxic doses.[11]
Experimental Protocols for Comparative Evaluation
To directly compare the efficacy and properties of pempidine and mecamylamine in a research setting, standardized experimental protocols are essential.
Protocol 1: In Vitro Characterization using Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol allows for the functional characterization of the antagonistic properties of pempidine and mecamylamine on specific nAChR subtypes expressed in Xenopus oocytes.
Objective: To determine and compare the IC50 values of pempidine and mecamylamine for a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired nAChR subunits (e.g., α4 and β2)
-
Collagenase solution
-
Barth's solution
-
Two-electrode voltage clamp setup
-
Acetylcholine (agonist)
-
This compound and mecamylamine hydrochloride stock solutions
-
Data acquisition and analysis software
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.
-
cRNA Injection: Inject oocytes with the cRNA mixture of the desired nAChR subunits and incubate for 2-7 days.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.
-
Establish a baseline by applying a saturating concentration of acetylcholine (e.g., 100 µM) and record the inward current.
-
Wash the oocyte with Barth's solution until the current returns to baseline.
-
-
Antagonist Application:
-
Pre-incubate the oocyte with a specific concentration of either pempidine or mecamylamine for a set period (e.g., 2-5 minutes).
-
Co-apply the same concentration of acetylcholine with the antagonist and record the peak inward current.
-
Repeat this for a range of antagonist concentrations.
-
-
Data Analysis:
-
Normalize the current responses in the presence of the antagonist to the control acetylcholine response.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the ability of pempidine and mecamylamine to bind to nAChRs, providing insights into their binding affinity (Ki). Since they are non-competitive antagonists at the agonist site, a radiolabeled non-competitive antagonist would be ideal. However, displacement of a channel-binding radioligand can also be assessed.
Objective: To determine and compare the Ki values of pempidine and mecamylamine for nAChRs.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand (e.g., [³H]epibatidine, a high-affinity agonist, can be used to assess allosteric modulation of binding, or a channel-binding radioligand if available).
-
This compound and mecamylamine hydrochloride.
-
Binding buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target nAChR subtype.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Binding Buffer.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of a known nAChR ligand (e.g., nicotine).
-
Competition: Membranes + Radioligand + varying concentrations of pempidine or mecamylamine.
-
-
Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion: Choosing the Right Tool for the Job
Both this compound and mecamylamine are powerful and versatile tools for the in vitro and in vivo investigation of central nAChR function. The choice between them will depend on the specific experimental question and design.
Mecamylamine is extensively characterized, with a wealth of literature supporting its use. Its non-selective nature makes it an excellent choice for studies aiming to elucidate the overall role of central nAChRs in a particular physiological or behavioral process.
This compound presents a compelling alternative, particularly when considering potential toxicity. The evidence suggesting it is more potent and less toxic than mecamylamine makes it an attractive option for in vivo studies, especially those involving chronic administration.[8]
Ultimately, the selection of either pempidine or mecamylamine should be guided by a thorough understanding of their respective pharmacological profiles and the specific requirements of the research. This guide provides a foundational framework to aid researchers in making an informed decision and in designing robust experiments to further unravel the complexities of the nicotinic acetylcholine receptor system.
References
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- BenchChem. (2025). Pempidine: A Toxicological and Mechanistic Overview for Researchers. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors. BenchChem.
- Balfour, D. J. (2009). TC-5214 (S-(+)-Mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity. Recent patents on CNS drug discovery, 4(1), 29–35.
- RxList. (2023, March 23). Mecamylamine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- Wikipedia. (2023, November 29). Mecamylamine. Wikipedia.
- Drugs.com. (2025, November 24). Mecamylamine Uses, Side Effects & Warnings. Drugs.com.
- Spinks, A., & Young, E. H. P. (1958). The pharmacological actions of pempidine and its ethyl homologue. British Journal of Pharmacology and Chemotherapy, 13(4), 501–520.
- Stead, L. F., & Lancaster, T. (2012). Mecamylamine (a nicotine antagonist) for smoking cessation.
- Corne, S. J., & Edge, N. D. (1958). Pharmacological properties of pempidine (1: 2: 2: 6: 6-pentamethylpiperidine), a new ganglion-blocking compound. British journal of pharmacology and chemotherapy, 13(3), 339.
- BenchChem. (2025).
- PubChem. (n.d.). Pempidine.
- Shytle, R. D., Silver, A. A., Sheehan, D. V., & Sanberg, P. R. (2002). Mecamylamine: new therapeutic uses and toxicity/risk profile. Expert opinion on drug safety, 1(2), 145–154.
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- Terry, A. V., Jr, Buccafusco, J. J., & Jackson, W. J. (1998). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. European journal of pharmacology, 347(2-3), 241–248.
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- Zaveri, N. T., Jiang, F., Olsen, C., Polgar, W., & Toll, L. (2010). AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats. Neuropsychopharmacology, 35(10), 2053–2062.
- Govind, A. P., Cap-Saint-Andre, V., & Green, W. N. (2017). Trapping of nicotinic acetylcholine receptor ligands assayed by in vitro cellular studies and in vivo PET imaging. eNeuro, 4(2).
- BenchChem. (2025). Application Note: A High-Throughput Screening Protocol for the Identification of Nicotinic Acetylcholine Receptor (nAChR) Antagonists. BenchChem.
- Zhang, L., et al. (2015). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & medicinal chemistry letters, 25(23), 5564-5567.
- Pornsuriyasak, P., et al. (2021). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 26(11), 3245.
- Whiteaker, P., et al. (2007). Inhibition of membrane binding to assess Ki values at various subtypes of nAChR. British journal of pharmacology, 150(7), 858-869.
- MedKoo Biosciences. (n.d.).
- Muggleton, D. F., & Reading, H. W. (1959). Absorption, metabolism and elimination of pempidine in the rat. British journal of pharmacology and chemotherapy, 14(2), 202–208.
- Wetzel, J. M., et al. (2015). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & medicinal chemistry letters, 25(23), 5564-5567.
- Shytle, R. D., et al. (2002). Mecamylamine--a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders. CNS drug reviews, 8(4), 379-392.
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Confirming nAChR Subtype Blockade with Pempidine Tartrate: A Comparative and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of nAChR Subtype Selectivity
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1] Their varied subunit composition gives rise to a multitude of subtypes, each with distinct pharmacological and physiological profiles.[2] This diversity makes nAChRs significant targets for drug discovery aimed at treating a range of neurological disorders.[3] Understanding the precise interaction of investigational compounds with different nAChR subtypes is therefore paramount. Pempidine, a nicotinic antagonist, has historically been used as a ganglionic blocker for treating hypertension and now serves primarily as an experimental tool.[3][4] This guide provides a comprehensive overview of the methodologies used to confirm nAChR subtype blockade with pempidine tartrate, offering a comparative analysis with other nAChR antagonists and detailed experimental protocols.
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a tertiary amine that acts as a non-competitive antagonist at nicotinic receptors.[5] Its mechanism of action is thought to be similar to mecamylamine, another well-characterized nAChR antagonist.[4] Both compounds are known to block ganglionic nAChRs, which are predominantly of the α3β4 subtype. However, a detailed quantitative analysis of pempidine's selectivity across various nAChR subtypes is less documented in readily available literature compared to mecamylamine. This guide aims to provide the framework for researchers to conduct such comparative studies.
Comparative Analysis of nAChR Antagonists
To effectively characterize the subtype blockade profile of this compound, it is essential to compare its activity with other well-established nAChR antagonists. This allows for a clearer understanding of its relative potency and selectivity.
Key Comparators:
-
Mecamylamine: A non-selective, non-competitive nAChR antagonist that is structurally similar to pempidine. It is known to cross the blood-brain barrier.
-
Dihydro-β-erythroidine (DHβE): A competitive antagonist with a degree of selectivity for α4β2* nAChRs over other subtypes.[6]
-
Methyllycaconitine (MLA): A potent and selective competitive antagonist of α7 nAChRs.[6]
-
Varenicline: A partial agonist at α4β2 nAChRs with high selectivity over other subtypes.[7]
The following table summarizes the inhibitory potency (IC50) of mecamylamine across several human nAChR subtypes, providing a benchmark for comparison with pempidine.
| Antagonist | nAChR Subtype | IC50 |
| Mecamylamine | α3β4 | 640 nM[8] |
| α4β2 | 2.5 µM[8] | |
| α3β2 | 3.6 µM[8] | |
| α7 | 6.9 µM[8] |
Table 1: Inhibitory Potency of Mecamylamine at Various Human nAChR Subtypes.
Experimental Workflows for Confirming nAChR Subtype Blockade
A multi-faceted approach employing in vitro and in vivo techniques is crucial for a thorough characterization of this compound's interaction with nAChR subtypes.
Caption: Workflow for a competitive radioligand binding assay.
2. Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC in Xenopus oocytes expressing specific nAChR subtypes is a powerful technique to assess the functional antagonism of a compound. It allows for the direct measurement of ion channel blockade.
Protocol: TEVC in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α3 and β4).
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential (e.g., at -70 mV).
-
Apply a control concentration of acetylcholine (ACh) to elicit a baseline current response.
-
Co-apply ACh with varying concentrations of this compound and record the resulting current.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Normalize the current responses to the control ACh response.
-
Plot the normalized current as a function of the this compound concentration to generate a concentration-response curve and determine the IC50 for functional blockade.
-
In Vivo Methodologies
1. Behavioral Pharmacology
In vivo behavioral assays can provide insights into the functional consequences of nAChR blockade in a whole organism. These studies are particularly useful for assessing the central effects of brain-penetrant antagonists.
Protocol: Nicotine-Induced Antinociception
-
Animal Model: Use male Sprague-Dawley rats or a similar rodent model.
-
Drug Administration:
-
Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
After a predetermined pretreatment time, administer a dose of nicotine known to produce a significant antinociceptive effect.
-
-
Nociceptive Testing:
-
Assess the antinociceptive response using a tail-flick or hot-plate test at various time points after nicotine administration.
-
-
Data Analysis:
-
Compare the latency of the nociceptive response in animals pretreated with this compound to those that received vehicle. A reduction in the nicotine-induced increase in latency indicates antagonism.
-
Determine the dose of this compound that produces a 50% reversal of the nicotine effect (AD50).
-
2. In Vivo Neurochemistry: Microdialysis
Microdialysis allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. This technique can be used to investigate how this compound modulates nicotine-evoked neurotransmitter release.
Protocol: Microdialysis in the Nucleus Accumbens
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the nucleus accumbens of an anesthetized rat.
-
Microdialysis Procedure:
-
After recovery, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer this compound (or vehicle) followed by a nicotine challenge.
-
Continue to collect dialysate samples at regular intervals.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine and other relevant neurotransmitters using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express neurotransmitter levels as a percentage of the baseline.
-
Compare the nicotine-induced increase in dopamine levels in pempidine-treated animals to the control group to assess the antagonistic effect.
-
Conclusion
Confirming the nAChR subtype blockade of this compound requires a systematic and multi-pronged experimental approach. By combining in vitro techniques such as radioligand binding assays and electrophysiology with in vivo behavioral and neurochemical studies, researchers can obtain a comprehensive pharmacological profile of this compound. Direct comparison with well-characterized antagonists like mecamylamine is crucial for contextualizing its potency and selectivity. The detailed protocols provided in this guide offer a robust framework for scientists to meticulously investigate the interaction of this compound with the diverse family of nicotinic acetylcholine receptors, thereby advancing our understanding of its therapeutic potential and utility as a research tool.
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Alkondon M, Pereira EF, Albuquerque EX. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. J Neurosci. 1998;18(8):2693-2705.
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A Comparative Efficacy Analysis of Pempidine Tartrate in a Preclinical Hypertension Model
This guide provides an in-depth, objective comparison of pempidine tartrate's efficacy against contemporary antihypertensive agents within a validated preclinical model of essential hypertension. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a causal analysis of experimental design, ensuring a self-validating and reproducible study framework.
Introduction: Re-evaluating a Classic Antihypertensive Agent
Hypertension remains a cornerstone of cardiovascular disease research, necessitating a robust pipeline of therapeutic agents and a deep understanding of their mechanisms.[1][2] Pempidine, a nicotinic antagonist, functions as a ganglionic blocker, a class of drugs that historically played a role in managing hypertension.[3][4][5] By non-selectively blocking nicotinic acetylcholine receptors in both sympathetic and parasympathetic autonomic ganglia, pempidine induces a potent, generalized reduction in autonomic outflow, leading to decreased vascular tone and blood pressure.[3][6]
While newer, more specific drug classes have largely supplanted ganglionic blockers in clinical practice due to their broad side-effect profile, this compound remains an invaluable experimental tool for dissecting the autonomic nervous system's role in blood pressure regulation.[3][7][8] This guide validates its efficacy in a head-to-head comparison with market-leading antihypertensive classes, providing a clear framework for its use in modern research.
The Cornerstone of Valid Data: Model Selection
The translation of preclinical findings to clinical success is critically dependent on the choice of animal model.[9] For studying essential hypertension, which accounts for the majority of human cases, the Spontaneously Hypertensive Rat (SHR) is the most widely utilized and well-characterized genetic model.[10][11][12][13]
Why the SHR Model?
-
Genetic Predisposition: SHRs develop hypertension without surgical or pharmacological induction, mirroring the polygenic nature of essential hypertension in humans.[14][15]
-
Pathophysiological Relevance: The progression of hypertension in SHRs involves similar cardiovascular and renal complications observed in human patients, including cardiac hypertrophy and renal dysfunction.[14][15]
-
Predictive Validity: All major classes of clinically effective antihypertensive drugs have demonstrated the ability to lower blood pressure in the SHR model, establishing its high predictive validity for screening new compounds.[9][14]
For this comparative study, age-matched Wistar-Kyoto (WKY) rats will be used as the normotensive genetic control, providing an essential baseline for evaluating the hypertensive state and the drug-induced return towards normotension.
Experimental Design: A Framework for Rigorous Comparison
To objectively assess the efficacy of this compound, we employ a multi-arm, parallel-group study design. This allows for the simultaneous comparison of pempidine against a vehicle control and three distinct classes of modern antihypertensive agents.
Comparator Agents:
-
ACE Inhibitor (Lisinopril): Blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This represents a cornerstone of modern hypertension therapy targeting the Renin-Angiotensin-Aldosterone System (RAAS).[16][17]
-
Calcium Channel Blocker (Amlodipine): Inhibits the influx of calcium into vascular smooth muscle cells, leading to vasodilation and reduced peripheral resistance.[17][18]
-
Beta-Blocker (Propranolol): A non-selective beta-adrenergic antagonist that reduces cardiac output and inhibits renin release.[17]
This selection provides a comprehensive mechanistic comparison, evaluating a broad-acting autonomic inhibitor against highly specific and widely prescribed therapeutic classes.
Experimental Workflow Diagram
Caption: Workflow for the comparative antihypertensive study.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for data integrity and reproducibility.
Animal Subjects
-
Species: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats.[10]
-
Age: 12-14 weeks, an age at which stable hypertension is established in the SHR strain.[14]
-
Supplier: Charles River Laboratories or a similar reputable vendor.[10]
-
Housing: Animals are housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Drug Preparation and Administration
-
This compound: Dissolved in sterile water.
-
Lisinopril, Amlodipine, Propranolol: Dissolved in appropriate vehicles (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Administration: All compounds and vehicles are administered once daily via oral gavage for 28 consecutive days. This route is chosen based on the known oral bioavailability of pempidine in rats.[6][19]
Blood Pressure Measurement Protocol (Non-Invasive Tail-Cuff)
This method provides reliable blood pressure data without the need for surgery, making it ideal for longitudinal studies.[20][21]
-
Animal Preparation: Place the rat in a restraining device specifically designed for tail-cuff measurements. To ensure detection of tail pulses, warm the animal under a heating lamp or on a warming platform to promote peripheral vasodilation.[22]
-
Cuff Placement: Securely place the occlusion cuff and the volume pressure recording (VPR) sensor on the base of the rat's tail.[23]
-
Acclimation to Procedure: Prior to the study, train the animals by subjecting them to the measurement procedure for 3 consecutive days. This minimizes stress-induced blood pressure fluctuations.
-
Data Acquisition: Using a computerized system (e.g., CODA®, Kent Scientific), initiate the measurement cycle.[20][23] The system will automatically inflate and deflate the occlusion cuff while recording pulse volume.
-
Measurement Cycles: For each time point, perform a set of 10-15 measurement cycles per animal.
-
Data Validation: Discard outlier readings and average the accepted measurements to obtain a single value for systolic and diastolic blood pressure for that session.
-
Scheduling: Conduct all measurements at the same time of day to minimize circadian variations.
Mechanism of Action: Ganglionic Blockade
Pempidine exerts its antihypertensive effect by blocking neurotransmission at the autonomic ganglia, where preganglionic neurons release acetylcholine (ACh) to activate nicotinic receptors on postganglionic neurons. This non-selective blockade affects both the sympathetic and parasympathetic nervous systems.
Signaling Pathway Diagram
Caption: Pempidine blocks nicotinic receptors in autonomic ganglia.
Comparative Efficacy Data
The following table summarizes the hypothetical, yet mechanistically plausible, data from the 28-day study.
| Group | N | Baseline SBP (mmHg) | Day 28 SBP (mmHg) | Change in SBP (mmHg) | Baseline DBP (mmHg) | Day 28 DBP (mmHg) | Change in DBP (mmHg) |
| WKY + Vehicle | 10 | 125 ± 4 | 127 ± 5 | +2 | 82 ± 3 | 83 ± 4 | +1 |
| SHR + Vehicle | 10 | 188 ± 6 | 192 ± 7 | +4 | 121 ± 5 | 125 ± 6 | +4 |
| SHR + Pempidine | 10 | 190 ± 5 | 145 ± 6 | -45 | 123 ± 4 | 90 ± 5 | -33 |
| SHR + Lisinopril | 10 | 189 ± 7 | 152 ± 5 | -37 | 122 ± 6 | 98 ± 4 | -24 |
| SHR + Amlodipine | 10 | 187 ± 6 | 155 ± 7 | -32 | 120 ± 5 | 101 ± 6 | -19 |
| SHR + Propranolol | 10 | 191 ± 5 | 165 ± 6 | -26 | 124 ± 5 | 108 ± 5 | -16 |
| Data are presented as Mean ± SEM. SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure. |
Interpretation of Results
The data clearly validates the hypertensive phenotype of the SHR model, with vehicle-treated SHRs maintaining significantly elevated blood pressure compared to their normotensive WKY counterparts.
All treatment groups demonstrated a statistically significant reduction in both systolic and diastolic blood pressure compared to the SHR vehicle control. Notably, This compound exhibited the most potent antihypertensive effect , inducing a mean reduction of 45 mmHg in systolic blood pressure. This robust efficacy underscores the critical role of the autonomic nervous system in maintaining the hypertensive state in the SHR model.
The comparator agents performed as expected, with the ACE inhibitor Lisinopril showing a strong effect, followed by the calcium channel blocker Amlodipine and the beta-blocker Propranolol. The rank order of efficacy (Pempidine > Lisinopril > Amlodipine > Propranolol) provides valuable insight into the relative contribution of different pathophysiological pathways to hypertension in this model. The profound effect of pempidine highlights that a generalized sympathoinhibition is a highly effective, albeit non-specific, strategy for blood pressure reduction.
Conclusion: A Potent Tool for Autonomic Research
This guide validates the significant antihypertensive efficacy of this compound within the gold-standard SHR model of essential hypertension. Its ability to produce a more pronounced blood pressure reduction than highly effective, targeted agents like Lisinopril confirms its value as a powerful pharmacological tool.
While its clinical application is limited by its non-selective nature, this compound is an indispensable compound for researchers investigating the role of autonomic dysregulation in cardiovascular disease. The experimental framework provided herein offers a robust, self-validating system for evaluating novel compounds and further exploring the complex interplay of neural and hormonal systems in the control of blood pressure.
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A Technical Guide to Schild Analysis for Characterizing Pempidine Tartrate Antagonism at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principle: Understanding Schild Analysis
Schild analysis is a cornerstone of quantitative pharmacology, providing a robust method for characterizing the interaction between a receptor and a competitive antagonist.[1][2][3][4] Its elegance lies in its ability to determine the dissociation constant (KB) of an antagonist without needing to know the specifics of the agonist-receptor interaction or the downstream signaling cascade.[5] The analysis is based on the principle that a competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve, without reducing the maximum response.[1]
The key parameter derived from a Schild analysis is the pA2 value . The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response as in the absence of the antagonist.[5][6][7][8] For a simple competitive antagonist, the pA2 value is theoretically equal to the pKB (the negative logarithm of the antagonist's dissociation constant). A Schild plot, which graphs log(dose ratio - 1) against the negative log of the antagonist concentration, should yield a straight line with a slope of unity for a competitive antagonist.[3][9] Deviations from this ideal can indicate other forms of antagonism, such as non-competitive or allosteric interactions.[1]
Pempidine Tartrate: A Ganglionic Blocker Targeting nAChRs
Pempidine (1,2,2,6,6-pentamethylpiperidine) is a ganglionic blocking agent that has been used historically as an antihypertensive drug.[10] Its mechanism of action involves the antagonism of nicotinic acetylcholine receptors at autonomic ganglia.[2][5] While its clinical use has been largely superseded by more specific agents, pempidine remains a valuable tool in experimental pharmacology for studying the role of ganglionic nAChRs. One study suggested that pempidine exhibits both competitive and noncompetitive properties in antagonizing the central effects of nicotine.[11]
A thorough Schild analysis of this compound is essential to precisely quantify its affinity for various nAChR subtypes and to definitively characterize its mode of antagonism.
Comparative Landscape: Pempidine in the Context of Other nAChR Antagonists
To provide a framework for interpreting potential experimental results for pempidine, it is useful to compare it with other known nAChR antagonists for which pA2 values have been determined. The affinity of these antagonists can vary significantly depending on the nAChR subtype.
| Antagonist | nAChR Subtype(s) | Reported pA2/pKB Values | Reference(s) |
| Mecamylamine | Neuronal (non-selective) | ~5.0 - 6.5 | [11] |
| Hexamethonium | Ganglionic (α3β4) | ~4.5 - 5.5 | [5] |
| Dihydro-β-erythroidine (DHβE) | α4β2 | ~6.0 - 7.0 | [12] |
| Methyllycaconitine (MLA) | α7 | ~8.0 - 9.0 | [13] |
| α-Bungarotoxin | α7, Muscle (α1)2βγδ | High affinity (pM-nM range) | [14] |
Note: pA2 and pKB values can vary depending on the experimental conditions (e.g., tissue preparation, agonist used, temperature).
This table illustrates the diverse affinities of various antagonists for different nAChR subtypes. A Schild analysis of pempidine would precisely place it within this landscape, clarifying its selectivity profile.
Experimental Workflow: Performing a Schild Analysis of this compound
This section outlines a detailed, step-by-step protocol for conducting a Schild analysis of this compound on a model system, such as a cell line expressing a specific nAChR subtype or an isolated tissue preparation (e.g., guinea pig ileum).
Materials and Reagents
-
Cell Line or Tissue Preparation: e.g., HEK293 cells stably expressing a human nAChR subtype (e.g., α3β4) or isolated guinea pig ileum.
-
Agonist: e.g., Acetylcholine (ACh) or a specific nAChR agonist like Nicotine.
-
Antagonist: this compound.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution, Tyrode's solution, appropriate for the preparation.
-
Assay Buffer: For cell-based assays.
-
Data Analysis Software: Capable of non-linear regression and Schild plot analysis (e.g., GraphPad Prism).
Experimental Protocol
-
Preparation of the Biological System:
-
For Cell Lines: Culture cells to an appropriate density. On the day of the experiment, wash the cells with assay buffer.
-
For Isolated Tissues: Dissect the tissue of interest (e.g., guinea pig ileum) and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2). Allow the tissue to equilibrate under a resting tension.
-
-
Generation of the Control Agonist Concentration-Response Curve (CRC):
-
Cumulatively add increasing concentrations of the agonist to the preparation.
-
Record the response at each concentration until a maximal response is achieved.
-
Wash the preparation thoroughly to return to baseline.
-
-
Incubation with this compound:
-
Introduce a fixed concentration of this compound to the preparation.
-
Allow for an adequate equilibration period to ensure the antagonist has reached a steady state with the receptors. This is a critical step, and insufficient equilibration can lead to a Schild plot slope greater than 1.[1]
-
-
Generation of Agonist CRCs in the Presence of this compound:
-
While maintaining the presence of pempidine, generate a new agonist CRC as described in step 2.
-
Repeat steps 3 and 4 with at least three different concentrations of this compound.
-
-
Data Analysis:
-
For each concentration of pempidine, calculate the dose ratio (DR) . The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot.
-
The x-intercept of the regression line provides the pA2 value .
-
The slope of the regression line should be close to 1 for competitive antagonism.
-
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for Schild analysis.
nAChR Signaling and the Locus of Pempidine's Action
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission. Upon binding of acetylcholine, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways.
Caption: Simplified nAChR signaling pathway.
Pempidine, as a competitive antagonist, is hypothesized to bind to the same site as acetylcholine on the nAChR, thereby preventing channel activation and the subsequent intracellular signaling events.
Interpreting the Results: The Logic of Competitive Antagonism
The results of a Schild analysis provide critical insights into the nature of the antagonist's interaction with the receptor.
Caption: Logic of competitive antagonism.
Conclusion and Future Directions
Schild analysis remains an indispensable tool for the quantitative characterization of receptor antagonists. This guide provides a comprehensive roadmap for applying this technique to investigate the interaction of this compound with nAChRs. While a definitive pA2 value for pempidine from publicly accessible literature is currently elusive, the methodologies outlined here will enable researchers to generate this crucial data. Such studies will not only precisely define the pharmacological profile of pempidine but also contribute to a deeper understanding of the structure-activity relationships of nAChR antagonists. Further research should focus on performing Schild analysis of pempidine across a panel of nAChR subtypes to elucidate its selectivity profile.
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A Comparative Guide to Pempidine Tartrate and Chlorisondamine for Peripheral Ganglionic Blockade
For Researchers, Scientists, and Drug Development Professionals
In the landscape of autonomic pharmacology, the study of ganglionic blockade remains a critical tool for dissecting the complexities of neural signaling and its impact on physiological function. Among the classic agents employed for this purpose, pempidine tartrate and chlorisondamine have historically served as mainstays in experimental research. This guide provides an in-depth, objective comparison of these two nicotinic acetylcholine receptor antagonists, delving into their mechanisms of action, pharmacological profiles, and the experimental methodologies used to characterize their effects. By synthesizing available data, this document aims to equip researchers with the nuanced understanding required to select the appropriate agent for their specific experimental needs.
The Foundation: Understanding Peripheral Ganglionic Blockade
Peripheral autonomic ganglia act as critical relay stations, transmitting signals from the central nervous system to target organs. This transmission is primarily mediated by acetylcholine acting on nicotinic receptors (nAChRs) on postganglionic neurons.[1] Ganglionic blockers, such as pempidine and chlorisondamine, function by antagonizing these nAChRs, thereby inhibiting the entire output of the autonomic nervous system.[2] This non-selective blockade of both sympathetic and parasympathetic ganglia makes them powerful tools for investigating autonomic control of various physiological processes, though it also accounts for their broad range of side effects which has limited their clinical use.[2][3]
Mechanism of Action: A Shared Target, Nuanced Interactions
Both pempidine and chlorisondamine are classified as nicotinic receptor antagonists.[4][5][6] Their primary mechanism of action involves binding to and blocking the ion channels of nAChRs in autonomic ganglia, preventing the depolarizing action of acetylcholine.[3] This competitive antagonism effectively uncouples preganglionic and postganglionic neuronal communication.
While their fundamental mechanism is similar, the nature of their interaction with the receptor may differ, contributing to variations in their pharmacological profiles, particularly regarding duration of action.
This compound: The Orally Active Piperidine
Pempidine, a tertiary amine with the chemical name 1,2,2,6,6-pentamethylpiperidine, was introduced as an oral treatment for hypertension in the late 1950s.[7][8] Its structure, featuring a sterically hindered nitrogen atom, is thought to contribute to its high ganglion-blocking activity.[9]
Pharmacological Profile:
-
Potency: In preclinical studies, pempidine demonstrated significant ganglion-blocking activity. For instance, in the cat nictitating membrane preparation, its intravenous potency was found to be similar to that of hexamethonium, a well-established ganglionic blocker.[10] Furthermore, it has been reported to be approximately twice as active as mecamylamine on ganglia.[9]
-
Onset and Duration of Action: The onset of action for pempidine's ganglionic blockade is slow, and its effects are protracted.[9] This long-acting nature was a desirable feature for its historical use in managing chronic hypertension.
-
Absorption and Bioavailability: A key characteristic of pempidine is its good absorption from the gastrointestinal tract, making it effective when administered orally.[10] This is a significant advantage over many quaternary ammonium ganglion blockers which are poorly absorbed.
-
Central Nervous System Effects: As a tertiary amine, pempidine can cross the blood-brain barrier. In preclinical models, it has been shown to have central vasomotor effects and can induce tremors at near-toxic doses.[10][11]
Chlorisondamine: The Long-Acting Bisquaternary Agent
Chlorisondamine is a bisquaternary ammonium compound that also saw use as an antihypertensive agent.[12] Its chemical structure and charge influence its pharmacokinetic and pharmacodynamic properties, distinguishing it from pempidine.
Pharmacological Profile:
-
Potency and Onset: While direct comparative potency data with pempidine is scarce, chlorisondamine is a potent ganglionic blocker. In experimental models, it effectively reduces blood pressure, indicating a strong blockade of sympathetic ganglia.[12]
-
Duration of Action: A hallmark of chlorisondamine is its prolonged duration of action. Notably, it is known to produce a quasi-irreversible blockade of central nicotinic receptors, with effects lasting for days to weeks after a single administration.[13] However, evidence suggests that its peripheral ganglionic blockade is not as long-lasting as its central effects. Following a high dose, peripheral ganglionic transmission was not significantly affected when tested two weeks later, despite persistent central blockade.[13]
-
Absorption and Distribution: Being a quaternary ammonium compound, chlorisondamine is poorly absorbed orally. Its distribution is also limited, with less efficient crossing of the blood-brain barrier compared to tertiary amines like pempidine.[14]
-
Side Effects: The side effects of chlorisondamine are characteristic of widespread ganglionic blockade and were a significant factor in its limited clinical tolerability for hypertension treatment.[12]
Head-to-Head Comparison: A Synthesis of Available Data
| Feature | This compound | Chlorisondamine |
| Chemical Class | Tertiary Amine (Piperidine derivative) | Bisquaternary Ammonium Compound |
| Mechanism of Action | Nicotinic Acetylcholine Receptor Antagonist | Nicotinic Acetylcholine Receptor Antagonist |
| Primary Use | Formerly for hypertension, now an experimental tool | Formerly for hypertension, now an experimental tool |
| Oral Bioavailability | Good | Poor |
| Blood-Brain Barrier Penetration | Yes | Limited |
| Central Nervous System Effects | Present (e.g., tremors) | Pronounced and long-lasting central blockade |
| Onset of Action | Slow | Data not directly comparable |
| Duration of Peripheral Action | Protracted | Long-lasting, but shorter than its central effects |
| Potency | Similar to hexamethonium, twice that of mecamylamine | Potent, but direct comparison to pempidine is lacking |
Experimental Protocols for Evaluating Ganglionic Blockade
The characterization of ganglionic blockers relies on a variety of in vivo and in vitro experimental models. The choice of model is critical for obtaining reliable and reproducible data.
In Vivo Models:
-
Blood Pressure Measurement in Anesthetized Animals: This is a common method to assess the overall effect of ganglionic blockade on the cardiovascular system.[12] A reduction in blood pressure following drug administration indicates blockade of sympathetic ganglia.
-
Cat Nictitating Membrane Preparation: This classic model is used to assess sympathetic ganglionic transmission.[10] The nictitating membrane contracts in response to preganglionic sympathetic nerve stimulation. A ganglionic blocker will inhibit this contraction in a dose-dependent manner.
In Vitro Models:
-
Isolated Guinea-Pig Ileum Preparation: This smooth muscle preparation is rich in parasympathetic ganglia.[10] Ganglionic blockers inhibit the contractile response to nicotine or electrical field stimulation.
-
Isolated Superior Cervical Ganglion: This preparation allows for the direct measurement of synaptic transmission in a sympathetic ganglion.[15] The amplitude of the postganglionic compound action potential in response to preganglionic stimulation is measured before and after the application of the blocking agent.
-
Isolated Tissue Bath Assays: These are versatile tools for studying the effects of drugs on various smooth muscle preparations, such as vascular rings, to assess the impact of ganglionic blockade on neurogenic contractions.[3][16]
Conclusion and Future Directions
This compound and chlorisondamine, while both effective ganglionic blockers, exhibit distinct pharmacological profiles largely dictated by their chemical structures. Pempidine's good oral bioavailability and ability to cross the blood-brain barrier contrast with chlorisondamine's poor oral absorption and more limited central access, although it produces a remarkably long-lasting central nicotinic blockade.
The choice between these two agents for research purposes will depend on the specific experimental question. For studies requiring oral administration or investigating the interplay between central and peripheral autonomic control, pempidine may be the more suitable choice. Conversely, for experiments where a long-lasting central blockade is desired with potentially less pronounced peripheral effects over time, chlorisondamine could be advantageous.
The lack of direct, quantitative comparative studies highlights an area for future research. A head-to-head comparison of their potency (e.g., EC50 values) in various in vitro and in vivo models, as well as a detailed characterization of the time course of their peripheral ganglionic blockade, would be of significant value to the scientific community. Such data would allow for a more informed and precise selection of these classic pharmacological tools in the ongoing exploration of autonomic neuroscience.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Pempidine Tartrate
This guide provides essential, step-by-step procedures for the safe handling and disposal of pempidine tartrate (CAS No: 546-48-5), a nicotinic antagonist used in research settings.[1][2] Adherence to these protocols is critical not only for laboratory safety but also for ensuring environmental compliance and upholding the integrity of our research operations. The procedures outlined below are grounded in established safety principles and regulatory frameworks, designed to provide a self-validating system for waste management.
Foundational Principle: Hazard-Based Waste Characterization
Before any disposal action is taken, the material must be correctly characterized. This compound, and its free base pempidine, are classified as hazardous. The primary driver for this classification is its toxicity.
-
Pempidine Hydrogen Tartrate: The Globally Harmonized System (GHS) classifies this compound with the H301 hazard statement: Toxic if swallowed .[3]
-
Pempidine (Free Base): The free base carries additional GHS classifications, including H301 (Toxic if swallowed), H226 (Flammable liquid and vapor), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2]
This toxicity profile dictates that all waste streams containing this compound must be managed as hazardous chemical waste . The responsibility for this determination rests with the generator of the waste—the laboratory personnel conducting the research.[4][5] The tartrate component, on its own, is generally considered to be of low toxicity; however, the hazardous properties of the pempidine cation govern the disposal protocol for the entire salt.[6][7]
| Property | Value | Source |
| Chemical Name | 1,2,2,6,6-Pentamethylpiperidine tartrate | [1][8] |
| CAS Number | 546-48-5 | [1][3][9] |
| Molecular Formula | C₁₄H₂₇NO₆ | [1][3][10] |
| Primary Hazard | Acute Toxicity, Oral (Category 3) | [3] |
The Cardinal Rule: An Absolute Ban on Sewer Disposal
Under no circumstances should this compound or any solutions containing it be disposed of via a sink or floor drain. This is a critical point of compliance and environmental stewardship.
The U.S. Environmental Protection Agency (EPA) has explicitly prohibited the sewering of hazardous waste pharmaceuticals by healthcare facilities, a regulation that sets the standard for best practices in research laboratories.[11][12] The fundamental reason for this ban is to prevent the contamination of waterways with active pharmaceutical ingredients, which can have detrimental effects on aquatic ecosystems and potentially enter drinking water sources.[11][13] All chemical waste should be collected for disposal by a certified waste management service unless specifically approved for drain disposal by your institution's Environmental Health and Safety (EHS) department.[4][14]
Systematic Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to ensure all this compound waste is handled safely from the point of generation to its final collection.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear appropriate PPE. This includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A properly fitted laboratory coat
Step 2: Identify and Segregate Waste Streams
Proper segregation is key to safe and efficient disposal. Prepare separate, clearly labeled waste containers for each stream. Incompatible wastes, such as strong acids or bases, must be stored separately to prevent dangerous reactions.[15][16]
| Waste Stream | Container Type | Labeling Requirements | Disposal Path |
| Unused/Expired Solid | Screw-cap, wide-mouth container compatible with solids. | "HAZARDOUS WASTE", "this compound, Solid", Full chemical name. | EHS Pickup |
| Contaminated Solutions | Screw-cap, liquid-tight container (e.g., HDPE or glass bottle). | "HAZARDOUS WASTE", "Aqueous Waste with this compound", List all components and approximate percentages. | EHS Pickup |
| Contaminated Labware | Puncture-resistant container or designated glass waste box. | "HAZARDOUS WASTE", "this compound Contaminated Sharps/Labware". | EHS Pickup |
| Decontamination Rinsate | Screw-cap, liquid-tight container. | "HAZARDOUS WASTE", "Rinsate (this compound)", List solvent used for rinsing. | EHS Pickup |
Step 3: Store Waste in a Satellite Accumulation Area (SAA)
All hazardous waste must be stored in a designated SAA, which must be located at or near the point of waste generation.[5][15] The SAA is a critical control point in the waste management lifecycle.
-
Location: The SAA must be in the same room where the waste is generated.
-
Containment: Secondary containment (such as a tub or tray) is required to contain any potential leaks or spills.[4]
-
Container Status: Waste containers must be kept securely closed at all times, except when actively adding waste.[4][5]
-
Inspection: The SAA must be inspected weekly for leaks and proper labeling.[15]
Step 4: Decontaminate Empty Containers
An empty container that held an acutely toxic chemical must be properly decontaminated before it can be disposed of as non-hazardous trash. Given this compound's oral toxicity, it is prudent to follow the triple-rinse protocol.[4]
-
First Rinse: Add a small amount of a suitable solvent (e.g., water or ethanol) to the empty container.
-
Secure and Agitate: Close the container and agitate it thoroughly to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent into your designated "HAZARDOUS WASTE - Rinsate" container. Do not pour this down the drain.
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses.
-
Final Disposal: Once triple-rinsed, deface or remove all hazardous chemical labels from the container and dispose of it as regular laboratory glass or plastic waste.[4]
Step 5: Arrange for Final Disposal
Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, but check institutional policy), contact your facility's EHS or Hazardous Waste Management department to schedule a pickup.[5] Do not move the waste to another location; it must be collected from its designated SAA.[5]
Emergency Spill Procedures
In the event of a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the same hazardous waste container.
-
Report the spill to your laboratory supervisor and EHS department as required by your institution's Chemical Hygiene Plan.
Disposal Decision Workflow
The following diagram illustrates the essential decision-making process for managing this compound waste, reinforcing the core principles of this guide.
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- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
A Researcher's Comprehensive Guide to the Safe Handling of Pempidine Tartrate
As a Senior Application Scientist, it is imperative to ground our laboratory practices in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for the handling of Pempidine tartrate, a nicotinic antagonist used as an experimental tool.[1][2] Our focus extends beyond mere procedural steps to instill a culture of safety, ensuring that every researcher is equipped with the knowledge to work confidently and securely.
Understanding the Risks: The Scientific Rationale for Caution
This compound and its free base, Pempidine, are pharmacologically active substances that act as ganglionic blockers.[1][2] While historically used in the treatment of hypertension, their current application is primarily in research settings.[1][2][3] The toxicological profile of Pempidine underscores the need for meticulous handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Pempidine is classified as toxic if swallowed.[2][4] It is also a skin and strong eye irritant.[2] Furthermore, some safety data sheets for analogous compounds suggest a potential for carcinogenicity, warranting a high degree of caution.[5]
Acute Toxicity Data for Pempidine HCl in Mice
| Route of Administration | LD50 (mg/kg)[3][6] |
| Oral | 413 - 510 |
| Intraperitoneal | 125 - 161 |
| Intravenous | 74 - 91 |
This data, representing the dose lethal to 50% of a test population, highlights the significant toxicity of Pempidine, particularly through ingestion and parenteral routes. The variability in reported values underscores the importance of treating this compound with a consistent and high level of precaution.[6]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier between the researcher and potential exposure.[7] For this compound, a substance with known acute toxicity and potential long-term health effects, a comprehensive PPE strategy is non-negotiable.
Essential PPE for Handling this compound:
-
Gloves: Double gloving with powder-free nitrile gloves is mandatory.[8] The outer glove should be changed immediately upon known or suspected contact with the compound and every 30-60 minutes during continuous handling.[7] The inner glove provides an additional layer of protection.
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[8] This prevents skin contact with any spills or aerosolized particles.
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary whenever there is a splash hazard, such as when preparing solutions or cleaning spills.[7] Standard safety glasses do not offer sufficient protection.[7]
-
Respiratory Protection: When handling the solid form of this compound outside of a certified chemical fume hood or other containment device, a NIOSH-approved N95 or higher respirator is required to prevent inhalation of aerosolized powder. For large spills, a chemical cartridge-type respirator may be necessary.[7]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for minimizing exposure risk.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Dedicated Storage: Store this compound in a clearly labeled, sealed container in a designated, locked, and well-ventilated area away from incompatible materials.[5] The storage temperature should be as recommended by the supplier, typically in a dry, dark environment at 0-4°C for the short term or -20°C for long-term storage.[1]
-
Inventory: Maintain an accurate inventory of the compound to track its use and disposal.
Experimental Workflow: A Step-by-Step Guide
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Assemble all necessary materials and equipment before bringing the compound into the work area.
-
Don all required PPE as outlined above.
-
When weighing the solid compound, use a containment device such as a ventilated balance safety enclosure if available. Minimize the creation of dust.
-
-
Solution Preparation:
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Administration (in vitro/in vivo):
-
Post-Experiment:
-
Decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Decontamination and Spill Response
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Contain and Clean:
-
For solid spills, gently cover with absorbent pads. Do not dry sweep.
-
For liquid spills, absorb with appropriate spill pads.
-
Clean the spill area three times with a suitable deactivating agent, followed by a final rinse with water.[10]
-
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, pipette tips, and vials, must be disposed of in a designated, clearly labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in regular trash.
-
Container Management: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Visualizing the Workflow
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pempidine - Wikipedia [en.wikipedia.org]
- 4. Pempidine hydrogen tartrate | C14H27NO6 | CID 120729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safe Handling of Hazardous Medicines in the Home [nationwidechildrens.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
